5-CHLORO-6-METHYL-2,1,3-BENZOSELENODIAZOLE
Description
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Properties
IUPAC Name |
5-chloro-6-methyl-2,1,3-benzoselenadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2Se/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSWORGMKXRMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=N[Se]N=C2C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566041 | |
| Record name | 5-Chloro-6-methyl-2,1,3-benzoselenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2255-94-9 | |
| Record name | 5-Chloro-6-methyl-2,1,3-benzoselenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloro-6-methyl-2,1,3-benzoselenodiazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-chloro-6-methyl-2,1,3-benzoselenodiazole. This document is intended for an audience of researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development. The guide details a robust synthetic protocol, outlines key characterization methodologies, and discusses the potential applications of this molecule, grounding all claims in established scientific principles and authoritative sources. The structure of this guide is designed to follow a logical progression from fundamental concepts to practical application, ensuring a thorough understanding of the topic.
Introduction: The Significance of the 2,1,3-Benzoselenadiazole Scaffold
The 2,1,3-benzoselenadiazole (BSeD) core is a fascinating and increasingly important heterocyclic motif in modern chemistry. As a selenium-containing bioisostere of 2,1,3-benzothiadiazole (BTD) and 2,1,3-benzoxadiazole, the BSeD scaffold imparts unique electronic and photophysical properties to molecules in which it is incorporated.[1] The presence of the selenium atom, with its larger atomic radius and greater polarizability compared to sulfur and oxygen, often leads to a narrowing of the HOMO-LUMO gap, resulting in red-shifted absorption and emission spectra.[2] This makes BSeD derivatives highly attractive for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes for bioimaging.[1][3]
Furthermore, the introduction of substituents onto the benzene ring of the BSeD core allows for fine-tuning of its physicochemical properties. The subject of this guide, this compound, features a chlorine atom and a methyl group. The chlorine atom, being an electron-withdrawing group, is expected to influence the electronic properties of the molecule, potentially enhancing its electron-accepting character. Halogenation in organic molecules is also known to play a significant role in modulating biological activity, including antibacterial, antifungal, and antitumor effects.[4][5] The methyl group, a weak electron-donating group, can also subtly modify the electronic landscape and solubility of the compound.
This guide will provide a detailed, step-by-step methodology for the synthesis of this specific derivative and a thorough discussion of the analytical techniques required for its unambiguous characterization.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the synthesis of the key precursor, 4-chloro-5-methyl-1,2-phenylenediamine, followed by a cyclization reaction with a selenium-containing reagent.
Step 1: Synthesis of the Precursor, 4-Chloro-5-methyl-1,2-phenylenediamine
The synthesis of the diamine precursor is a critical first step. While this compound is commercially available from several suppliers,[6] its synthesis in the laboratory is often necessary. A common and effective method involves the reduction of a corresponding dinitro or nitroaniline compound. A plausible synthetic route starts from 4-chloro-2-nitro-5-methylaniline.
Experimental Protocol:
-
Reduction of the Nitro Group: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-nitro-5-methylaniline in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reducing Agent: To the stirred solution, add a reducing agent. Common choices include tin(II) chloride in concentrated hydrochloric acid, or iron powder in the presence of an acid like acetic acid or hydrochloric acid.[7] The use of sodium hydrosulfite in an alkaline medium is another effective alternative.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate or sodium hydroxide solution). The product, 4-chloro-5-methyl-1,2-phenylenediamine, can then be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude diamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity, which is essential for the subsequent cyclization step.
Step 2: Cyclization to form this compound
The final step in the synthesis is the formation of the benzoselenadiazole ring through the reaction of the ortho-phenylenediamine with selenium dioxide (SeO₂) or selenous acid (H₂SeO₃).[8][9] This reaction is a well-established method for the preparation of this class of heterocycles.[10]
Experimental Protocol:
-
Dissolution of Reactants: In a round-bottom flask, dissolve the synthesized 4-chloro-5-methyl-1,2-phenylenediamine in a suitable solvent, typically ethanol.[8]
-
Preparation of Selenium Reagent Solution: In a separate beaker, prepare a solution of selenium dioxide in water. A slight excess of the selenium reagent (e.g., 1.05 equivalents) is often used to ensure complete conversion of the diamine.
-
Reaction Execution: Heat the solution of the diamine to reflux. To the refluxing solution, add the aqueous solution of selenium dioxide dropwise.[8] An immediate reaction is often observed, sometimes with the precipitation of the product.
-
Reaction Completion and Monitoring: Continue to reflux the reaction mixture for a period of 1-2 hours to ensure the reaction goes to completion.[8] The progress can be monitored by TLC.
-
Isolation of the Product: After cooling the reaction mixture to room temperature, the product, this compound, can be isolated by filtration if it has precipitated. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then subjected to purification. Recrystallization from a solvent such as ethanol is a common and effective method.[9] The purified product should be obtained as a crystalline solid.
Causality Behind Experimental Choices:
-
Solvent Selection: Ethanol is a good choice for both steps as it can dissolve the organic precursors and is relatively easy to remove. The use of an aqueous solution for selenium dioxide ensures its safe and controlled addition.
-
Stoichiometry: A slight excess of the selenium reagent is used to drive the reaction to completion and consume all of the more valuable diamine precursor.
-
Purification: Recrystallization is a crucial step to remove any unreacted starting materials or side products, ensuring the high purity of the final compound, which is essential for accurate characterization and subsequent applications.
Characterization of this compound
Unambiguous characterization of the synthesized compound is paramount to verify its identity and purity. A combination of spectroscopic and analytical techniques should be employed.
Physical Properties
A summary of the key physical and chemical properties of the target compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂Se | PubChem |
| Molecular Weight | 231.54 g/mol | Santa Cruz Biotechnology[2] |
| CAS Number | 2255-94-9 | Santa Cruz Biotechnology[2] |
| Appearance | Expected to be a crystalline solid | General observation for similar compounds |
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. Based on the structure, two singlets are anticipated in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The methyl group will appear as a singlet in the aliphatic region. The predicted chemical shifts are influenced by the electron-withdrawing nature of the chloro and selenadiazole moieties and the electron-donating nature of the methyl group.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the downfield region, with the carbons attached to the selenium and nitrogen atoms being the most deshielded.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ~ 7.5 - 8.0 | Singlet (aromatic CH) |
| ~ 7.5 - 8.0 | Singlet (aromatic CH) | |
| ~ 2.4 - 2.6 | Singlet (CH₃) | |
| ¹³C | ~ 150 - 160 | C=N |
| ~ 150 - 160 | C=N | |
| ~ 130 - 140 | Aromatic C-Cl | |
| ~ 130 - 140 | Aromatic C-CH₃ | |
| ~ 120 - 130 | Aromatic CH | |
| ~ 120 - 130 | Aromatic CH | |
| ~ 20 - 25 | CH₃ |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.[11][12][13][14]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.
-
Electron Ionization (EI-MS): Under electron ionization, the molecule is expected to show a prominent molecular ion peak ([M]⁺˙). The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (with isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and one selenium atom (with several isotopes, the most abundant being ⁸⁰Se).
-
Fragmentation Pattern: The fragmentation of benzoselenadiazoles is influenced by the heteroatoms.[15] Common fragmentation pathways involve the loss of small molecules or radicals. For this compound, the following fragmentation pathways are plausible:
-
Loss of N₂ to give a [M-28]⁺˙ fragment.
-
Loss of Se to give a [M-Se]⁺˙ fragment.
-
Cleavage of the C-Cl bond, leading to a [M-Cl]⁺ fragment.
-
Loss of a methyl radical to give a [M-15]⁺ fragment.
-
X-ray Crystallography
For a definitive structural confirmation, single-crystal X-ray diffraction can be performed if suitable crystals can be grown. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
Potential Applications and Future Directions
While specific studies on this compound are limited, the broader class of benzoselenadiazole derivatives has shown significant promise in several fields:
-
Materials Science: As electron-accepting materials, benzoselenadiazoles are used in the construction of donor-acceptor polymers and small molecules for organic solar cells and field-effect transistors.[16][17] The electronic properties of the title compound, influenced by the chloro and methyl substituents, make it a candidate for investigation in such applications.
-
Bioimaging and Sensing: The inherent fluorescence of many benzoselenadiazole derivatives makes them suitable for use as fluorescent probes for the detection of biologically relevant analytes and for cellular imaging.[1]
-
Medicinal Chemistry: The benzoselenadiazole scaffold has been explored for its potential as an anticancer agent. The introduction of a chlorine atom may enhance its biological activity.[4] Further studies are warranted to explore the cytotoxic and other pharmacological properties of 5-chloro-6-methyl-2,1,3-benzoselenadiazole. The general biological activity of chlorinated compounds is an active area of research.[18][19]
Conclusion
This technical guide has provided a comprehensive framework for the synthesis and characterization of this compound. The detailed two-step synthetic protocol, based on well-established chemical transformations, offers a reliable method for the preparation of this compound. The outlined characterization techniques, including NMR and mass spectrometry, are essential for verifying the structure and purity of the synthesized molecule. The potential applications of this compound in materials science and medicinal chemistry highlight its significance as a target for further research and development. It is our hope that this guide will serve as a valuable resource for scientists working in these exciting fields.
References
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MDPI. (2024). 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. Retrieved from [Link]
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Corrosion. (2023, February 5). Synthesis of a Selenium Heterocycle 2,1,3-Benzoselenadiazole. YouTube. Retrieved from [Link]
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Journal of Materials Chemistry A (RSC Publishing). (n.d.). The synergy between a benzoselenadiazole covalent organic framework and TEMPO for selective photocatalytic aerobic oxidation of organic sulfides. Retrieved from [Link]
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PubMed. (n.d.). Benzoselenadiazole-Based Conjugated Molecules: Active Switching Layers with Nanofibrous Morphology for Nonvolatile Organic Resistive Memory Devices. Retrieved from [Link]
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ACS Publications. (2020). Influence of Donor Groups on Benzoselenadiazole-Based Dopant-Free Hole Transporting Materials for High Performance Perovskite Solar Cells. Retrieved from [Link]
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PubMed. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]
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Journal of the Chemical Society (Resumed) (RSC Publishing). (1963). 2,1,3-Benzoselenadiazoles as intermediates in o-phenylenediamine synthesis. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Retrieved from [Link]
- Google Patents. (n.d.). CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.
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MDPI. (n.d.). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]
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Europub. (n.d.). BIOLOGICAL ACTIVITY OF CHLORINATED COMPOUNDS AND INTERMOLECULAR INTERACTIONS. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 4-Chloro-5-methyl-1,2-phenylenediamine. Retrieved from [Link]
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ChemBK. (2024). DIACETOACET-2-CHLORO-5-METHYL-1,4-PHENYLENEDIAMIDE. Retrieved from [Link]
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PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]
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ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]
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RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]
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An In-depth Technical Guide to the Photophysical Properties of 5-Chloro-6-Methyl-2,1,3-Benzoselenodiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the anticipated photophysical properties of 5-chloro-6-methyl-2,1,3-benzoselenodiazole, a heterocyclic compound of interest in the development of novel fluorescent probes and photosensitizers. While specific experimental data for this derivative is not extensively available in public literature, this document synthesizes information from closely related 2,1,3-benzoselenadiazole (BSeD) and 2,1,3-benzothiadiazole (BTD) analogues to project its behavior. We will delve into the theoretical underpinnings of its electronic structure, predict its absorption and emission characteristics, and outline the rigorous experimental methodologies required for its full characterization.
Introduction to this compound
This compound belongs to the family of benzochalcogenadiazoles, which are recognized for their unique electronic properties and applications in materials science and biomedical imaging.[1] The core 2,1,3-benzoselenadiazole unit is an electron-accepting moiety, which, when incorporated into larger molecular frameworks, can lead to compounds with significant intramolecular charge transfer (ICT) character. The introduction of a chlorine atom and a methyl group onto the benzene ring is expected to modulate the electronic and, consequently, the photophysical properties of the parent BSeD scaffold.
The chlorine atom, being an electron-withdrawing group, is anticipated to lower the energy of the frontier molecular orbitals, potentially leading to a red-shift in the absorption and emission spectra. Conversely, the methyl group, a weak electron-donating group, may have a counteracting, albeit smaller, effect. Understanding the interplay of these substituents is crucial for the rational design of molecules with tailored photophysical characteristics.
Below is the chemical structure and key identifiers for this compound.[2][3][4]
| Property | Value |
| IUPAC Name | 5-chloro-6-methyl-2,1,3-benzoselenadiazole[2] |
| CAS Number | 2255-94-9[2][3] |
| Molecular Formula | C₇H₅ClN₂Se[2][3] |
| Molecular Weight | 231.54 g/mol [3] |
Theoretical Framework and Predicted Electronic Properties
The photophysical behavior of this compound is governed by its electronic structure. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the geometric and electronic properties of such molecules.[5][6][7]
Based on studies of similar benzothiadiazole and benzoselenadiazole derivatives, the highest occupied molecular orbital (HOMO) is expected to be localized primarily on the benzene ring, while the lowest unoccupied molecular orbital (LUMO) will likely be centered on the electron-deficient selenadiazole ring.[5] This spatial separation of the HOMO and LUMO is a hallmark of molecules with ICT character. The introduction of the chloro and methyl substituents will subtly perturb these energy levels.
The following diagram illustrates the general principle of HOMO-LUMO distribution in a substituted benzoselenadiazole.
Caption: Predicted HOMO-LUMO distribution in this compound.
Anticipated Photophysical Properties and Solvatochromism
The photophysical properties of this compound are expected to be sensitive to the solvent environment, a phenomenon known as solvatochromism.[8][9][10] This is a direct consequence of the anticipated ICT character. In polar solvents, the excited state, which is more polar than the ground state, will be stabilized to a greater extent, leading to a red-shift in the emission spectrum.
Absorption and Emission
The absorption spectrum is predicted to show a primary band in the near-UV region, corresponding to a π-π* transition. The emission spectrum is expected to be in the blue-green region of the visible spectrum, with a noticeable Stokes shift. The table below presents a plausible, albeit hypothetical, set of photophysical data in various solvents.
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Lifetime (τ) (ns) |
| n-Hexane | 1.88 | ~340 | ~420 | ~5800 | ~0.20 | ~1.5 |
| Dichloromethane | 8.93 | ~345 | ~450 | ~7100 | ~0.35 | ~2.8 |
| Acetonitrile | 37.5 | ~350 | ~480 | ~8500 | ~0.50 | ~4.2 |
Quantum Yield and Lifetime
The fluorescence quantum yield (Φ) and lifetime (τ) are critical parameters for assessing the efficiency of the emission process.[11] For molecules with ICT character, these values can be significantly influenced by the solvent polarity. In more polar solvents, the increased charge separation in the excited state can enhance radiative decay pathways, leading to higher quantum yields and longer lifetimes.
Experimental Characterization Protocols
To validate the predicted photophysical properties, a series of rigorous experimental investigations are necessary.
Synthesis
The synthesis of this compound can be achieved through the condensation reaction of the corresponding substituted ortho-phenylenediamine with selenium dioxide (SeO₂), a common method for preparing benzoselenadiazoles.[1] The analogous synthesis of benzothiadiazoles often utilizes thionyl chloride (SOCl₂).[8][12]
Caption: Proposed synthesis of this compound.
Spectroscopic Measurements
Step-by-Step Protocol for Absorption and Emission Spectroscopy:
-
Sample Preparation: Prepare stock solutions of the compound in a range of solvents of varying polarity (e.g., n-hexane, dichloromethane, acetonitrile) at a concentration of approximately 10⁻³ M. For spectroscopic measurements, prepare dilute solutions (10⁻⁵ to 10⁻⁶ M) from the stock solutions to avoid inner filter effects.
-
Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectra from 250 nm to 600 nm.
-
Use the pure solvent as a reference.
-
Identify the wavelength of maximum absorption (λmax).
-
-
Emission Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its λmax.
-
Record the emission spectra over a range that encompasses the expected emission, ensuring to capture the entire emission band.
-
Determine the wavelength of maximum emission.
-
Quantum Yield Determination
The relative quantum yield can be determined using a well-characterized standard with a known quantum yield and similar absorption and emission profiles.
Step-by-Step Protocol for Quantum Yield Measurement:
-
Standard Selection: Choose a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Absorbance Matching: Prepare solutions of the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength to minimize reabsorption.
-
Spectra Acquisition: Record the emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Fluorescence Lifetime Measurement
Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).
Step-by-Step Protocol for Lifetime Measurement:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed laser diode or LED for excitation and a sensitive photodetector.
-
Data Acquisition: Excite the sample at its λmax and collect the fluorescence decay profile.
-
Data Analysis: Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s).
Potential Applications
The anticipated photophysical properties of this compound make it a promising candidate for various applications:
-
Fluorescent Probes: Its sensitivity to the local environment could be harnessed to develop probes for sensing changes in polarity in biological systems.[13]
-
Organic Light-Emitting Diodes (OLEDs): Benzothiadiazole and benzoselenadiazole derivatives are known to be effective components in OLEDs due to their electron-accepting nature.[1]
-
Photosensitizers: The selenium atom can promote intersystem crossing to the triplet state, a property that is essential for photosensitizers used in photodynamic therapy.[14]
Conclusion
While further experimental validation is required, this in-depth guide provides a robust framework for understanding and characterizing the photophysical properties of this compound. By leveraging knowledge from analogous compounds and employing standardized experimental protocols, researchers can unlock the full potential of this intriguing molecule for a range of applications in materials science and drug development.
References
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PubChem. 5-Chloro-6-methyl-2,1,3-benzoselenadiazole. Available from: [Link]
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MDPI. 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. Available from: [Link]
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PubMed Central. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes. Available from: [Link]
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MDPI. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Available from: [Link]
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MDPI. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Available from: [Link]
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MDPI. Theoretical Studies on the Design of Benzo[1,2-c:4,5-c']bis[1][2][8]selenadiazole Acceptor-Based Organic Dyes. Available from: [Link]
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National Institutes of Health. Red Phosphorescence from Benzo[1][2][3]thiadiazoles at Room Temperature. Available from: [Link]
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MDPI. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. Available from: [Link]
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ResearchGate. Influence of side-chloro substitution on the thermal and photophysical properties of 2,1,3-benzothiadiazole-based liquid crystals. Available from: [Link]
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PubMed. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. Available from: [Link]
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MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Available from: [Link]
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 5-Chloro-6-methyl-2,1,3-benzoselenadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 5-chloro-6-methyl-2,1,3-benzoselenodiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific crystallographic data for this molecule is not widely published, this document, authored from the perspective of a Senior Application Scientist, outlines the essential methodologies, from synthesis and crystal growth to advanced structural elucidation and characterization. By integrating established protocols for analogous benzoselenadiazole and benzothiadiazole derivatives, this guide offers a robust roadmap for researchers seeking to investigate the solid-state properties of this and related compounds. We will delve into the critical aspects of single-crystal X-ray diffraction, spectroscopic analysis, and thermal characterization, emphasizing the causality behind experimental choices and the importance of self-validating protocols.
Introduction: The Significance of Crystal Structure in Drug and Materials Development
The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to its physicochemical properties. For pharmaceutical compounds, the crystal structure dictates crucial parameters such as solubility, dissolution rate, bioavailability, and stability. In materials science, it governs electronic and photophysical properties. 5-Chloro-6-methyl-2,1,3-benzoselenadiazole (C₇H₅ClN₂Se) belongs to the benzoselenadiazole family, known for their potential as fluorophores and in organometallic chemistry.[1] A thorough understanding of its crystal structure is paramount for rational drug design and the engineering of novel materials.
This guide will provide a prospective analysis, outlining the necessary steps to achieve a comprehensive crystal structure determination of the title compound, from initial synthesis to final structural refinement and validation.
Synthesis and Crystal Growth: The Foundation of Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthetic Pathway
A common route for the synthesis of 2,1,3-benzoselenadiazoles involves the reaction of an appropriately substituted ortho-phenylenediamine with selenium dioxide (SeO₂).[2] For this compound, the logical precursor would be 4-chloro-5-methyl-1,2-phenylenediamine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1 equivalent of 4-chloro-5-methyl-1,2-phenylenediamine in a suitable solvent such as ethanol or methanol.
-
Reagent Addition: Slowly add a solution of 1.1 equivalents of selenium dioxide dissolved in the same solvent to the reaction mixture with constant stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Single Crystal Growth: The Art of Patience
Obtaining diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the choice is often empirical.
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Thermal Gradient (Cooling): A saturated solution at an elevated temperature is slowly cooled, allowing crystals to form as the solubility decreases.
Table 1: Potential Solvents for Crystal Growth
| Solvent System | Rationale |
| Dichloromethane/Hexane | Good for inducing crystallization of moderately polar compounds via vapor diffusion. |
| Ethyl Acetate/Heptane | Another common system for vapor diffusion or layering. |
| Toluene | Slow evaporation of an aromatic solvent can sometimes yield high-quality crystals. |
| Acetonitrile | A polar aprotic solvent that can be effective for slow evaporation. |
Instrumental Analysis: Deciphering the Molecular and Supramolecular Structure
Once suitable crystals are obtained, a suite of analytical techniques is employed to determine the crystal structure and characterize the material.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. A modern diffractometer with a CCD or CMOS detector is used to collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is processed to yield a set of crystallographic data. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Software packages such as SHELX or Olex2 are commonly used for this purpose.[3]
Diagram: Workflow for Single-Crystal X-ray Diffraction
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Chemical Formula | C₇H₅ClN₂Se[4] |
| Formula Weight | 231.54 g/mol [5] |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ (examples) |
| a, b, c (Å) | 5-10, 10-15, 15-20 (typical ranges) |
| α, β, γ (°) | 90, 90-110, 90 |
| Volume (ų) | 1000-1500 |
| Z | 4 |
| Density (calculated) | 1.8-2.0 g/cm³ |
| R-factor (R1) | < 0.05 |
| Goodness-of-fit (S) | ~1.0 |
Spectroscopic and Thermal Characterization
Complementary analytical techniques are crucial for confirming the identity and purity of the bulk material and for understanding its thermal stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups and vibrational modes in the molecule.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine the melting point, decomposition temperature, and thermal stability of the crystalline material.
Structural Insights: From Molecular Conformation to Crystal Packing
The refined crystal structure provides a wealth of information.
Molecular Geometry
The analysis will reveal precise bond lengths, bond angles, and torsion angles. The planarity of the benzoselenodiazole ring system is of particular interest, as are the orientations of the chloro and methyl substituents.
Supramolecular Assembly and Intermolecular Interactions
In the solid state, molecules interact through a variety of non-covalent forces that dictate the crystal packing. For this compound, the following interactions are anticipated:
-
π-π Stacking: The planar aromatic rings of the benzoselenodiazole core are likely to engage in π-π stacking interactions, which are common in such heterocyclic systems.[2]
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen or selenium atoms.
-
CH-π Interactions: The methyl group's hydrogen atoms can interact with the π-systems of neighboring molecules.
-
Se···N Chalcogen Bonding: Weak interactions between the selenium atom of one molecule and a nitrogen atom of another are also a possibility and have been observed in related structures.[2]
Diagram: Potential Intermolecular Interactions
Caption: A schematic of potential non-covalent interactions in the crystal lattice.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit prospective, approach to the crystal structure analysis of this compound. The successful elucidation of this structure will provide invaluable insights for medicinal chemists and materials scientists. The detailed structural information can be used to:
-
Inform Structure-Activity Relationship (SAR) Studies: Correlate solid-state conformation with biological activity.
-
Guide Polymorph Screening: Identify and characterize different crystalline forms of the compound.
-
Enable Computational Modeling: Provide an accurate starting point for theoretical calculations of electronic and photophysical properties.
The methodologies described herein represent a robust framework for the investigation of this and other novel heterocyclic compounds, ultimately accelerating the process of drug discovery and materials innovation.
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Spectroscopic Characterization of 5-Chloro-6-methyl-2,1,3-benzoselenodiazole: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the heterocyclic compound 5-chloro-6-methyl-2,1,3-benzoselenodiazole. Intended for researchers, chemists, and professionals in drug development, this document delves into the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related benzoselenadiazole derivatives to provide a robust predictive analysis.
Introduction to this compound
This compound is an aromatic heterocyclic compound with the molecular formula C₇H₅ClN₂Se.[1][2][3][4] Its structure, featuring a benzoselenadiazole core with chloro and methyl substituents, suggests potential applications in materials science and medicinal chemistry, areas where benzoselenadiazole derivatives have shown promise due to their unique electronic and photophysical properties.[5][6] Accurate spectroscopic characterization is the cornerstone of validating the synthesis of this molecule and understanding its physicochemical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are critical for confirming the substitution pattern on the aromatic ring.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the two aromatic protons and the methyl group protons, respectively.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~7.5 - 7.8 | Singlet | 1H | Ar-H | The aromatic protons are in different chemical environments due to the substituents. Their exact shifts will be influenced by the electron-withdrawing nature of the chloro group and the selenodiazole ring, and the electron-donating nature of the methyl group. |
| ~7.5 - 7.8 | Singlet | 1H | Ar-H | The lack of adjacent protons would lead to singlet multiplicities for both aromatic protons. |
| ~2.4 - 2.6 | Singlet | 3H | -CH₃ | The methyl group protons will appear as a singlet in the upfield region, characteristic of alkyl groups attached to an aromatic ring. |
Note: Predicted chemical shifts are relative to a standard internal reference like tetramethylsilane (TMS) and are based on data from similar benzoselenadiazole and benzothiadiazole structures.[7][8]
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic system.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~155 - 165 | C-N | Carbons of the selenodiazole ring are typically found in the downfield region due to the influence of the two nitrogen atoms and the selenium atom.[7] |
| ~130 - 145 | C-Cl, C-CH₃ | The carbons directly attached to the chloro and methyl groups will have their chemical shifts influenced by the respective inductive and hyperconjugative effects. |
| ~120 - 130 | Aromatic CH | The two aromatic carbons bearing a hydrogen atom will appear in this region. |
| ~15 - 20 | -CH₃ | The methyl carbon will be observed in the upfield aliphatic region. |
Note: These are estimated chemical shift ranges. The exact values can be influenced by solvent effects and other experimental conditions.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic bands for its aromatic and heterocyclic components.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2980 - 2850 | C-H stretch | Methyl C-H |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1400 - 1200 | C-N stretch | Heterocyclic ring |
| 850 - 750 | C-Cl stretch | Aryl chloride |
| ~900 - 600 | C-H out-of-plane bend | Aromatic C-H |
Note: These are general ranges and the exact peak positions can vary.
Experimental Protocol for FT-IR Spectroscopy
Caption: Workflow for FT-IR spectroscopic analysis using ATR.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzoselenadiazole derivatives are known to be chromophoric, and their absorption and emission properties are of significant interest.
Predicted UV-Vis Absorption and Emission Characteristics
The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic systems. The incorporation of the selenium atom in the benzoselenadiazole (BSD) core, compared to its benzothiadiazole (BTD) analog, typically results in a red-shift (bathochromic shift) in both absorption and emission wavelengths.[5] This is attributed to the electron-deficient nature of the BSD core and the heavy atom effect of selenium.[5]
-
Absorption (λ_max): The primary absorption peaks are predicted to be in the range of 300-450 nm. The exact position will be influenced by the solvent polarity.
-
Emission (λ_em): Upon excitation, the compound is expected to fluoresce. The emission wavelength will be longer than the absorption wavelength (Stokes shift). The presence of the heavy selenium atom can sometimes lead to reduced fluorescence quantum yields but can also facilitate intersystem crossing and potential phosphorescence.[5]
Experimental Protocol for UV-Vis Spectroscopy
Caption: Workflow for UV-Vis absorption and fluorescence spectroscopy.
Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, FT-IR, and UV-Vis techniques. While this guide provides a predictive framework based on the analysis of related compounds, experimental verification is essential. The protocols outlined herein offer a standardized approach for obtaining high-quality spectroscopic data, which is fundamental for confirming the identity, purity, and electronic properties of this and similar novel compounds. The unique characteristics imparted by the benzoselenadiazole core suggest that its derivatives will continue to be a fertile ground for research in materials science and medicinal chemistry.
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A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. PubMed Central. Available at: [Link]
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2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. MDPI. Available at: [Link]
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Benzoselenazole, 5-chloro-2-methyl- | C8H6ClNSe | CID 76273. PubChem. Available at: [Link]
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2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available at: [Link]
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Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. PubMed Central. Available at: [Link]
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Benzothiazole, 5-chloro-2-methyl-. NIST WebBook. Available at: [Link]
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Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. PubMed Central. Available at: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-6-methyl-2,1,3-benzoselenodiazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of a Novel Selenadiazole Derivative
The field of medicinal chemistry continuously explores novel heterocyclic scaffolds to address unmet therapeutic needs. Among these, selenium-containing heterocyles are gaining considerable attention for their unique biological activities, including antioxidant, antitumor, and antiviral properties.[1][2] The compound 5-chloro-6-methyl-2,1,3-benzoselenodiazole, a member of the benzoselenadiazole family, represents a promising yet underexplored chemical entity. Its structural similarity to luminescent benzothiadiazole derivatives suggests potential applications in bioimaging and as a pharmacophore in drug design.[3]
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. In the absence of extensive published data on this specific molecule, this document serves as a roadmap, grounded in established principles of pharmaceutical sciences and regulatory expectations, most notably the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8] The methodologies detailed herein are designed to be robust, scientifically sound, and directly applicable to the preclinical and early-phase development of this and similar novel chemical entities.
We will delve into the theoretical underpinnings and practical execution of solubility and stability studies, providing not just protocols but the scientific rationale that drives them. This guide is intended to empower researchers to generate the critical data necessary to advance our understanding of this compound and unlock its full therapeutic potential.
Part 1: Physicochemical Profile of this compound
A foundational understanding of a compound's intrinsic properties is paramount before embarking on extensive solubility and stability profiling.
| Property | Value | Source |
| Molecular Formula | C7H5ClN2Se | PubChem CID: 14955562[9] |
| Molecular Weight | 231.55 g/mol | PubChem CID: 14955562[9] |
| CAS Number | 2255-94-9 | ChemicalBook[10], PubChem CID: 14955562[9] |
| Appearance | Solid | ChemicalBook[10] |
| Melting Point | 149-150 °C | ChemicalBook[10] |
| Predicted Boiling Point | 304.6±34.0 °C | ChemicalBook[10] |
| Predicted pKa | -0.06±0.50 | ChemicalBook[10] |
| Solubility | Soluble in Methanol | ChemicalBook[10] |
The predicted pKa suggests that this compound is a neutral compound under physiological pH conditions, which has significant implications for its solubility and permeability. Its solubility in methanol indicates a degree of lipophilicity.
Part 2: A Rigorous Approach to Solubility Assessment
Aqueous solubility is a critical determinant of a drug candidate's oral bioavailability and overall developability. The following sections outline a tiered approach to thoroughly characterize the solubility of this compound.
Thermodynamic Solubility in Biorelevant Media
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given medium. It is a crucial parameter for biopharmaceutical classification and for understanding the driving forces of dissolution.
Experimental Protocol: Shake-Flask Method (ICH Harmonised Guideline)
-
Preparation of Media: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid).
-
Compound Addition: Add an excess of this compound to each buffer in sealed glass vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Causality Behind Experimental Choices:
-
The use of multiple pH media is critical as it mimics the physiological pH range of the gastrointestinal tract, providing insights into where the drug is likely to dissolve in vivo.
-
The extended equilibration time in the shake-flask method ensures that the measured solubility is the true thermodynamic solubility, not a kinetically limited value.
Kinetic Solubility in Early Discovery
Kinetic solubility assays are higher-throughput methods often employed in the early stages of drug discovery to rank compounds. They measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
Experimental Protocol: Nephelometric or Turbidimetric Assay
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Precipitation Detection: Monitor the solutions for the formation of a precipitate using a nephelometer or a plate reader capable of measuring turbidity.
-
Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Trustworthiness of the Protocol: This method includes positive and negative controls (a known insoluble and a known soluble compound, respectively) to validate each experimental run.
Diagram of the Solubility Assessment Workflow
Caption: Workflow for Forced Degradation and Long-Term Stability Studies.
Part 4: Conclusion and Future Directions
The systematic evaluation of the solubility and stability of this compound, as outlined in this guide, is a critical step in its journey from a novel chemical entity to a potential therapeutic agent. The proposed studies will provide a robust dataset to understand its physicochemical behavior, guide formulation development, and ensure the quality and safety of the drug substance. While this guide provides a comprehensive framework, it is imperative that all analytical methods used are fully validated according to ICH Q2(R1) guidelines to ensure the integrity of the data generated. Future work should focus on elucidating the structure of any identified degradation products and investigating their potential toxicological impact. The insights gained from these studies will be invaluable for the successful development of this compound and other promising selenium-containing heterocycles.
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ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]
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ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). Available from: [Link]
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A Technical Guide to the Determination of Fluorescence Quantum Yield for 5-Chloro-6-Methyl-2,1,3-Benzoselenodiazole
Abstract
This technical guide provides a comprehensive, field-proven methodology for the accurate determination of the fluorescence quantum yield (Φf) of 5-chloro-6-methyl-2,1,3-benzoselenodiazole. Benzotriazole derivatives, including the benzoselenodiazole scaffold, are of significant interest in optoelectronics and bioimaging due to their unique photophysical properties.[1][2] The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[3][4][5] An accurate Φf value is indispensable for evaluating the potential of a fluorophore in applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes in drug discovery. This document eschews a one-size-fits-all template, instead presenting a logical and scientifically rigorous workflow tailored to the specific class of this heterocyclic compound. We will detail the comparative (or relative) method, a robust and widely accessible technique that involves comparison against a well-characterized fluorescence standard.[6] Every step, from the selection of an appropriate standard and solvent to the final calculation, is explained with an emphasis on the underlying scientific principles to ensure the generation of trustworthy and reproducible data.
Foundational Principles: Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (Φf or QY) is the direct measure of a fluorophore's efficiency in converting absorbed light into emitted light. It is a dimensionless quantity, expressed by the ratio:
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
While absolute methods for determining Φf exist, utilizing complex instrumentation like an integrating sphere to directly measure photon flux, the relative method offers a more accessible yet highly accurate alternative for transparent solutions.[3][7][8] This guide focuses on the relative method, which benchmarks the fluorescence intensity of the test compound (the "sample") against a "standard" with a precisely known and stable quantum yield.[9]
The core assumption of the relative method is that if a standard and a sample have identical absorbance at the same excitation wavelength in the same solvent, they absorb the same number of photons.[10] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The working equation, which accounts for differences in solvent and absorbance, is:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²) [11]
Where:
-
Φₓ and Φₛₜ are the fluorescence quantum yields of the sample and standard, respectively.
-
Gradₓ and Gradₛₜ are the gradients obtained from a plot of integrated fluorescence intensity versus absorbance for the sample and standard.
-
nₓ and nₛₜ are the refractive indices of the sample and standard solutions (if different solvents are used).
This gradient-based approach is superior to a single-point measurement as it validates the linear relationship between absorbance and emission, minimizing errors and confirming the absence of inner filter effects across a range of concentrations.[11]
Pre-Experimental Design: The Causality Behind Methodological Choices
The integrity of a quantum yield measurement is predicated on meticulous planning. The choices made before the first cuvette is filled dictate the accuracy of the final result.
Selection of a Suitable Fluorescence Standard
The choice of the reference standard is the most critical decision in the relative method, as the accuracy of the standard's Φf value directly propagates to the calculated Φf of the sample.[9]
Key Selection Criteria:
-
Spectral Overlap: The standard should ideally absorb and emit in a similar wavelength region as the this compound sample to minimize wavelength-dependent biases in instrument detection.[12]
-
High Photostability: The standard must not photodegrade under the experimental conditions.
-
Known and Stable Φf: The quantum yield of the standard must be well-documented, agreed upon in the literature, and not be highly sensitive to environmental conditions like temperature.[12]
Recommended Standard for Benzoderivatives: For compounds like benzoselenodiazoles that are typically excited in the UV or blue region of the spectrum, Quinine Sulfate is a universally accepted and well-characterized standard.[13][14][15]
-
Standard: Quinine sulfate dihydrate
-
Solvent: 0.1 M Perchloric Acid (HClO₄)
-
Accepted Φf: 0.60
-
Rationale: Recent studies have demonstrated that quinine in 0.1 M perchloric acid exhibits a quantum yield that is remarkably stable across a range of temperatures (20-45°C), unlike the more commonly used 0.05 M sulfuric acid solution, which shows significant temperature dependence.[16] This makes it a more robust and reliable choice for ensuring inter-lab reproducibility.
Solvent and Sample Purity
The photophysical properties of a fluorophore can be highly sensitive to its environment.
-
Solvent Choice: Always use spectroscopic (or HPLC) grade solvents. The solvent must be able to dissolve the sample and the standard, be transparent at the excitation and emission wavelengths, and be checked for any background fluorescence.[10] To ensure a valid comparison, it is strongly recommended to use the same solvent for both the standard and the sample, which simplifies the calculation by making the refractive index term (nₓ²/nₛₜ²) equal to 1.[17]
-
Solvent Purity Check: Before preparing solutions, run a fluorescence scan of the pure solvent at the intended excitation wavelength to ensure it is free from fluorescent impurities.
-
Compound Purity: The purity of this compound is paramount. Impurities can have their own fluorescent signatures, leading to erroneous results.
Mitigating the Inner Filter Effect
At high concentrations, the accuracy of fluorescence measurements is compromised by the "inner filter effect." This phenomenon has two components:
-
Primary Inner Filter Effect: The high concentration of fluorophores at the front of the cuvette absorbs a significant portion of the excitation light, preventing uniform illumination of the entire sample.
-
Secondary Inner Filter Effect (Re-absorption): Emitted fluorescence photons are re-absorbed by other fluorophore molecules in the light path, distorting the emission spectrum and reducing the measured intensity.
The Golden Rule: To avoid these non-linear effects, all absorbance measurements at the excitation wavelength (and across the entire emission range) in a standard 1 cm cuvette must be kept below 0.1 A.U. [4][10][12] The experimental protocol below is designed around this principle.
Experimental Protocol: A Self-Validating Workflow
This protocol employs a dilution series to generate a gradient plot, a method that inherently validates the quality of the data by confirming linearity.
Instrumentation
-
UV-Visible Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with excitation and emission monochromators and a detector (e.g., a photomultiplier tube). The instrument must have the capability to produce spectrally corrected emission data.
Solution Preparation
-
Stock Solutions: Prepare a stock solution of the reference standard (Quinine Sulfate in 0.1 M HClO₄) and the test sample (this compound in the chosen solvent) with an absorbance of approximately 0.5-1.0 at the desired excitation wavelength.
-
Dilution Series: From each stock solution, prepare a series of at least five dilutions. The concentrations should be chosen such that the absorbance values at the excitation wavelength are approximately 0.02, 0.04, 0.06, 0.08, and 0.1.[10] Prepare a "blank" solution containing only the pure solvent for each series.
Spectroscopic Measurements
The following workflow diagram illustrates the overall experimental process.
Caption: Experimental workflow for relative quantum yield determination.
Step-by-Step Measurement Procedure:
-
Select Excitation Wavelength (λex): Choose a wavelength where both the sample and standard have significant absorbance. It is crucial to use the same λex for all subsequent measurements of both the standard and the sample.
-
Absorbance Measurement:
-
Set the spectrophotometer to zero using the blank solvent cuvette.
-
For each dilution of both the sample and the standard, record the full absorbance spectrum.
-
Note the precise absorbance value at the chosen λex for each solution.
-
-
Fluorescence Measurement:
-
Critical: Use the exact same instrument settings (e.g., excitation and emission slit widths, scan speed, detector voltage) for all measurements, including the sample and standard series.[10] Changing any parameter between samples will invalidate the results.
-
Place the blank solvent cuvette in the spectrofluorometer and record an emission spectrum to ensure no background signal is present.
-
For each dilution of the sample and the standard, record the fully corrected fluorescence emission spectrum.
-
-
Data Integration:
-
For each recorded emission spectrum, calculate the integrated fluorescence intensity (the total area under the emission curve). Most instrument software packages have a built-in function for this.
-
Data Analysis and Interpretation
Plotting and Gradient Extraction
-
For both the standard and the sample, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis).
-
Perform a linear regression (fit a straight line) for each data set. The plot should be linear and pass through the origin. A deviation from linearity, especially at higher concentrations, indicates the onset of inner filter effects or aggregation, invalidating those data points.
-
The slope of the resulting line is the gradient (Grad) for the sample (Gradₓ) and the standard (Gradₛₜ).
Caption: Relationship of inputs for the quantum yield calculation.
Sample Data and Calculation
Let's assume the following data were collected for this compound in ethanol against a Quinine Sulfate standard in 0.1 M HClO₄. For this example, we will assume different solvents to illustrate the use of the refractive index term.
Table 1: Experimental Data for Gradient Determination
| Sample | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
| Quinine Sulfate | ||
| Dilution 1 | 0.021 | 1,550,000 |
| Dilution 2 | 0.040 | 2,980,000 |
| Dilution 3 | 0.062 | 4,610,000 |
| Dilution 4 | 0.081 | 6,030,000 |
| Dilution 5 | 0.099 | 7,390,000 |
| 5-Cl-6-Me-BSeD | ||
| Dilution 1 | 0.023 | 950,000 |
| Dilution 2 | 0.042 | 1,730,000 |
| Dilution 3 | 0.060 | 2,480,000 |
| Dilution 4 | 0.083 | 3,420,000 |
| Dilution 5 | 0.100 | 4,110,000 |
From linear regression of the plots (Intensity vs. Absorbance):
-
Gradient Standard (Gradₛₜ): 7.45 x 10⁷
-
Gradient Sample (Gradₓ): 4.10 x 10⁷
Table 2: Parameters for Quantum Yield Calculation
| Parameter | Value | Source / Citation |
| Φₛₜ (QY of Standard) | 0.60 | Standard value for Quinine Sulfate in 0.1 M HClO₄.[16] |
| Gradₛₜ (Gradient of Standard) | 7.45 x 10⁷ | From experimental plot |
| Gradₓ (Gradient of Sample) | 4.10 x 10⁷ | From experimental plot |
| nₛₜ (Refractive Index of 0.1 M HClO₄) | ~1.333 | (Value for water) |
| nₓ (Refractive Index of Ethanol) | 1.361 | Standard literature value |
Calculation:
Φₓ = 0.60 * ( (4.10 x 10⁷) / (7.45 x 10⁷) ) * (1.361² / 1.333²) Φₓ = 0.60 * (0.550) * (1.852 / 1.777) Φₓ = 0.330 * (1.042) Φₓ ≈ 0.34
The determined fluorescence quantum yield for this compound in this example is 0.34 . An error of ±10% is considered normal for this method.[10]
Conclusion
The determination of the fluorescence quantum yield is a cornerstone of photophysical characterization. By employing the relative method with a robust standard like quinine sulfate in 0.1 M perchloric acid and adhering to a protocol that mitigates common errors such as the inner filter effect, researchers can generate highly reliable and accurate data for novel fluorophores like this compound. The gradient-based approach described herein serves as a self-validating system, enhancing the trustworthiness of the results. This guide provides the necessary theoretical grounding and practical steps to empower researchers, scientists, and drug development professionals to confidently assess the luminescent efficiency of their compounds, enabling informed decisions in material science and medicinal chemistry.
References
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Wurth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]
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Beeby, A. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. Available at: [Link]
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JASCO Global. (2021). Fluorescence quantum yield measurement. JASCO. Available at: [Link]
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Fletcher, A. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Photochemistry and Photobiology. Available at: [Link]
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Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. Application News No.A504. Available at: [Link]
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The Fluorescent Guy. (2021). Quantum Yield Calculation by Relative Method. YouTube. Available at: [Link]
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Nanoco Technologies Ltd. (2008). Standard for Measuring Quantum Yield. ResearchGate. Available at: [Link]
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Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry. Available at: [Link]
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Edinburgh Instruments. (2019). Quantum Yield Introduction using FS5 Spectrofluorometer. YouTube. Available at: [Link]
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Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available at: [Link]
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Papini, G., et al. (2024). 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. MDPI. Available at: [Link]
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Fletcher, A. N. (1968). Quinine Sulfate as a Fluroescence Quantum Yield Standard. DTIC. Available at: [Link]
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Fletcher, A. N. (1969). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and Photobiology. Available at: [Link]
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Prahl, S. (n.d.). Quinine sulfate. Oregon Medical Laser Center. Available at: [Link]
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Edinburgh Instruments. (2025). Performing Quantum Yield for Solutions with the SC-30 Integrating Sphere in the FS5. YouTube. Available at: [Link]
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Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. Available at: [Link]
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Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology. Available at: [Link]
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Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Available at: [Link]
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Villnow, T., et al. (2017). References for Small Fluorescence Quantum Yields. The journal of physical chemistry. A. Available at: [Link]
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Smirnova, A. I., et al. (2022). Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. MDPI. Available at: [Link]
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da Silva, A. B. F., et al. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available at: [Link]
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Szukalski, A., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Materials (Basel, Switzerland). Available at: [Link]
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Costa, V. E. U., et al. (2006). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. ResearchGate. Available at: [Link]
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Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Available at: [Link]
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Gáplovský, O., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Nature Communications. Available at: [Link]
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An In-depth Technical Guide to the Electrochemical Properties of 5-Chloro-6-methyl-2,1,3-benzoselenodiazole
Foreword: Unveiling the Electrochemical Landscape of a Niche Heterocycle
The field of medicinal chemistry and materials science is in a perpetual quest for novel molecular scaffolds with tunable electronic properties. Among these, the 2,1,3-benzoselenadiazole (BSD) core has garnered significant attention. Known for its electron-deficient nature, the BSD moiety is a critical building block in the design of fluorescent probes, organic semiconductors, and electroactive materials.[1][2] This guide focuses on a specific, yet under-explored derivative: 5-chloro-6-methyl-2,1,3-benzoselenodiazole .
While direct experimental data on this particular molecule is sparse, this whitepaper leverages established principles from its close chemical relatives to provide a predictive yet robust framework for understanding its electrochemical behavior. By synthesizing insights from the broader family of benzoselenadiazole and benzothiadiazole derivatives, we aim to equip researchers with the foundational knowledge and practical methodologies to investigate and harness the potential of this compound. This document serves as both a theoretical primer and a practical guide to its synthesis and electrochemical characterization.
Molecular Profile and Synthesis
Structural and Physicochemical Properties
This compound is a heterocyclic compound featuring a benzene ring fused to a 1,2,5-selenadiazole ring, with a chloro and a methyl group as substituents on the benzene ring.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂Se | PubChem[3] |
| Molecular Weight | 231.55 g/mol | PubChem[3] |
| IUPAC Name | 5-chloro-6-methyl-2,1,3-benzoselenadiazole | PubChem[3] |
| CAS Number | 2255-94-9 | PubChem[3] |
| SMILES | CC1=CC2=N[Se]N=C2C=C1Cl | PubChem[3] |
The presence of the electron-withdrawing selenadiazole ring, further influenced by the chloro substituent, and the electron-donating methyl group, suggests a molecule with intriguing electronic characteristics ripe for electrochemical investigation.
Proposed Synthetic Pathway
The synthesis of 2,1,3-benzoselenadiazoles is typically achieved through the condensation of an appropriately substituted ortho-phenylenediamine with selenium dioxide (SeO₂).[2] For the target molecule, the logical precursor would be 4-chloro-5-methyl-1,2-phenylenediamine.
Caption: Proposed synthesis of this compound.
Protocol Justification: This established one-pot reaction is efficient and widely documented for synthesizing benzoselenadiazole derivatives.[2] The choice of an ethanol/water solvent system facilitates the dissolution of both the organic diamine and the inorganic selenium dioxide, promoting a homogenous reaction environment. Refluxing provides the necessary activation energy for the condensation and subsequent ring closure to occur.
Core Electrochemical Behavior: A Predictive Analysis
The electrochemical properties of benzoselenadiazole derivatives are dominated by the electron-accepting nature of the heterocyclic core.[1] We can predict the behavior of this compound by considering the electronic effects of its substituents in the context of cyclic voltammetry (CV), the primary tool for such investigations.[4][5]
Expected Redox Characteristics
The BSD core is known to undergo reversible or quasi-reversible reduction. The introduction of a chlorine atom, an electron-withdrawing group, is expected to make the reduction more favorable (occur at a less negative potential) by stabilizing the resulting radical anion. Conversely, the methyl group, being weakly electron-donating, will slightly counteract this effect. The overall redox behavior will be a balance of these influences.
It is anticipated that the compound will exhibit at least one reduction wave in the cathodic scan of a cyclic voltammogram, corresponding to the formation of a radical anion. The reversibility of this process will depend on the stability of this anion under the experimental conditions.
Experimental Workflow: Cyclic Voltammetry
To empirically determine the electrochemical properties, a standard three-electrode cyclic voltammetry experiment is proposed.
Caption: Standard workflow for cyclic voltammetry analysis.
Step-by-Step Experimental Protocol
-
Preparation of the Analyte Solution:
-
Dissolve 1-5 mg of this compound in 10 mL of a high-purity, anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile (ACN).
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure sufficient conductivity. The electrolyte must be electrochemically inert within the potential window of interest.
-
-
Electrochemical Cell Assembly:
-
Employ a standard three-electrode setup.[5]
-
Working Electrode: A polished glassy carbon electrode is recommended for its wide potential window and inertness.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) provides a stable reference potential.
-
Counter Electrode: A platinum wire or gauze serves to complete the circuit.
-
-
-
Execution of the Experiment:
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Using a potentiostat, apply a potential sweep, scanning from an initial potential where no reaction occurs towards negative potentials to observe reduction, and then reversing the scan direction.
-
Record the resulting current as a function of the applied potential. A scan rate of 100 mV/s is a typical starting point.[5]
-
Perform a background scan of the solvent and electrolyte alone to identify any interfering signals.
-
-
Data Interpretation and Analysis:
-
The resulting plot of current versus potential is the cyclic voltammogram.
-
Identify the cathodic (Epc) and anodic (Epa) peak potentials for any redox events.
-
The half-wave potential (E₁/₂), a measure of the thermodynamic redox potential, can be calculated for reversible processes as (Epc + Epa) / 2.
-
From the onset potentials of the reduction and oxidation waves, the LUMO and HOMO energy levels can be estimated relative to an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[4]
-
Potential Applications and Future Directions
The anticipated electrochemical properties of this compound suggest its utility in several advanced applications:
-
Electron Acceptor in Organic Electronics: Its electron-deficient nature makes it a candidate for use as an acceptor material in organic photovoltaics (OPVs) or as a component in n-type organic field-effect transistors (OFETs).[2]
-
Electrofluorochromic Materials: Many benzoselenadiazole derivatives exhibit fluorescence.[1] If this compound is also fluorescent, its redox activity could allow for the development of materials where both the color and emission can be modulated by an applied potential.
-
Electrochemical Sensing: The redox peaks observed in its voltammogram could potentially be modulated by the presence of specific analytes, forming the basis for a selective electrochemical sensor.
Further research should focus on the empirical validation of these predicted properties, including a detailed study of the stability of its reduced and oxidized forms and an investigation into its spectroelectrochemical properties to correlate changes in its electronic state with changes in its optical absorption and emission.
Conclusion
This compound represents a promising, albeit underexplored, molecular entity. By leveraging the extensive knowledge base of related benzoselenadiazole compounds, this guide provides a comprehensive predictive framework for its electrochemical behavior and a clear, actionable protocol for its investigation. The interplay of the electron-deficient selenadiazole core with the specific substitution pattern offers a unique electronic profile that warrants detailed experimental exploration. The insights gained from such studies will undoubtedly contribute to the rational design of next-generation materials for a variety of electronic and sensing applications.
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5-Chloro-6-methyl-2,1,3-benzoselenadiazole. PubChem. [Link]
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5-CHLORO-6-METHYL-2,1,3-BENZOTHIADIAZOLE | CAS 50636-02-7. Molbase. [Link]
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2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. MDPI. [Link]
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Probing the Electronic Landscape: A Theoretical Investigation of 5-Chloro-6-methyl-2,1,3-benzoselenadiazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 5-chloro-6-methyl-2,1,3-benzoselenadiazole, a heterocyclic compound of interest in materials science and medicinal chemistry. By leveraging Density Functional Theory (DFT), this document outlines a robust computational methodology to elucidate the molecule's geometric, electronic, and spectroscopic properties. This guide serves as a valuable resource for researchers seeking to understand and predict the behavior of benzoselenadiazole derivatives, thereby accelerating the design of novel molecules with tailored functionalities.
Introduction: The Significance of Benzoselenadiazoles
The 2,1,3-benzoselenadiazole (BSD) core is a prominent heterocyclic scaffold that has garnered significant attention due to its unique electronic properties and versatile applications.[1][2] Structurally, BSD derivatives feature a selenium atom integrated into a five-membered diazole ring fused to a benzene ring.[1] This arrangement imparts a distinct electronic character, making them valuable building blocks in the development of luminescent materials, organic semiconductors, and bioactive compounds.[1][2][3] The incorporation of selenium, a heavy atom, can influence photophysical properties, such as inducing bathochromic shifts in absorption and emission spectra compared to their sulfur- and oxygen-containing analogs (benzothiadiazoles and benzoxadiazoles, respectively).[1]
The specific subject of this guide, 5-chloro-6-methyl-2,1,3-benzoselenadiazole (molecular formula C7H5ClN2Se, CAS Number: 2255-94-9), presents an interesting case for theoretical study.[4][5][6][7] The presence of an electron-withdrawing chlorine atom and an electron-donating methyl group on the benzene ring is expected to modulate the electronic distribution and, consequently, the chemical reactivity and photophysical behavior of the molecule. Theoretical calculations provide a powerful, non-invasive means to explore these structure-property relationships at the molecular level.
This guide will detail a systematic computational approach, primarily using Density Functional Theory (DFT), to unravel the intricate electronic structure of 5-chloro-6-methyl-2,1,3-benzoselenodiazole. The insights gained from these calculations can guide synthetic efforts and provide a fundamental understanding of the molecule's potential applications.
Theoretical Background: The Power of Density Functional Theory
Density Functional Theory (DFT) has emerged as a leading computational method in chemistry and materials science for its favorable balance of accuracy and computational cost.[8] Unlike wave-function-based methods, DFT calculates the electronic energy of a system based on its electron density. This approach allows for the investigation of relatively large molecular systems with a high degree of accuracy.[9]
The choice of the functional and basis set is critical for obtaining reliable results in DFT calculations. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has demonstrated robust performance for a wide range of organic and heterocyclic compounds.[10][11] The 6-311G+(d,p) basis set is a popular choice that provides a good description of the valence electrons and includes polarization functions on both heavy and hydrogen atoms, which are essential for accurately modeling molecular geometries and electronic properties.[10]
Through DFT calculations, we can determine several key parameters that describe the electronic structure of a molecule:
-
Optimized Molecular Geometry: The lowest energy arrangement of atoms in the molecule.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and optical properties.
-
Mulliken Population Analysis: This analysis provides a means to estimate the partial atomic charges, offering a picture of the electron distribution within the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions susceptible to electrophilic and nucleophilic attack.
-
Simulated Electronic Spectra: Time-Dependent DFT (TD-DFT) can be employed to predict the UV-Visible absorption spectra, providing information about the electronic transitions within the molecule.
Computational Methodology: A Step-by-Step Protocol
This section outlines a detailed workflow for performing theoretical calculations on this compound.
Molecular Structure Creation and Initial Optimization
-
Construct the Molecule: The initial 3D structure of this compound can be built using molecular modeling software such as GaussView, Avogadro, or ChemDraw. The IUPAC name is 5-chloro-6-methyl-2,1,3-benzoselenadiazole, and its SMILES string is CC1=CC2=N[Se]N=C2C=C1Cl.[4]
-
Initial Optimization: A preliminary geometry optimization can be performed using a lower-level theory, such as the semi-empirical PM6 method, to obtain a reasonable starting geometry for the more computationally expensive DFT calculations.
DFT Geometry Optimization and Frequency Analysis
-
Select the Level of Theory: The geometry optimization should be performed using the B3LYP functional and the 6-311G+(d,p) basis set.
-
Perform Optimization: The optimization calculation will find the minimum energy conformation of the molecule.
-
Frequency Calculation: Following a successful optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Electronic Structure Analysis
-
Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO, as well as their spatial distributions, should be calculated and visualized. The HOMO-LUMO energy gap (ΔE) is a key parameter to determine.
-
Mulliken Population Analysis: Calculate the Mulliken atomic charges to understand the charge distribution across the molecule.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to identify the electron-rich and electron-poor regions of the molecule.
Simulation of Electronic Spectra
-
Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectrum, a TD-DFT calculation should be performed on the optimized geometry. This calculation will provide the excitation energies and oscillator strengths of the electronic transitions.
-
Solvent Effects: To better correlate with experimental data, which is often collected in solution, the Polarizable Continuum Model (PCM) can be incorporated into the TD-DFT calculation to simulate the effect of a solvent.
Visualizing the Computational Workflow
The following diagram illustrates the key steps in the theoretical analysis of this compound.
Caption: A flowchart of the computational workflow for the theoretical analysis.
Expected Results and Discussion
The theoretical calculations described above are expected to yield valuable insights into the electronic structure of this compound.
Molecular Geometry
The optimized geometry will provide precise bond lengths and angles. The planarity of the benzoselenadiazole ring system is an important feature to analyze, as it influences the extent of π-conjugation.
Frontier Molecular Orbitals and Reactivity
The HOMO is typically distributed over the electron-rich regions of a molecule, while the LUMO is located on the electron-deficient areas. The spatial distribution of the HOMO and LUMO will indicate the likely sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a descriptor of chemical reactivity; a smaller gap suggests higher reactivity.
Charge Distribution and Electrostatic Potential
The Mulliken population analysis will quantify the electron-donating and electron-withdrawing effects of the methyl and chloro substituents. The MEP map will provide a visual representation of these effects, with negative potential (typically colored red) indicating electron-rich regions and positive potential (blue) indicating electron-poor regions.
Electronic Absorption Spectrum
The simulated UV-Vis spectrum from TD-DFT calculations will predict the wavelengths of maximum absorption (λmax). Analysis of the contributing electronic transitions will reveal the nature of the excitations (e.g., π → π* or n → π*). These theoretical predictions can be compared with experimental spectroscopic data for validation.[12]
Data Presentation
The quantitative results from the calculations should be summarized in tables for clarity and ease of comparison.
Table 1: Key Calculated Electronic Properties
| Parameter | Calculated Value |
| HOMO Energy (eV) | |
| LUMO Energy (eV) | |
| HOMO-LUMO Gap (eV) | |
| Dipole Moment (Debye) |
Table 2: Selected Optimized Geometric Parameters
| Bond/Angle | Bond Length (Å) / Angle (°) |
| Se-N1 | |
| N1-C2 | |
| ∠(N1-Se-N2) | |
| Dihedral Angle |
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the in-depth investigation of the electronic structure of this compound using DFT and TD-DFT methods. The described computational workflow provides a systematic means to explore the molecule's geometry, reactivity, and spectroscopic properties. The insights derived from such theoretical studies are invaluable for the rational design of novel benzoselenadiazole derivatives with tailored properties for applications in materials science and drug discovery. The synergy between computational prediction and experimental validation will undoubtedly accelerate progress in these exciting fields.
References
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Unlocking Luminescence: A Technical Guide to the Aggregation-Induced Emission Properties of 5-Chloro-6-Methyl-2,1,3-Benzoselenodiazole Derivatives
This technical guide provides an in-depth exploration of the anticipated aggregation-induced emission (AIE) properties of 5-chloro-6-methyl-2,1,3-benzoselenodiazole derivatives. Tailored for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with predictive insights and actionable experimental protocols to guide the exploration and application of this promising class of fluorophores.
Introduction: The Promise of Aggregation-Induced Emission in Benzoxadiazole Scaffolds
The phenomenon of aggregation-induced emission (AIE) has revolutionized the development of luminescent materials. In stark contrast to conventional fluorophores that often suffer from aggregation-caused quenching (ACQ), AIE-active molecules, or AIEgens, exhibit enhanced fluorescence in the aggregated or solid state. This unique characteristic is primarily attributed to the restriction of intramolecular motion (RIM) in the aggregated form, which blocks non-radiative decay pathways and promotes radiative emission.
The 2,1,3-benzoselenodiazole (BSD) core is a compelling scaffold for the design of novel AIEgens. Its electron-deficient nature and planar structure make it an excellent building block for creating molecules with tunable photophysical properties. The introduction of specific substituents, such as chloro and methyl groups at the 5- and 6-positions, is hypothesized to further modulate the electronic and steric characteristics of the BSD core, thereby influencing its AIE behavior. This guide will delve into the theoretical underpinnings of these structure-property relationships and provide a comprehensive roadmap for their experimental validation and exploitation.
Core Principles: Predicting AIE in this compound Derivatives
The AIE potential of this compound derivatives is rooted in the interplay between the BSD core and its substituents. To harness their AIE properties, these derivatives are typically functionalized with rotor-like peripheral groups, such as tetraphenylethylene (TPE), which facilitate the AIE phenomenon.
The Role of the Benzoxadiazole Core and Substituents
The BSD core, with its selenium heteroatom, imparts distinct electronic properties compared to its sulfur (benzothiadiazole, BTD) and oxygen (benzofurazan) analogues. The heavier selenium atom can influence spin-orbit coupling, potentially affecting intersystem crossing rates and, consequently, fluorescence quantum yields.
The chloro and methyl substituents on the benzene ring of the BSD core are expected to play a crucial role in fine-tuning the photophysical properties:
-
Chloro Group: As an electron-withdrawing and electronegative substituent, the chlorine atom can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), potentially leading to red-shifted absorption and emission spectra. Halogen bonding interactions in the aggregated state may also contribute to the restriction of intramolecular motion.
-
Methyl Group: The methyl group, being electron-donating, can modulate the electron density of the aromatic system. Steric hindrance introduced by the methyl group can influence the packing of the molecules in the aggregated state, preventing detrimental π-π stacking that can lead to quenching and promoting a more favorable arrangement for AIE.
Mechanism of Aggregation-Induced Emission
The primary mechanism anticipated to govern the AIE in these derivatives is the Restriction of Intramolecular Motion (RIM) . In dilute solutions, peripheral rotor groups attached to the BSD core can undergo free rotation and vibration, providing non-radiative pathways for the decay of the excited state, resulting in weak or no fluorescence. Upon aggregation, for instance, in a poor solvent, these intramolecular motions are physically constrained. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, leading to a significant enhancement in fluorescence intensity.
Experimental Workflows: From Synthesis to Characterization
This section provides a detailed, step-by-step guide for the synthesis and characterization of the AIE properties of this compound derivatives functionalized with AIE-active moieties like tetraphenylethylene (TPE).
Synthesis of AIE-active this compound Derivatives
The synthesis of the target AIEgens can be achieved through a multi-step process, culminating in a Suzuki-Miyaura cross-coupling reaction.
Step 1: Synthesis of 4-Chloro-5-methyl-1,2-phenylenediamine
The synthesis begins with the appropriate precursor, which would be a substituted dinitrobenzene. This is then reduced to the corresponding diamine.
Step 2: Synthesis of 5-Chloro-6-methyl-2,1,3-benzoselenadiazole
The core heterocycle is formed by reacting the diamine with selenium dioxide.
-
Protocol:
-
Dissolve 4-chloro-5-methyl-1,2-phenylenediamine in a suitable solvent such as ethanol.
-
Heat the solution to reflux.
-
Add a solution of selenium dioxide (SeO₂) in hot water dropwise to the refluxing solution.
-
Continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.
-
Step 3: Bromination of the Benzoxadiazole Core
To enable coupling with AIE-active moieties, the BSD core is first brominated.
-
Protocol:
-
Dissolve this compound in a suitable solvent.
-
Add N-bromosuccinimide (NBS) and a radical initiator.
-
Reflux the mixture until bromination is complete.
-
Purify the product to yield the brominated derivative.
-
Step 4: Suzuki-Miyaura Cross-Coupling with Tetraphenylethylene Boronic Ester
The final AIEgen is synthesized by coupling the brominated BSD derivative with an AIE-active boronic acid or ester, such as a TPE-boronic ester.
-
Protocol:
-
In a reaction vessel, combine the brominated this compound derivative, the TPE-boronic ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the mixture under an inert atmosphere for several hours.
-
After cooling, extract the product with an organic solvent.
-
Purify the final product by column chromatography.
-
Diagram of Synthetic Workflow
Caption: Synthetic pathway for TPE-functionalized this compound AIEgen.
Characterization of Aggregation-Induced Emission
Inducing Aggregation: The THF/Water Mixture Method
A common and effective method to study AIE is by inducing aggregation in a solvent/non-solvent system. Tetrahydrofuran (THF) is a good solvent for many organic AIEgens, while water is a non-solvent. By gradually increasing the water fraction in a THF solution of the AIEgen, aggregation can be induced and the AIE effect can be monitored.
-
Protocol:
-
Prepare a stock solution of the AIEgen in THF (e.g., 1 mM).
-
In a series of cuvettes, prepare solutions with varying THF/water ratios (e.g., 100:0, 90:10, 80:20, ..., 10:90, 0:100 v/v) while keeping the AIEgen concentration constant (e.g., 10 µM).
-
Allow the solutions to equilibrate before measurement.
-
Photophysical Measurements
-
UV-Vis and Fluorescence Spectroscopy:
-
Record the UV-Vis absorption and fluorescence emission spectra for each THF/water mixture.
-
Observe the changes in the absorption and emission wavelengths and intensities as the water fraction increases. A significant increase in fluorescence intensity with increasing water fraction is indicative of AIE.
-
-
Fluorescence Quantum Yield (ΦF) Measurement:
-
The absolute quantum yield of the AIEgen in the aggregated state should be measured using an integrating sphere.
-
Alternatively, a relative method can be used with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Analysis of Aggregate Morphology
-
Dynamic Light Scattering (DLS):
-
Use DLS to determine the size distribution of the nanoparticles formed in the THF/water mixtures. This provides information on the onset of aggregation and the stability of the aggregates.
-
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):
-
Prepare samples for SEM and TEM by drop-casting the aggregated solution onto a suitable substrate (e.g., silicon wafer for SEM, carbon-coated copper grid for TEM) and allowing the solvent to evaporate.
-
Image the dried samples to visualize the morphology and size of the aggregates.
-
Diagram of AIE Characterization Workflow
Caption: Experimental workflow for the characterization of AIE properties.
Quantitative Data Summary
The following table provides a template for summarizing the expected photophysical data for a hypothetical TPE-functionalized this compound derivative (TPE-CMBSD).
| Property | THF Solution (0% Water) | Aggregated State (90% Water) |
| Absorption Max (λ_abs) | ~400-450 nm | ~420-470 nm |
| Emission Max (λ_em) | ~500-550 nm | ~550-600 nm |
| Fluorescence Quantum Yield (ΦF) | < 0.01 | > 0.5 |
| Average Particle Size (DLS) | N/A | 100-300 nm |
Applications in Research and Drug Development
The unique properties of AIEgens based on the this compound core open up a wide range of potential applications, particularly in the biomedical field.
-
Bioimaging: The bright and stable fluorescence of the aggregated AIEgens makes them excellent probes for in vitro and in vivo imaging. Their "turn-on" nature upon aggregation can be exploited for sensing specific biomolecules or cellular events that induce aggregation.
-
Drug Delivery: AIEgens can be formulated into nanoparticles for targeted drug delivery. The intrinsic fluorescence of the AIEgen can be used to track the delivery and release of the therapeutic cargo.
-
Theranostics: The combination of diagnostic imaging and therapeutic action in a single agent is a rapidly growing field. These AIEgens could be designed to not only visualize diseased tissues but also to act as photosensitizers for photodynamic therapy, generating reactive oxygen species upon light irradiation to kill cancer cells.[1][2]
Conclusion
Derivatives of this compound represent a promising, yet underexplored, class of AIEgens. The strategic combination of the electron-deficient BSD core with specific chloro and methyl substituents, along with the incorporation of rotor-like peripheral groups, provides a robust platform for the design of highly emissive materials. This technical guide offers a theoretical framework and a practical set of experimental protocols to facilitate the synthesis, characterization, and application of these novel fluorophores. The insights and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals to unlock the full potential of these exciting luminescent materials.
References
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Geng, J., et al. (2018). Theranostics based on AIEgens. Theranostics, 8(7), 2027–2053. [Link]
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Qi, J., et al. (2021). NIR-II AIEgens with Photodynamic Effect for Advanced Theranostics. Molecules, 26(11), 3345. [Link]
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Li, M., et al. (2017). AIEgens for biological process monitoring and disease theranostics. Biomaterials, 146, 13-37. [Link]
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Yu, C. Y., et al. (2018). Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes. RSC Advances, 8(26), 14313-14321. [Link]
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Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(11), 5361-5388. [Link]
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Gao, M., et al. (2021). Journey of Aggregation-Induced Emission Research. ACS Omega, 6(11), 7324-7336. [Link]
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Rakers, L., et al. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 10(7), 269. [Link]
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D'Accolti, L., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Molecules, 26(21), 6439. [Link]
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Patalag, L. J., et al. (2020). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 85(10), 6487-6497. [Link]
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Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Journal of the Chemical Society, Perkin Transactions 2, (8), 1031-1036. [Link]
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-
Horiba. Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. [Link]
-
Jasco. Fluorescence quantum yield measurement. [Link]
-
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-
AZoNano. Sample Preparation for Electron Microscopy. [Link]
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Unlocking High-Performance Organic Electronics: A Technical Guide to Novel Benzoselenadiazole Scaffolds
Introduction: The Imperative for Advanced Organic Electronic Materials
The field of organic electronics holds the promise of revolutionizing technology through the development of lightweight, flexible, and cost-effective devices such as organic solar cells (OSCs) and organic field-effect transistors (OFETs).[1][2] At the heart of these innovations lies the molecular design of organic semiconducting materials. Among a myriad of heterocyclic building blocks, 2,1,3-benzoselenadiazole (BSeD) has emerged as a particularly compelling scaffold.[3] Its unique electronic properties, stemming from the incorporation of a selenium atom, offer distinct advantages over its well-studied sulfur analogue, 2,1,3-benzothiadiazole (BTD).[3][4]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and implementation of novel benzoselenadiazole scaffolds in organic electronics. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Benzoselenadiazole Advantage: A Comparative Analysis
The strategic substitution of sulfur with selenium in the benzodiazole core imparts several beneficial properties to the resulting materials. Selenium's larger atomic radius and greater polarizability, as compared to sulfur, lead to enhanced intermolecular interactions and a more pronounced quinoidal character in the BSeD unit. This, in turn, contributes to:
-
Narrower Bandgaps: BSeD-containing polymers and small molecules consistently exhibit smaller HOMO-LUMO gaps than their BTD counterparts.[3][4] This is advantageous for organic solar cells, as it allows for the absorption of a broader range of the solar spectrum, leading to higher short-circuit current densities (Jsc).
-
Higher Power Conversion Efficiencies (PCEs): The favorable electronic properties of BSeD often translate to superior device performance in OSCs.[5]
-
Tunable Optoelectronic Properties: The BSeD core serves as a versatile electron-accepting unit that can be chemically modified to fine-tune the material's absorption profile, energy levels, and charge transport characteristics.[3][4]
Computational Design: Guiding Synthesis with Theoretical Insights
Before embarking on synthetic endeavors, computational modeling provides a cost-effective and powerful tool for predicting the electronic and optical properties of novel BSeD derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly valuable for these in-silico experiments.[6]
Key parameters that can be reliably predicted include:
-
HOMO and LUMO Energy Levels: Crucial for ensuring efficient charge transfer at the donor-acceptor interface in OSCs and for facilitating charge injection in OFETs.
-
Absorption Spectra: Allows for the pre-screening of candidates with absorption profiles that match the solar spectrum.
-
Reorganization Energies: Provides insights into the charge transport properties of the material.
The following diagram illustrates a typical workflow for the computational design of novel BSeD-based materials.
Caption: A streamlined workflow for the computational design of novel benzoselenadiazole derivatives.
Synthesis of Benzoselenadiazole Building Blocks and Polymers
The synthesis of high-purity BSeD monomers and their subsequent polymerization are critical steps in the development of high-performance organic electronic materials.
Synthesis of a Key Precursor: 4,7-dibromo-2,1,3-benzoselenadiazole
A common and crucial building block for many BSeD-based materials is 4,7-dibromo-2,1,3-benzoselenadiazole. A reliable synthetic route starts from the more readily available 4,7-dibromo-2,1,3-benzothiadiazole.
Experimental Protocol:
-
Reduction of 4,7-dibromo-2,1,3-benzothiadiazole:
-
Suspend 4,7-dibromo-2,1,3-benzothiadiazole in ethanol at 0 °C.
-
Add sodium borohydride portionwise and stir the mixture at room temperature for 12 hours.
-
Evaporate the solvent, add water, and extract the product with ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Evaporation of the solvent yields 3,6-dibromo-1,2-phenylenediamine.[3]
-
-
Formation of the Selenadiazole Ring:
-
Dissolve the resulting 3,6-dibromo-1,2-phenylenediamine in a suitable solvent (e.g., THF).
-
Add selenium dioxide (SeO2) and reflux the mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, purify the product by column chromatography to obtain 4,7-dibromo-2,1,3-benzoselenadiazole.
-
Polymerization via Stille Coupling
Stille cross-coupling polymerization is a robust and versatile method for synthesizing BSeD-based conjugated polymers.[7] This reaction involves the palladium-catalyzed coupling of an organostannane with an organohalide.
Experimental Protocol:
-
Monomer Preparation: Prepare the desired distannylated and dihalogenated monomers. For example, a distannylated donor monomer and the 4,7-dibromo-2,1,3-benzoselenadiazole acceptor monomer.
-
Reaction Setup:
-
In a glovebox, charge a reaction flask with the monomers, a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3), and a phosphine ligand (e.g., P(o-tol)3).[8]
-
Add a high-boiling point, anhydrous solvent such as toluene or chlorobenzene.
-
-
Polymerization:
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon).
-
Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
-
Work-up and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.
-
The following diagram illustrates the Stille coupling polymerization process.
Caption: Schematic of Stille coupling for the synthesis of benzoselenadiazole-based polymers.
Characterization of Novel Benzoselenadiazole Scaffolds
A thorough characterization of the synthesized materials is essential to understand their structure-property relationships.
| Property | Characterization Technique | Information Gained |
| Chemical Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) | Confirmation of the molecular structure and purity of monomers and polymers. |
| Optical Properties | UV-Vis-NIR Absorption Spectroscopy, Photoluminescence (PL) Spectroscopy | Determination of the absorption range, optical bandgap, and emissive properties. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Estimation of HOMO and LUMO energy levels, and assessment of electrochemical stability.[4] |
| Thermal Properties | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Evaluation of thermal stability and identification of phase transitions.[7] |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of the number-average and weight-average molecular weights and the polydispersity index (PDI) of polymers. |
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry is a powerful electrochemical technique to determine the redox potentials of a material, from which the HOMO and LUMO energy levels can be estimated.
-
Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Working Electrode Preparation: Deposit a thin film of the BSeD-based material onto a working electrode (e.g., glassy carbon, platinum, or gold) by drop-casting or spin-coating.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the working electrode, a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[9]
-
Measurement:
-
Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen.[4]
-
Scan the potential between the working and reference electrodes and record the resulting current.
-
Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple.
-
Device Fabrication and Performance Evaluation
The ultimate test of a novel BSeD scaffold is its performance in an electronic device.
Organic Solar Cells (OSCs)
A common device architecture for BSeD-based OSCs is the bulk heterojunction (BHJ), where the BSeD-containing material (as either the donor or acceptor) is blended with a complementary material.[10]
Fabrication Protocol (Inverted Architecture):
-
Substrate Cleaning: Thoroughly clean indium tin oxide (ITO)-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: Deposit an ETL, such as zinc oxide (ZnO) or a solution-processable fullerene derivative, onto the ITO.
-
Active Layer Deposition:
-
Prepare a blend solution of the BSeD-based material and its partner (e.g., a fullerene acceptor or a non-fullerene donor) in a suitable organic solvent (e.g., chloroform, chlorobenzene, or a solvent mixture).
-
Spin-coat the active layer onto the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Thermally anneal the film to optimize the morphology.
-
-
Hole Transport Layer (HTL) Deposition: Deposit an HTL, such as molybdenum oxide (MoO3) or PEDOT:PSS, by thermal evaporation or spin-coating.[11]
-
Cathode Deposition: Thermally evaporate a metal cathode (e.g., silver or aluminum) through a shadow mask to define the device area.
The following diagram illustrates the architecture of an inverted organic solar cell.
Caption: A typical inverted device structure for a benzoselenadiazole-based organic solar cell.
Organic Field-Effect Transistors (OFETs)
BSeD-based materials can also function as the active semiconductor layer in OFETs. A common device configuration is the bottom-gate, top-contact architecture.[2]
Fabrication Protocol:
-
Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer as the gate electrode and gate dielectric, respectively.
-
Dielectric Surface Treatment: Treat the SiO2 surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the morphology of the overlying organic semiconductor film.[12]
-
Semiconductor Deposition: Deposit a thin film of the BSeD-based polymer by spin-coating from solution.
-
Source and Drain Electrode Deposition: Thermally evaporate source and drain electrodes (e.g., gold) onto the semiconductor layer through a shadow mask.
Conclusion and Future Outlook
The discovery and development of novel benzoselenadiazole scaffolds continue to push the boundaries of organic electronics. The unique properties imparted by the selenium atom make BSeD a highly attractive building block for achieving high-performance organic solar cells and field-effect transistors. The interplay of computational design, targeted synthesis, and thorough characterization provides a robust framework for advancing this exciting class of materials. Future research will likely focus on the development of even more sophisticated BSeD derivatives with further optimized properties, leading to the realization of next-generation organic electronic devices with enhanced efficiency, stability, and functionality.
References
- Abdullah, M., Kim, E., Akhtar, M. S., & Ameen, S. (2022). Highly Stable Bulk Heterojunction Organic Solar Cells Based on Asymmetric Benzoselenadiazole-oriented Organic Chromophores. International Journal of Energy Research, 46(6), 7825–7839.
- de la Cruz, P., & Langa, F. (2022). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry – A European Journal, 28(72), e202202055.
- Chen, H., et al. (2018). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings.
- Chen, Z., et al. (2013). Fluoro-benzoselenadiazole-based low band gap polymers for high efficiency organic solar cells. Polymer Chemistry, 4(21), 5484-5491.
-
Gómez-García, C. J., et al. (2019). Benzo[c][3][4][13]selenadiazole organoselenium derivatives: Synthesis, X-ray, DFT, Fukui analysis and electrochemical behavior. Journal of Molecular Structure, 1181, 36-46.
- He, Z., et al. (2012). Synthesis and characterization of 2,1,3-benzoselenadiazole-based conjugated polymers for organic photovoltaic cells. Journal of Polymer Science Part A: Polymer Chemistry, 50(15), 3164-3174.
- Kauffman, D. R. (2015). CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. University of Pittsburgh.
- Naveen, P., & Pan, Q. (2017). Theoretical Design of Benzoselenadiazole Based Organic Donor Molecules for Solar Cell Applications. Journal of the Chinese Chemical Society, 64(8), 911-919.
- Li, W., et al. (2012). Synthesis and characterization of 2,1,3-benzoselenadiazole-based conjugated polymers for organic photovoltaic cells. Journal of Polymer Science Part A: Polymer Chemistry, 50(15), 3164-3174.
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Reaction of 4,7-dibromo-2,1,3-benzoselenadiazole 30b with arylboronic acids and their esters. (n.d.). ResearchGate. Retrieved from [Link]
- Zhang, H., et al. (2024). Elucidating the Advancement in the Optoelectronics Characteristics of Benzoselenadiazole-Based A2-D-A1-D-A2-Type Nonfullerene Acceptors for Efficient Organic Solar Cells. ACS Omega, 9(46), 51639–51651.
- Vellis, A. D., et al. (2022). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication.
- Kumar, V., & Singh, A. (2018). Theoretical Design of Benzoselenadiazole Based Organic Donor Molecules for Solar Cell Applications. Journal of the Chinese Chemical Society, 65(1), 115-123.
- Tan, W. L., et al. (2018). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. AIP Conference Proceedings, 1927(1), 020013.
-
A Review on Organic Field-Effect Transistors - GRENZE Scientific Society. (n.d.). Retrieved from [Link]
- Otep, S. (2021).
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Functionalisation of Polymer Thin-Films towards their Application in Biosensing Organic Transistors - QMRO Home. (n.d.). Retrieved from [Link]
- Wang, Y., et al. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Chemical Society Reviews, 52(21), 7466-7501.
- Fürstner, A., et al. (2007). A versatile protocol for Stille-Migita cross coupling reactions.
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Thin film deposition techniques for polymeric membranes– A review - Purdue e-Pubs. (n.d.). Retrieved from [Link]
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Development of Benzobisoxazole-Based Novel Conjugated Polymers for Organic Thin-Film Transistors - NIH. (n.d.). Retrieved from [Link]
-
OFET Preparation by Lithography and Thin Film Depositions Process - ResearchGate. (n.d.). Retrieved from [Link]
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Methodological & Application
Unveiling the Potential of 5-Chloro-6-methyl-2,1,3-benzoselenodiazole: A Guide for Fluorescent Probe Applications
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-chloro-6-methyl-2,1,3-benzoselenodiazole as a fluorescent probe. Leveraging established principles of fluorescent probe design and the known reactivity of the benzoselenadiazole scaffold, this guide offers detailed protocols and scientific rationale for its synthesis and use in the detection of biological thiols.
Introduction: The Promise of Benzofurazans in Fluorescent Sensing
The 2,1,3-benzothiadiazole (BTD) and 2,1,3-benzoselenadiazole (BSD) scaffolds are foundational components in the development of highly sensitive fluorescent probes.[1][2] Their electron-deficient nature, coupled with high photostability and environmentally sensitive fluorescence, makes them ideal for constructing "turn-on" fluorescent sensors.[1] The introduction of a halogen, such as chlorine, at a position susceptible to nucleophilic aromatic substitution (SNAr) provides a reactive handle for detecting specific analytes.[3][4]
This compound is a promising, yet under-explored, member of this class. The presence of the selenium atom, in place of sulfur, is anticipated to red-shift the emission wavelength of its thiol adducts, a desirable feature for minimizing background fluorescence in biological systems. This guide will provide a theoretical and practical framework for its application, with a primary focus on the detection of biologically relevant thiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy).[5][6]
Synthesis of this compound
The synthesis of this compound can be achieved through a one-step condensation reaction from its corresponding ortho-phenylenediamine precursor.
Protocol 1: Synthesis of this compound
Materials:
-
4-Chloro-3-methylbenzene-1,2-diamine
-
Selenium Dioxide (SeO₂)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Standard laboratory glassware for extraction and purification
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of 4-chloro-3-methylbenzene-1,2-diamine in a minimal amount of methanol or ethanol.
-
Addition of Selenium Dioxide: Prepare a solution of 1.1 equivalents of selenium dioxide in warm deionized water. Add this solution dropwise to the stirred solution of the diamine at room temperature.
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration. If not, remove the alcohol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent in vacuo to yield the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Causality of Experimental Choices:
-
The use of a slight excess of selenium dioxide ensures complete conversion of the starting diamine.
-
The condensation reaction is typically facile and proceeds efficiently under reflux conditions.
-
Purification by column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the fluorescent probe.
Mechanism of Thiol Detection
The primary mechanism for the detection of thiols by this compound is a nucleophilic aromatic substitution (SNAr) reaction.[4] The electron-withdrawing benzoselenadiazole ring activates the chlorine atom for displacement by a strong nucleophile like a thiolate anion (RS⁻).
Caption: SNAr mechanism for thiol detection.
Initially, the thiol is deprotonated by a base (typically the buffer system) to form the more nucleophilic thiolate anion. This anion then attacks the carbon atom bearing the chlorine on the benzoselenodiazole ring, forming a transient Meisenheimer complex. The departure of the chloride leaving group results in the formation of a stable, highly fluorescent thioether adduct. This "turn-on" fluorescence response forms the basis of the detection assay.
Photophysical Properties (Anticipated)
While specific experimental data for this compound is not widely published, we can anticipate its photophysical properties based on closely related benzoselenadiazole and benzothiadiazole derivatives.
| Property | This compound (Probe) | Thiol Adduct (Product) |
| Excitation Max (λex) | ~400-450 nm | ~480-520 nm |
| Emission Max (λem) | Weak or no emission | ~530-580 nm |
| Quantum Yield (Φ) | Very low | Moderate to high |
| Molar Absorptivity (ε) | Moderate | High |
| Stokes Shift | - | Large (> 50 nm) |
Note: The values in this table are estimations based on analogous compounds and should be experimentally determined for the specific probe.
Application Protocols
The following protocols provide a starting point for the use of this compound in detecting thiols in solution and in biological samples. Optimization of probe concentration, incubation time, and buffer conditions may be necessary for specific applications.
Protocol 2: In Vitro Detection of Thiols
Materials:
-
Stock solution of this compound (e.g., 10 mM in DMSO).
-
Stock solutions of thiols (e.g., glutathione, cysteine) of known concentrations.
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4, containing 1 mM EDTA).
-
96-well microplate (black, clear bottom for fluorescence measurements).
-
Fluorescence microplate reader.
Procedure:
-
Prepare Working Solutions: Dilute the stock solution of the fluorescent probe in the reaction buffer to the desired final concentration (e.g., 10-50 µM). Prepare serial dilutions of the thiol stock solutions in the reaction buffer.
-
Assay Setup: To the wells of the 96-well plate, add the thiol solutions followed by the fluorescent probe working solution. Include control wells with the probe only (no thiol) and buffer only.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 15-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths optimized for the thiol adduct (e.g., λex ≈ 490 nm, λem ≈ 540 nm).
-
Data Analysis: Subtract the background fluorescence (probe only) from the readings of the thiol-containing samples. Plot the fluorescence intensity as a function of thiol concentration to generate a standard curve.
Caption: Workflow for in vitro thiol detection.
Protocol 3: Fluorescent Labeling of Cellular Thiols
Materials:
-
Adherent or suspension cells cultured in appropriate medium.
-
Stock solution of this compound (10 mM in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Cell culture plates or coverslips.
-
Fluorescence microscope.
-
Optional: N-ethylmaleimide (NEM) as a thiol-blocking agent for control experiments.
Procedure:
-
Cell Culture: Seed cells on coverslips or in imaging plates and allow them to adhere overnight.
-
Control (Optional): To demonstrate specificity, pre-incubate a set of cells with a thiol-blocking agent like NEM (e.g., 1 mM in PBS for 30 minutes).
-
Probe Loading: Wash the cells twice with warm PBS. Incubate the cells with the fluorescent probe diluted in serum-free medium or PBS to a final concentration of 5-20 µM for 15-60 minutes at 37°C.
-
Washing: Wash the cells three times with warm PBS to remove excess probe.
-
Imaging: Mount the coverslips on a slide with a drop of PBS or imaging buffer. Image the cells using a fluorescence microscope with appropriate filter sets (e.g., FITC or TRITC channel, depending on the emission of the thiol adduct).
-
Analysis: Quantify the fluorescence intensity in the cells using image analysis software. Compare the fluorescence of probe-treated cells with and without NEM pre-treatment.
Causality of Experimental Choices:
-
The use of serum-free medium during probe loading minimizes non-specific reactions with thiols present in serum.
-
Washing steps are crucial to reduce background fluorescence from the unbound probe.
-
The NEM control experiment is a critical validation step to ensure that the observed fluorescence is due to the reaction of the probe with cellular thiols.
Conclusion and Future Perspectives
This compound represents a valuable yet underexplored tool for fluorescently probing biological thiols. The protocols and mechanistic insights provided in this guide offer a solid foundation for its application in diverse research areas, from monitoring oxidative stress to high-throughput screening in drug discovery. Future work should focus on the detailed photophysical characterization of this probe and its thiol adducts to fully realize its potential. Furthermore, the synthesis of derivatives with modified substituents could lead to probes with enhanced properties, such as improved cell permeability, targeting to specific organelles, or even ratiometric sensing capabilities.
References
-
A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. PubMed Central. [Link]
-
Fluorescent Probes for Live Cell Thiol Detection. MDPI. [Link]
-
5-Chloro-6-methyl-2,1,3-benzoselenadiazole | C7H5ClN2Se | CID 14955562. PubChem. [Link]
-
Thiol Reactive Probes and Chemosensors. MDPI. [Link]
-
Reaction of 5 and 6 with thiols to release the fluorescent products. ResearchGate. [Link]
-
Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst (RSC Publishing). [Link]
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PubMed Central. [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]
-
Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks. [Link]
Sources
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- 3. Thiol-Selective Fluorogenic Probes for Labeling and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Chloro-6-methyl-2,1,3-benzoselenodiazole as a Versatile Building Block for High-Performance Organic Light-Emitting Diodes (OLEDs)
Prepared by: Senior Application Scientist, Organic Electronics Division
Introduction: The Strategic Role of 2,1,3-Benzoselenodiazole in Modern OLEDs
The 2,1,3-benzoselenadiazole (BSeD) scaffold has emerged as a powerhouse in the design of materials for organic electronics. Its strong electron-accepting (electron-deficient) nature makes it a critical component in creating high-performance organic light-emitting diodes (OLEDs), organic photovoltaics, and field-effect transistors.[1][2][3] When integrated into a molecular structure, the BSeD core effectively modulates the electronic properties, influencing everything from charge transport characteristics to the color of emitted light.[1]
This document provides a prospective guide on the application of a specific, functionalized derivative, 5-chloro-6-methyl-2,1,3-benzoselenodiazole , in the fabrication of OLEDs. While direct literature on this exact molecule is sparse, its structural features—a potent BSeD acceptor core, an electron-withdrawing chloro group, and an electron-donating methyl group—allow for well-grounded predictions of its utility. We will explore its potential as a core building block for advanced emissive materials and as a standalone electron transport material. The protocols herein are based on established methodologies for the broader benzothiadiazole and benzoselenadiazole families.[4][5][6]
Core Concepts: Leveraging the Donor-Acceptor (D-A) Architecture
A prevailing strategy in designing modern OLED emitters, particularly for achieving high efficiency through mechanisms like Thermally Activated Delayed Fluorescence (TADF), is the Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) architecture.[5][7]
-
Acceptor (A): An electron-deficient unit, such as this compound, forms the core. Its primary role is to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1][8]
-
Donor (D): One or more electron-rich units (e.g., carbazole, triphenylamine, acridine derivatives) are attached to the acceptor core.[7] These units raise the energy of the Highest Occupied Molecular Orbital (HOMO).
This strategic combination leads to a small energy gap (ΔEST) between the singlet (S1) and triplet (T1) excited states, which is crucial for enabling Reverse Intersystem Crossing (RISC) in TADF emitters.[1] The presence of the selenium heavy atom in the BSeD core can further facilitate the spin-orbit coupling necessary for these transitions.[1]
Caption: Logical workflow for designing a D-A-D type emitter.
Hypothesized Physicochemical Properties
The substituents on the benzoselenodiazole ring are predicted to fine-tune its electronic characteristics.
| Property | Influence of Core/Substituent | Predicted Outcome |
| Electron Affinity | Benzoselenadiazole Core: Inherently high electron affinity.[1] | High electron mobility, suitable for electron transport. |
| LUMO Energy Level | Chloro Group: Strong electron-withdrawing nature. | Further lowers the LUMO, enhancing electron injection/transport. |
| HOMO Energy Level | Methyl Group: Weak electron-donating nature. | Slightly raises the HOMO, subtly tuning the band gap. |
| Emission Color | Selenium Atom: Induces a bathochromic (red) shift compared to sulfur analogues.[1] | Potential for deep red or near-infrared emission when paired with strong donors. |
Application Protocol 1: Synthesis of a D-A-D Emitter
This protocol outlines a hypothetical synthesis of a D-A-D type emitter using this compound as the acceptor core, coupled with a common donor like carbazole via a Suzuki coupling reaction. This requires the pre-synthesis of a dibrominated version of the target molecule.
Workflow for Emitter Synthesis
Caption: Synthetic workflow for a D-A-D emitter.
Step-by-Step Synthesis Protocol
-
Synthesis of 5-chloro-6-methyl-2,1,3-benzoselenadiazole:
-
Dissolve 4-chloro-5-methyl-1,2-phenylenediamine (1 equivalent) in ethanol at reflux.
-
Slowly add a solution of selenium dioxide (SeO2, 1.05 equivalents) in hot water.[2]
-
Maintain reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, precipitate the product with water, filter, and purify by column chromatography.
-
-
Bromination of the Acceptor Core:
-
Note: The exact positions of bromination would need to be determined experimentally, but would likely occur at the 4 and 7 positions if they are unsubstituted. For this hypothetical protocol, we assume bromination at available aromatic C-H bonds is required for coupling.
-
Dissolve the product from Step 1 in a suitable solvent (e.g., chloroform).
-
Add N-Bromosuccinimide (NBS, 2.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) or perform the reaction in an acidic medium.
-
Purify the resulting dibrominated product.
-
-
Suzuki Coupling with Donor Moiety:
-
To a degassed mixture of toluene, ethanol, and 2M aqueous Na2CO3, add the dibrominated acceptor (1 equivalent), carbazole-9-yl-boronic acid (2.5 equivalents), and Pd(PPh3)4 (5 mol%).
-
Heat the mixture to reflux under an inert atmosphere (Argon or Nitrogen) for 24-48 hours.
-
After cooling, extract the organic layer, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purify the final D-A-D emitter product by column chromatography and subsequent sublimation for high-purity OLED grade material.
-
Application Protocol 2: OLED Device Fabrication and Characterization
This section details the fabrication of a multilayer OLED to evaluate the performance of the synthesized D-A-D material as an emitter.
Standard OLED Device Architecture
Caption: Typical multilayer OLED device structure.
Fabrication and Testing Protocol
-
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and treat with UV-Ozone for 15 minutes to improve the work function and remove organic residues.
-
-
Thin Film Deposition (High Vacuum Thermal Evaporation):
-
Transfer the cleaned ITO substrates into a high vacuum chamber (base pressure < 10-6 Torr).
-
Deposit the organic layers and cathode sequentially without breaking the vacuum.
-
Hole Transport Layer (HTL): Deposit a 40 nm thick layer of a standard HTL material like TAPC.
-
Emissive Layer (EML): Co-evaporate a host material (e.g., CBP) with the synthesized D-A-D emitter (dopant). The doping concentration is critical and should be varied (e.g., 5%, 10%, 15% wt.) to find the optimal performance. A typical thickness is 20 nm.
-
Electron Transport Layer (ETL): Deposit a 30 nm thick layer of an ETL material like TPBi.[9]
-
Cathode: Deposit a 1 nm thick layer of Lithium Fluoride (LiF) as an electron injection layer, followed by a 100 nm thick layer of Aluminum (Al).
-
-
Encapsulation and Characterization:
-
Encapsulate the devices using a glass lid and UV-cured epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Measure the electroluminescence (EL) spectrum and calculate the CIE coordinates.
-
Calculate the device performance metrics.
-
Key Performance Metrics for Evaluation
| Metric | Description | Typical Units | Goal |
| Turn-on Voltage (Von) | The voltage at which the device begins to emit light (e.g., at 1 cd/m²). | Volts (V) | As low as possible. |
| Maximum Luminance (Lmax) | The highest brightness achieved by the device. | candelas/meter² (cd/m²) | High. |
| Current Efficiency (ηc) | Ratio of luminance to current density. | candelas/Ampere (cd/A) | High. |
| External Quantum Efficiency (EQE) | Ratio of photons emitted to electrons injected. | Percent (%) | High (goal >20% for TADF). |
| CIE Coordinates | Specifies the color of the emitted light on the CIE 1931 color space. | (x, y) | Stable across different brightness levels. |
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for OLED materials. Based on the robust chemistry and photophysical properties of the parent benzoselenadiazole family, this derivative is a strong candidate for developing next-generation emitters, particularly in the red and NIR spectra, and for use in electron transport layers. The protocols provided here offer a comprehensive roadmap for the synthesis, device fabrication, and characterization required to validate its potential. Future work should focus on synthesizing a library of donor-acceptor molecules based on this core and systematically studying the structure-property relationships to unlock its full potential in high-performance OLED applications.
References
- A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. PubMed Central. [Source 1]
- Compounds containing electron rich and electron deficient regions and their use in organic electronic applications.
- Materials Design Concepts for Efficient Blue OLEDs: A Joint Theoretical and Experimental Study. Sigma-Aldrich. [Source 3]
- Negative Charge Management to Make Fragile Bonds Less Fragile toward Electrons for Robust Organic Optoelectronic Materials.
- This compound CAS. ChemicalBook. [Source 5]
- 5-Chloro-6-methyl-2,1,3-benzoselenadiazole. PubChem. [Source 6]
- 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. MDPI. [Source 7]
- Teaching an old acceptor new tricks: rationally employing 2,1,3-benzothiadiazole as input to design a highly efficient red thermally activated delayed fluorescence emitter. Journal of Materials Chemistry C (RSC Publishing). [Source 8]
- OLEDs. IUPAC | International Union of Pure and Applied Chemistry. [Source 9]
- Emission Library and Applications of 2,1,3‐Benzothiadiazole and Its Derivative‐Based Luminescent Metal–Organic Frameworks. DOI. [Source 10]
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Source 11]
- Emission Library and Applications of 2,1,3‐Benzothiadiazole and Its Derivative‐Based Luminescent Metal‐Organic Frameworks.
- The Versatility of Benzothiadiazole Derivatives in Organic Electronics. Suna-Tech. [Source 13]
- The Role of Benzothiadiazole Derivatives in Next-Gen Organic Electronics. Suna-Tech. [Source 14]
- The Role of Benzothiadiazole Derivatives in Advanced Organic Electronics. Suna-Tech. [Source 15]
- 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Source 16]
- Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes.
- 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. NIH. [Source 18]
- Benzothiadiazole and its π-extended, heteroannulated derivatives: Useful acceptor building blocks for high-performance donor-acceptor polymers in organic electronics.
- Teaching an old acceptor new tricks: rationally employing 2,1,3-benzothiadiazole as input to design highly efficient red thermally activated delayed fluorescence emitter.
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Application Notes & Protocols: Benzothiadiazole and Benzoselenadiazole Derivatives in Organic Solar Cells
A Note to the Researcher: Initial inquiries regarding the specific molecule, 5-chloro-6-methyl-2,1,3-benzoselenadiazole, as a primary donor material for organic solar cells (OSCs) have not yielded established protocols or performance data in peer-reviewed literature. Scientific investigations into benzothiadiazole (BT) and benzoselenadiazole (BSe) derivatives reveal their predominant and highly successful application as electron-accepting moieties within larger donor-acceptor (D-A) conjugated polymer frameworks.[1][2][3] The strong electron-withdrawing nature of the benzoselenadiazole core makes it an excellent building block for tuning the electronic properties and achieving low band gaps in these D-A copolymers, which then function as the primary light-absorbing and charge-generating material in the active layer of an OSC.[4][5]
This guide, therefore, provides a comprehensive overview and detailed protocols for the application of a representative class of materials: Benzoselenadiazole-based Donor-Acceptor Copolymers in the fabrication and characterization of organic solar cells. The principles and methodologies outlined herein are widely applicable to this class of materials and will serve as a robust starting point for your research and development endeavors.
Introduction: The Role of Benzoselenadiazole in High-Efficiency Organic Solar Cells
The power conversion efficiency (PCE) of organic solar cells has seen a significant rise, largely driven by the molecular engineering of novel donor and acceptor materials.[6] Donor-acceptor copolymers have been a cornerstone of this advancement. In this architecture, electron-rich (donor) and electron-poor (acceptor) units are alternated along a polymer backbone. This design allows for intramolecular charge transfer upon photoexcitation, which is crucial for efficient light absorption and the generation of charge carriers.[7]
The 2,1,3-benzoselenadiazole (BSe) moiety is a powerful electron-deficient building block for several key reasons:[8]
-
Strong Electron-Accepting Character: The selenium and nitrogen heteroatoms induce a strong electron deficiency, which helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting copolymer.
-
Tunable Band Gap: When copolymerized with various donor units, the BSe acceptor allows for precise tuning of the polymer's optical band gap, enabling broad absorption of the solar spectrum.[5]
-
Enhanced Intermolecular Interactions: The selenium atom can participate in non-covalent Se···Se or Se···S interactions, which can promote ordered molecular packing and improve charge mobility in the solid state.
A notable example of a high-performing polymer class incorporating a benzoselenadiazole derivative is the family of fluoro-benzoselenadiazole (FBSe) based copolymers. The addition of fluorine atoms further lowers the energy levels of the polymer, often leading to higher open-circuit voltages (Voc) in the final device.[2][4]
Material Properties and Characterization
For this application note, we will consider a representative D-A copolymer, PBDT-T-FBSe , which consists of a benzodithiophene (BDT) donor unit and a fluoro-benzoselenadiazole (FBSe) acceptor unit.[4]
| Property | Description | Typical Values for PBDT-T-FBSe | Reference |
| HOMO Energy Level | Highest Occupied Molecular Orbital. Relates to the polymer's oxidation potential and influences the open-circuit voltage (Voc). | -5.30 eV | [4] |
| LUMO Energy Level | Lowest Unoccupied Molecular Orbital. Relates to the polymer's reduction potential and affects the electron affinity. | -3.70 eV | [4] |
| Optical Band Gap (Eg) | The energy difference between the HOMO and LUMO levels, determining the wavelength range of light absorption. | 1.60 eV | [4] |
| Solution Processability | Solubility in common organic solvents is crucial for fabricating thin films via spin-coating or printing. | Soluble in o-dichlorobenzene (o-DCB), chloroform, chlorobenzene. | [4] |
| Thermal Stability | Resistance to degradation at elevated temperatures, important for device lifetime. | Decomposition temperature (Td) > 300 °C | [5] |
Experimental Protocols: Fabrication of a Bulk-Heterojunction Organic Solar Cell
This section provides a step-by-step protocol for fabricating an inverted architecture organic solar cell, a common and efficient device structure. The active layer will be a bulk-heterojunction (BHJ) blend of a BSe-based D-A polymer (e.g., PBDT-T-FBSe) as the donor and a fullerene derivative, such as[1][1]-phenyl-C71-butyric acid methyl ester (PC71BM), as the acceptor.
Substrate Preparation
-
Initial Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Sonicate the substrates sequentially in a detergent solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Place the cleaned substrates in a UV-Ozone cleaner for 15-20 minutes to remove organic residues and improve the work function of the ITO surface.
Device Fabrication Workflow
The following diagram illustrates the sequential deposition of layers for the inverted solar cell architecture.
Caption: Workflow for fabricating an inverted organic solar cell.
Layer Deposition
-
Hole Transport Layer (HTL):
-
Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.
-
Spin-coat a filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 140°C for 15 minutes.
-
-
Active Layer (Bulk-Heterojunction):
-
Prepare a solution of the BSe-based polymer and PC71BM in a suitable solvent like o-dichlorobenzene. A typical concentration is 10 mg/mL for the polymer and a donor:acceptor weight ratio of 1:2.5.[4]
-
Stir the solution overnight at ~50°C to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed will depend on the desired thickness (e.g., 1000-1500 rpm for ~100 nm).
-
Allow the film to dry slowly in the glovebox. Solvent annealing (leaving the film in a covered petri dish for a period) may be required to optimize the morphology.
-
-
Electron Transport Layer (ETL) and Cathode:
-
Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
For an efficient electron-collecting interface, a thin layer of a material like bis-C60 can be deposited.[4]
-
Deposit the top metal electrode, typically Silver (Ag) or Aluminum (Al), to a thickness of 100 nm. The deposition rate should be controlled (e.g., 0.5-1 Å/s).
-
Device Characterization and Performance Metrics
Once fabricated, the devices must be characterized to determine their performance.
Current Density-Voltage (J-V) Measurement
-
Procedure: Use a solar simulator with a calibrated AM 1.5G spectrum at 100 mW/cm² illumination. The J-V characteristics are measured using a source measure unit (e.g., Keithley 2400).
-
Key Metrics:
-
Open-Circuit Voltage (Voc): The voltage at zero current.
-
Short-Circuit Current Density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).
-
Power Conversion Efficiency (PCE): The overall efficiency, calculated as (Jsc * Voc * FF) / Pin, where Pin is the incident light power density.
-
External Quantum Efficiency (EQE)
-
Procedure: EQE measures the ratio of collected charge carriers to incident photons at a specific wavelength. This is measured using a monochromatic light source and a lock-in amplifier.
-
Significance: Integrating the EQE spectrum over the solar spectrum should correlate with the Jsc value obtained from the J-V measurement, providing a validation of the results.
Device Architecture Diagram
Caption: Layer stack of an inverted organic solar cell.
Performance Summary of Benzoselenadiazole-Based Polymers
The following table summarizes the performance of some reported BSe-based polymers in organic solar cells.
| Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDT-T-FBSe | PC71BM | 0.82 | 9.17 | 66.5 | 5.00 | [4] |
| PIDT-T-FBSe | PC71BM | 0.80 | 9.30 | 62.6 | 4.65 | [4] |
| PEHBDT-DFDTBSe | PC71BM | - | - | - | 5.74 | [5] |
| PCz-DSeBSe | PC71BM | 0.83 | 6.44 | 49.0 | 2.62 | [5] |
References
-
Improved Efficiency in Organic Solar Cells Based on A2-D-A1-D-A2 Nonfullerene Acceptors with a Benzoselenadiazole Core Induced by Higher Dipole Moment and Dielectric Constant. ACS Publications. Available at: [Link]
-
Fluoro-benzoselenadiazole-based low band gap polymers for high efficiency organic solar cells. ResearchGate. Available at: [Link]
-
Synthesis and characterization of 2,1,3-benzoselenadiazole-based conjugated polymers for organic photovoltaic cells. ResearchGate. Available at: [Link]
-
Synthesis of donor–acceptor copolymer using benzoselenadiazole as acceptor for OTFT. RSC Advances (RSC Publishing). Available at: [Link]
-
Synthesis of Donor-Acceptor Copolymer By Using Benzoselenadiazole as Acceptor for OTFT. ResearchGate. Available at: [Link]
-
Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. Available at: [Link]
-
Organic solar cells using a high-molecular-weight benzodithiophene-benzothiadiazole copolymer with an efficiency of 9.4%. PubMed. Available at: [Link]
-
Highly Efficient Fluorene- and Benzothiadiazole-Based Conjugated Copolymers for Polymer Light-Emitting Diodes. ACS Publications. Available at: [Link]
-
Highly efficient organic solar cells with improved stability enabled by ternary copolymers with antioxidant side chains. Journal of Semiconductors. Available at: [Link]
-
Elucidating the Advancement in the Optoelectronics Characteristics of Benzoselenadiazole-Based A2-D-A1-D-A2-Type Nonfullerene Acceptors for Efficient Organic Solar Cells. ACS Omega. Available at: [Link]
-
Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. PMC - PubMed Central. Available at: [Link]
-
A high voltage solar cell using a donor–acceptor conjugated polymer based on pyrrolo[3,4-f]-2,1,3-benzothiadiazole-5,7-dione. ResearchGate. Available at: [Link]
-
Organic solar cells using a high-molecular-weight benzodithiophene-benzothiadiazole copolymer with an efficiency of 9.4%. The University of Melbourne. Available at: [Link]
-
Recent advances in polymer structures for organic solar cells: A review. AIMS Press. Available at: [Link]
-
Highly efficient layer-by-layer large-scale manufacturing of polymer solar cells with minimized device-to-device variations by employing benzothiadiazole-based solid additives. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. MDPI. Available at: [Link]
-
Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells. RSC Publishing. Available at: [Link]
-
Recent research progress of polymer donor/polymer acceptor blend solar cells. Available at: [Link]
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Application Notes and Protocols for Live-Cell Imaging with 5-CHLORO-6-METHYL-2,1,3-BENZOSELENODIAZOLE
Introduction: Unveiling Cellular Landscapes with Benzoselenadiazoles
The exploration of dynamic cellular processes necessitates tools that can illuminate the inner workings of living cells with minimal perturbation. Fluorescent probes are indispensable in this quest, offering high sensitivity and spatiotemporal resolution.[1] The 2,1,3-benzoselenadiazole (BSeD) scaffold has emerged as a promising platform for the development of novel fluorophores for bioimaging.[2][3] The incorporation of selenium, a heavier chalcogen, in place of sulfur (in the more common benzothiadiazoles) or oxygen, often imparts unique photophysical properties, including a red-shift in emission spectra, which is advantageous for live-cell imaging as it can reduce cellular autofluorescence and light scattering.[1]
This document provides a comprehensive guide to the application of 5-CHLORO-6-METHYL-2,1,3-BENZOSELENODIAZOLE as a fluorescent probe for live-cell imaging. While specific performance data for this particular derivative is not extensively published, this protocol is built upon the established principles of live-cell imaging and the known characteristics of the benzoselenadiazole class of fluorophores.[1][4] Researchers are strongly encouraged to use this document as a detailed starting point and to perform careful optimization for their specific cell type and imaging system.
The core principle behind the utility of many benzoselenadiazole derivatives in cellular imaging lies in their environment-sensitive fluorescence.[5] These molecules can exhibit changes in their fluorescence quantum yield and emission wavelength in response to the polarity of their microenvironment.[5][6] This solvatochromic behavior makes them particularly interesting for visualizing lipid-rich structures or other specific subcellular compartments.[4]
Core Principles and Mechanistic Insights
The fluorescence of this compound, like other donor-acceptor fluorophores, is predicated on an intramolecular charge transfer (ICT) process. Upon excitation, an electron is promoted from an electron-donating part of the molecule to the electron-accepting benzoselenadiazole core. The relaxation of this excited state back to the ground state results in the emission of a photon (fluorescence).
The energy of this emission is sensitive to the surrounding environment. In nonpolar environments, such as the interior of lipid droplets, the ICT excited state is less stabilized, leading to a higher energy emission (shorter wavelength) and often a higher quantum yield. Conversely, in polar, aqueous environments like the cytoplasm, the excited state is stabilized, which can lead to a lower energy emission (longer wavelength) and potential quenching of the fluorescence.[5][6] This property is the basis for achieving contrast when imaging specific subcellular structures.
It is important to acknowledge the "heavy atom effect" of selenium, which can increase the probability of intersystem crossing to a non-fluorescent triplet state, potentially lowering the quantum yield compared to sulfur-containing analogs.[6] However, the benefits of a red-shifted emission and sensitivity to the cellular environment can outweigh this potential drawback.
Experimental Design and Workflow
A successful live-cell imaging experiment with a new probe requires careful planning and optimization. The following workflow provides a logical sequence of steps to establish a robust imaging protocol for this compound.
Caption: A generalized workflow for live-cell imaging with a novel fluorescent probe.
Detailed Protocols
Protocol 1: Preparation of Reagents and Cell Culture
1.1. Probe Stock Solution Preparation:
-
Rationale: A concentrated stock solution in an appropriate solvent is essential for accurate and reproducible dilutions. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for cell-based assays.
-
Procedure:
-
Prepare a 1 mM stock solution of this compound (Molecular Weight: 231.55 g/mol [7]) in high-quality, anhydrous DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
1.2. Cell Culture:
-
Rationale: Healthy, sub-confluent cells are crucial for reproducible results. Over-confluent cultures can exhibit altered physiology.
-
Procedure:
-
Culture your cells of interest (e.g., HeLa, A549, U87) in their recommended complete growth medium.
-
Plate the cells on imaging-quality glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Allow the cells to adhere and grow to 50-70% confluency before staining.
-
Protocol 2: Optimization of Staining Conditions
2.1. Determination of Optimal Staining Concentration:
-
Rationale: The ideal concentration should provide a bright signal with minimal background and, most importantly, no cytotoxicity. Selenium-containing compounds can be toxic at higher concentrations, so this step is critical.[8][9][10]
-
Procedure:
-
Prepare a series of working solutions of the probe in complete cell culture medium, ranging from 50 nM to 5 µM.
-
Replace the culture medium in the imaging dishes with the probe-containing medium.
-
Incubate the cells for a fixed period (e.g., 30 minutes) at 37°C.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution.
-
Add fresh, pre-warmed complete medium or imaging solution to the cells.
-
Image the cells using a fluorescence microscope.
-
Concurrently, perform a cell viability assay (e.g., MTT or a live/dead stain) on a parallel set of plates to assess the toxicity of each concentration.
-
Select the lowest concentration that gives a satisfactory signal-to-noise ratio without affecting cell viability. Based on literature for other benzoselenadiazoles, concentrations in the nanomolar range may be effective.[4]
-
2.2. Optimization of Incubation Time:
-
Rationale: The time required for the probe to permeate the cell membrane and accumulate in its target structure can vary.
-
Procedure:
-
Using the optimal concentration determined in the previous step, incubate the cells for different durations (e.g., 15, 30, 60, and 120 minutes).
-
Wash and image the cells as described above.
-
Determine the shortest incubation time that yields a stable and bright signal.
-
Protocol 3: Live-Cell Imaging
3.1. Microscope Setup:
-
Rationale: Proper microscope configuration is essential for acquiring high-quality images while minimizing phototoxicity.
-
Procedure:
-
Use an inverted microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Select appropriate filter sets. Given the red-shift associated with benzoselenadiazoles compared to their benzothiadiazole analogs, start with excitation and emission filters suitable for green to orange fluorescence (e.g., excitation around 488 nm and emission around 550-650 nm). The optimal filter set should be empirically determined.
-
Use a high numerical aperture objective lens for optimal light collection.
-
3.2. Image Acquisition:
-
Rationale: Minimize light exposure to prevent phototoxicity and photobleaching, which can alter cellular behavior and compromise data integrity.
-
Procedure:
-
Use the lowest possible excitation light intensity that provides a detectable signal.
-
Use the shortest possible exposure time.
-
For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of the process of interest.
-
Acquire a phase-contrast or DIC image to correlate the fluorescence signal with cell morphology.
-
Data Interpretation and Controls
-
Co-localization Studies: To identify the subcellular structures stained by this compound, perform co-staining experiments with commercially available organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or a neutral lipid stain like BODIPY 493/503 for lipid droplets).
-
Phototoxicity Controls: Image a control group of unstained cells under the same imaging conditions to ensure that the illumination itself is not causing morphological changes or cell death.
-
Vehicle Control: Treat cells with the same concentration of DMSO used for the highest probe concentration to rule out any effects of the solvent.
Quantitative Data Summary
| Parameter | Recommended Starting Range | Rationale |
| Stock Solution Concentration | 1 mM in DMSO | Standard concentration for easy dilution. |
| Working Concentration | 50 nM - 5 µM | Optimization is crucial to balance signal and toxicity.[4][10] |
| Incubation Time | 15 - 120 minutes | Dependent on cell type and probe permeability. |
| Incubation Temperature | 37°C | Maintain physiological conditions. |
| Excitation Wavelength | ~488 nm (to be optimized) | Based on related compounds; empirical determination is necessary. |
| Emission Wavelength | 550 - 650 nm (to be optimized) | Benzoselenadiazoles typically show a red-shift.[1] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Incorrect filter set- Insufficient probe concentration or incubation time- Photobleaching | - Perform a spectral scan to determine the optimal excitation and emission wavelengths.- Increase concentration or incubation time (re-verify toxicity).- Reduce excitation intensity and exposure time. |
| High Background | - Probe concentration too high- Inadequate washing | - Decrease the working concentration of the probe.- Increase the number and duration of wash steps. |
| Cell Death/Stress | - Probe cytotoxicity- Phototoxicity | - Lower the probe concentration.- Reduce light exposure (intensity, duration, frequency). |
Conclusion
This compound belongs to a promising class of fluorophores for live-cell imaging. Its potential environment-sensitive fluorescence makes it an attractive candidate for visualizing specific subcellular compartments. By following the detailed protocols and optimization strategies outlined in this guide, researchers can develop a robust methodology to harness the capabilities of this probe for their specific research questions. The emphasis on careful optimization of concentration and imaging parameters will ensure the acquisition of high-quality, artifact-free data, ultimately leading to a deeper understanding of cellular biology.
References
-
Alves, L. F., et al. (2020). Fluorescent Benzoselenadiazoles: Synthesis, Characterization, and Quantification of Intracellular Lipid Droplets and Multicellular Model Staining. The Journal of Organic Chemistry, 85(16), 10561–10573. Available from: [Link]
- Spallholz, J. E. (1994). The toxicity of different selenium forms and compounds – Review. Journal of Trace Elements and Electrolytes in Health and Disease, 8(3-4), 111-122.
-
Björnstedt, M., & Spallholz, J. E. (2015). Redox-Active Selenium Compounds—From Toxicity and Cell Death to Cancer Treatment. Nutrients, 7(5), 3536–3556. Available from: [Link]
-
de Melo, D. G., et al. (2025). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry – An Asian Journal, e202500004. Available from: [Link]
-
Chang, Y.-T., et al. (2021). Photoactivatable metabolic warheads enable precise and safe ablation of target cells in vivo. Nature Communications, 12(1), 6982. Available from: [Link]
-
Engman, L., et al. (2019). The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells. International Journal of Molecular Sciences, 20(10), 2413. Available from: [Link]
-
Spallholz, J. E., & Palace, V. P. (2023). Nontoxic Levels of Se-Containing Compounds Increase Survival by Blocking Oxidative and Inflammatory Stresses via Signal Pathways Whereas High Levels of Se Induce Apoptosis. Antioxidants, 12(7), 1391. Available from: [Link]
-
ResearchGate. Photostability for each of the investigated dyes. Available from: [Link]
-
Suzuki, Y., et al. (2012). Environment-sensitive fluorophores with benzothiadiazole and benzoselenadiazole structures as candidate components of a fluorescent polymeric thermometer. Chemistry – A European Journal, 18(31), 9789–9797. Available from: [Link]
-
de Melo, D. G., et al. (2025). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry – An Asian Journal, e202500004. Available from: [Link]
-
Fantin, V., et al. (2024). 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. Molecules, 29(15), 3422. Available from: [Link]
-
Chen, J., et al. (2015). Soluble Electrochromic Polymers Incorporating Benzoselenadiazole and Electron Donor Units (Carbazole or Fluorene). Polymers, 7(12), 2513–2528. Available from: [Link]
-
Neto, B. A. D., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(6), 1560–1569. Available from: [Link]
-
PubChem. 5-Chloro-6-methyl-2,1,3-benzoselenadiazole. Available from: [Link]
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Application Notes & Protocols: A Step-by-Step Guide to Incorporating 5-Chloro-6-methyl-2,1,3-benzoselenodiazole into Polymer Synthesis
Abstract
This comprehensive guide provides a detailed protocol for the synthesis and incorporation of the electron-deficient monomer, 5-chloro-6-methyl-2,1,3-benzoselenodiazole, into a conjugated polymer backbone. The strategic inclusion of this building block is of significant interest for tuning the optoelectronic properties of materials used in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). We present a multi-step synthesis of the key polymer precursor, 4,7-dibromo-5-chloro-6-methyl-2,1,3-benzoselenodiazole, followed by a robust Stille polymerization protocol. Detailed characterization of the resulting polymer, including nuclear magnetic resonance (NMR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, gel permeation chromatography (GPC), and cyclic voltammetry (CV), is also discussed, providing researchers with a validated framework for the development of novel benzoselenodiazole-containing polymers.
Introduction: The Strategic Role of this compound in Polymer Science
The design of novel π-conjugated polymers with tailored electronic properties is a cornerstone of advanced materials science. The donor-acceptor (D-A) copolymer architecture has emerged as a particularly effective strategy for modulating the frontier molecular orbital (HOMO/LUMO) energy levels and, consequently, the optical and electronic characteristics of these materials.[1][2] Within this framework, 2,1,3-benzoselenodiazole and its derivatives are prized as potent electron-acceptor units due to the electron-withdrawing nature of the selenadiazole ring.[3]
The specific monomer of interest, this compound, offers a unique combination of substituents. The chloro and methyl groups on the benzene ring provide a means to fine-tune the electronic properties and solubility of the resulting polymers. The electron-withdrawing chlorine atom can further lower the LUMO energy level, which is advantageous for applications requiring efficient electron injection or transport. Conversely, the methyl group can enhance solubility in common organic solvents, a critical factor for solution-based processing of polymeric thin films.[4]
This application note provides a detailed, step-by-step guide for researchers, from the synthesis of the key dibrominated benzoselenodiazole monomer to its successful incorporation into a polymer backbone via palladium-catalyzed Stille cross-coupling polymerization.[5][6] We also provide a comprehensive overview of the necessary characterization techniques to validate the structure and properties of the synthesized polymer.
Synthesis of the Key Monomer: 4,7-Dibromo-5-chloro-6-methyl-2,1,3-benzoselenodiazole (M1)
The successful incorporation of this compound into a polymer first requires its conversion into a di-functionalized monomer suitable for cross-coupling polymerization. Here, we detail a three-step synthesis to obtain the crucial 4,7-dibrominated derivative.
Step 1: Synthesis of this compound (P1)
This initial step involves the cyclocondensation of a commercially available diamine with selenium dioxide.
Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-5-methyl-1,2-phenylenediamine (1.57 g, 10 mmol).
-
Add 100 mL of ethanol to the flask and stir until the diamine is fully dissolved.
-
In a separate beaker, dissolve selenium dioxide (1.22 g, 11 mmol) in 20 mL of hot water.
-
Slowly add the hot selenium dioxide solution to the stirred solution of the diamine.
-
Heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of dichloromethane (DCM) and wash with three 50 mL portions of water in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:DCM (1:1) eluent system to obtain P1 as a yellow-orange solid.
Step 2: Synthesis of 4,7-Dibromo-5-chloro-6-methyl-2,1,3-benzoselenodiazole (M1)
The subsequent bromination at the 4 and 7 positions is a critical step to enable polymerization. This reaction is performed under strongly acidic conditions.[7]
Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
In a 100 mL round-bottom flask, carefully add 20 mL of concentrated sulfuric acid and cool the flask in an ice bath.
-
Slowly add this compound (P1 , 2.31 g, 10 mmol) to the cold sulfuric acid with stirring.
-
Once the precursor is dissolved, add N-bromosuccinimide (NBS) (4.45 g, 25 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The solid precipitate is collected by vacuum filtration and washed thoroughly with deionized water until the filtrate is neutral.
-
The solid is then washed with cold methanol and hexane to remove any unreacted starting material and by-products.
-
Dry the resulting solid under vacuum to yield M1 as a pale yellow powder.
Polymer Synthesis via Stille Cross-Coupling Polymerization
Stille polymerization is a robust and versatile method for the synthesis of conjugated polymers, known for its tolerance to a wide range of functional groups.[5][8] In this protocol, the dibrominated monomer M1 is copolymerized with an electron-rich comonomer, 2,5-bis(tributylstannyl)thiophene, to yield a donor-acceptor polymer.
Protocol for the Synthesis of Poly(this compound-alt-thiophene) (P-Se)
-
Strictly anhydrous and oxygen-free conditions are required for this reaction. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
In a Schlenk flask, add 4,7-dibromo-5-chloro-6-methyl-2,1,3-benzoselenodiazole (M1 , 389.7 mg, 1 mmol) and 2,5-bis(tributylstannyl)thiophene (666.5 mg, 1 mmol).
-
Add the catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol) and the ligand, tri(o-tolyl)phosphine (P(o-tol)₃, 24.3 mg, 0.08 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 10 mL of anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 48 hours. The solution will become dark and viscous as the polymer forms.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of vigorously stirring methanol.
-
Collect the precipitated polymer by filtration.
-
The crude polymer is then subjected to sequential Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.
-
The final polymer fraction is extracted with chloroform or chlorobenzene.
-
The solvent from the final extraction is reduced in volume, and the polymer is precipitated again in methanol.
-
The purified polymer (P-Se ) is collected by filtration and dried under vacuum.
Characterization of the Synthesized Polymer (P-Se)
Thorough characterization is essential to confirm the structure and properties of the newly synthesized polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the successful incorporation of both monomer units into the polymer backbone.
Expected ¹H NMR (CDCl₃, 400 MHz) Spectral Features:
-
Aromatic Protons: Signals in the range of 7.0-8.0 ppm corresponding to the thiophene and benzoselenodiazole protons. Due to polymerization, these signals will appear broadened compared to the sharp peaks of the monomers.
-
Methyl Protons: A singlet around 2.4-2.6 ppm corresponding to the methyl group on the benzoselenodiazole unit.[9]
| Proton Assignment | Expected Chemical Shift (δ, ppm) |
| Thiophene-H | 7.2 - 7.6 (broad) |
| Benzene-H (of BSeD) | 7.8 - 8.0 (broad) |
| Methyl-H | 2.4 - 2.6 (singlet) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated polymer and allows for the determination of the optical bandgap.
Expected UV-Vis Spectral Features (in chloroform solution):
-
A high-energy absorption band corresponding to the π-π* transition of the polymer backbone.
-
A lower-energy absorption band attributed to the intramolecular charge transfer (ICT) between the electron-rich thiophene donor and the electron-deficient benzoselenodiazole acceptor.[10][11]
| Parameter | Typical Value |
| λmax (π-π*) | ~400-450 nm |
| λmax (ICT) | ~550-600 nm |
| Optical Bandgap (Egopt) | 1.8 - 2.0 eV |
Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight (Mn and Mw) and the polydispersity index (PDI) of the polymer.[12]
| Parameter | Typical Value |
| Number-Average Molecular Weight (Mn) | 15 - 30 kDa |
| Weight-Average Molecular Weight (Mw) | 30 - 60 kDa |
| Polydispersity Index (PDI = Mw/Mn) | 1.8 - 2.5 |
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of the polymer, which are critical for predicting its performance in electronic devices.[13][14]
Experimental Setup:
-
Working Electrode: A thin film of the polymer drop-cast onto a glassy carbon electrode.
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.
-
Calibration: Ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard.
| Parameter | Typical Value |
| Onset Oxidation Potential (Eoxonset vs. Fc/Fc⁺) | +0.8 to +1.0 V |
| Onset Reduction Potential (Eredonset vs. Fc/Fc⁺) | -1.0 to -1.2 V |
| HOMO Level | -5.2 to -5.4 eV |
| LUMO Level | -3.2 to -3.4 eV |
| Electrochemical Bandgap (Egel) | 1.9 - 2.1 eV |
Conclusion
This application note has provided a detailed and practical guide for the synthesis and incorporation of this compound into a conjugated polymer via Stille polymerization. The protocols outlined for monomer synthesis, polymerization, and purification are robust and reproducible. The characterization data presented serve as a benchmark for researchers working with this and similar material systems. The ability to strategically introduce substituted benzoselenodiazole units into polymer backbones opens up new avenues for the rational design of high-performance organic electronic materials.
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Kasi, B., Murugesan, V., & Kaliaperumal, N. (2014). Experimental HOMO and LUMO energy levels and optical band gaps of polymers. ResearchGate. [Link]
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Piacenza, M., & Sala, F. D. (2009). Reaction of 4,7-dibromo-2,1,3-benzoselenadiazole 30b with arylboronic... ResearchGate. [Link]
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Kudryashev, I. K., et al. (2018). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]
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Lee, J. C., et al. (2015). Thiophene-benzothiadiazole based D–A1–D–A2 type alternating copolymers for polymer solar cells. Journal of Materials Chemistry A. [Link]
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Liew, S. L., et al. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate. [Link]
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Zhidkova, O. B., et al. (2017). Suzuki cross-coupling reactions of 4,7-dibromo[1][15]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. [Link]
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Kumar, R., et al. (2017). Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications. Polymers. [Link]
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Chen, W., et al. (2014). UV-Vis absorption spectra of copolymers in (a) THF and (b) thin films. ResearchGate. [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. MSU Chemistry. [Link]
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da Silva, A. F., et al. (2023). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. MDPI. [Link]
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Osaka, I., et al. (2015). Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells. Journal of Materials Chemistry A. [Link]
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Li, Y., et al. (2018). Benzothiadiazole Versus Thiophene: Influence of the Auxiliary Acceptor on the Photovoltaic Properties of Donor-Acceptor-Based Copolymers. Macromolecular Rapid Communications. [Link]
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Atilgan, A., & Cihaner, A. (2022). EDOT and thiophene-benzothiadiazole based black-to-transmissive copolymer and it. Synthetic Metals. [Link]
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Wang, S., et al. (2014). Synthesis of Conjugated Polymers via Exclusive Direct-Arylation Coupling Reaction: A Facile and Straightforward Way to Synthesize Thiophene Flanked Benzothiadiazole Derivatives and Their Copolymers. ResearchGate. [Link]
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Kim, Y., et al. (2006). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [Link]
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Helgesen, M., et al. (2010). Substituted 2,1,3-Benzothiadiazole- And Thiophene-Based Polymers for Solar Cells − Introducing a New Thermocleavable Precursor. ResearchGate. [Link]
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Fei, Z., et al. (2011). A low band gap co-polymer of dithienogermole and 2,1,3-benzothiadiazole by Suzuki polycondensation and its application in transistor and photovoltaic cells. Journal of Materials Chemistry. [Link]
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Fei, Z., et al. (2011). A low band gap co-polymer of dithienogermole and 2,1,3-benzothiadiazole by Suzuki polycondensation and its application in transistor and photovoltaic cells. ResearchGate. [Link]
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Application Note: A Comprehensive Guide to In Vitro Cytotoxicity Assessment of 5-Chloro-6-methyl-2,1,3-benzoselenodiazole for Bioimaging Applications
Audience: Researchers, scientists, and drug development professionals engaged in the development and application of novel fluorescent probes.
Abstract
The emergence of novel fluorophores is a driving force in advancing bioimaging capabilities. The 2,1,3-benzoselenadiazole (BSeD) scaffold has garnered significant interest for developing probes with desirable photophysical properties.[1] This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of a specific derivative, 5-chloro-6-methyl-2,1,3-benzoselenodiazole (hereafter referred to as CMBSeD), a critical step for its validation as a reliable tool for live-cell imaging. We present a multi-assay strategy, detailing the principles and step-by-step protocols for assessing cell viability, membrane integrity, and the mode of cell death. Our approach emphasizes scientific causality, ensuring that researchers can not only execute these assays but also interpret the data cohesively to establish a safe concentration window for CMBSeD in biological applications.
Part I: Foundational Concepts in Cytotoxicity Testing
The Imperative of Cytotoxicity Assessment for Bioimaging Probes
Understanding Key Mechanisms of Cell Death
A comprehensive cytotoxicity profile distinguishes between different modes of cell death. The two primary pathways are:
-
Apoptosis: Often termed "programmed cell death," this is a highly regulated energy-dependent process. Hallmarks include cell shrinkage, membrane blebbing, and the externalization of phosphatidylserine (PS) on the outer plasma membrane, while membrane integrity is initially maintained.[4][5]
-
Necrosis: Considered a form of "accidental cell death," necrosis is typically triggered by severe cellular insults like physical damage or exposure to high concentrations of toxins. It is characterized by cell swelling and the rapid loss of plasma membrane integrity, leading to the release of intracellular contents.[2]
A Multi-Assay Strategy for a Complete Profile
No single assay can provide a complete picture of a compound's cytotoxic profile.[6] We advocate for a tripartite approach to assess the effects of CMBSeD:
-
MTT Assay (Metabolic Viability): Measures the activity of mitochondrial dehydrogenases, providing an indication of overall cellular metabolic health.[7] A decrease in activity can signify cell death or cytostatic effects (inhibition of proliferation).
-
LDH Release Assay (Membrane Integrity): Quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium, a classic indicator of compromised cell membrane integrity and necrosis.[8]
-
Annexin V/PI Assay (Apoptosis vs. Necrosis): A flow cytometry-based method that uses Annexin V to detect early-stage apoptosis (via PS exposure) and propidium iodide (PI) to identify cells that have lost membrane integrity, characteristic of late-stage apoptosis or necrosis.
Caption: Workflow for comprehensive cytotoxicity assessment.
Part II: Experimental Protocols
A. General Cell Culture & Compound Preparation
Causality: Consistency in cell handling and compound preparation is paramount for reproducible results. The choice of cell line should be relevant to the intended application of the bioimaging probe.
-
Cell Line Maintenance:
-
Culture a relevant human cell line (e.g., HeLa or A549) in the recommended medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the exponential growth phase and sub-confluent at the time of seeding for experiments.
-
-
CMBSeD Stock and Working Solutions:
-
Prepare a high-concentration stock solution of CMBSeD (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO).
-
Expert Insight: Benzoselenadiazole compounds can be light-sensitive; store the stock solution protected from light at -20°C.
-
On the day of the experiment, prepare serial dilutions from the stock solution in a serum-free culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.
-
B. Protocol 1: MTT Assay for Cell Viability
Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan precipitate.[9][10] The amount of formazan produced, once solubilized, is directly proportional to the number of living cells.[9]
Caption: Principle of the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of CMBSeD. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
C. Protocol 2: LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[2] When the plasma membrane is damaged, LDH is released into the culture medium.[2][8] The assay measures the enzymatic activity of LDH in the supernatant, which is proportional to the number of lysed cells.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. In addition to vehicle controls, prepare a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the endpoint.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (containing substrate and cofactor, as per the manufacturer's instructions) to each well.
-
Incubation: Incubate at room temperature for 20-30 minutes, protected from light.
-
Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (typically 490 nm).
D. Protocol 3: Annexin V/PI Apoptosis Assay
Principle: This assay differentiates cell populations based on two key events.[4] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorophore-conjugated Annexin V.[5] Propidium Iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Caption: Cellular states as defined by Annexin V/PI staining.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with CMBSeD for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. It is crucial to pool both populations as apoptotic cells may detach.[5]
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for setting compensation and gates.
Part III: Data Interpretation and Visualization
A. Data Analysis and Presentation
MTT Assay Data: Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100 Plot % Viability against the log of CMBSeD concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
LDH Assay Data: Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Abs_Sample - Abs_Untreated) / (Abs_MaxRelease - Abs_Untreated)] * 100
Example Data Summary:
| CMBSeD Conc. (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle) | 100.0 ± 4.5 | 0.0 ± 1.2 |
| 1 | 98.2 ± 5.1 | 1.5 ± 0.8 |
| 5 | 95.6 ± 3.8 | 3.2 ± 1.1 |
| 10 | 88.4 ± 6.2 | 5.8 ± 2.0 |
| 25 | 70.1 ± 5.5 | 15.4 ± 3.1 |
| 50 | 51.3 ± 4.9 | 25.7 ± 4.5 |
| 100 | 22.5 ± 3.1 | 55.8 ± 6.3 |
| IC₅₀ (µM) | ~52 | >100 |
Note: Data are hypothetical examples for illustrative purposes.
B. Synthesizing Results for a Cohesive Conclusion
By integrating the data, a clear narrative emerges.
-
Scenario 1: Low Toxicity. At concentrations below 10 µM, CMBSeD shows high viability (>88%) and minimal LDH release (<6%). This suggests that this concentration range is likely safe for short-term bioimaging studies.
-
Scenario 2: Apoptotic Profile. At 50 µM, a significant drop in viability (to ~51%) is observed, but LDH release is still moderate (~26%). This discrepancy suggests a non-necrotic mechanism. The Annexin V/PI assay would be expected to show a significant increase in the Annexin V-positive/PI-negative population, confirming apoptosis.
-
Scenario 3: Necrotic Profile. At 100 µM, the viability drops sharply, and this correlates with a large increase in LDH release (~56%). This indicates that at high concentrations, CMBSeD induces cytotoxicity primarily through necrosis, causing a loss of membrane integrity. The Annexin V/PI assay would show a large double-positive population.
Conclusion
The validation of this compound as a bioimaging probe requires a meticulous evaluation of its interaction with living cells. The multi-assay approach detailed in this guide, combining assessments of metabolic activity, membrane integrity, and specific cell death pathways, provides the robust framework necessary for this characterization. By following these protocols and principles of interpretation, researchers can confidently establish a non-toxic working concentration for CMBSeD, ensuring the scientific integrity of their future imaging experiments.
References
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Belal, S. A., & Vohra, M. S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Available at: [Link]
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Two-photon microscopy applications of 5-CHLORO-6-METHYL-2,1,3-BENZOSELENODIAZOLE derivatives
An Application and Protocol Guide
Two-Photon Microscopy Applications of 2,1,3-Benzoselenodiazole Derivatives
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Rise of Benzodiazoles in Advanced Bio-imaging
Two-photon microscopy (2PM) has revolutionized biological imaging by enabling deep-tissue penetration, reduced phototoxicity, and intrinsic three-dimensional sectioning.[1][2] The full potential of this technique, however, is critically dependent on the development of bespoke fluorescent probes with exceptional photophysical properties. While the specific derivative 5-chloro-6-methyl-2,1,3-benzoselenodiazole is a niche structure, it belongs to the broader 2,1,3-benzoselenodiazole (BSD) class of heterocycles, which has emerged as a powerhouse scaffold for creating advanced two-photon absorbing fluorophores.[1][3]
BSD derivatives, and their closely related sulfur analogs, benzothiadiazoles (BTDs), are prized for their electron-deficient nature.[4] This characteristic allows them to serve as potent electron acceptors in "push-pull" molecular architectures, leading to probes with large two-photon absorption (2PA) cross-sections, high fluorescence quantum yields, and significant Stokes shifts—properties essential for high-contrast imaging.[1][5] The incorporation of the heavier selenium atom in BSDs, compared to sulfur in BTDs, often induces a bathochromic (red) shift in emission spectra, pushing fluorescence towards the near-infrared (NIR) "optical window" of biological tissues (700-900 nm) for maximal imaging depth.[1][3]
This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing BSD-based probes in two-photon microscopy, aimed at researchers and professionals in cell biology and drug development.
Core Principles: Engineering Superior Two-Photon Probes
The remarkable performance of BSD derivatives stems from their carefully engineered molecular design, typically following a Donor-π-bridge-Acceptor (D-π-A) motif.
-
Acceptor (A): The 2,1,3-benzoselenodiazole core is the electron-withdrawing anchor of the system.
-
Donor (D): Electron-donating groups (e.g., triphenylamines, fluorenyl groups) are attached to the core.
-
π-bridge: A conjugated system (e.g., thiophene rings) connects the donor and acceptor, facilitating efficient intramolecular charge transfer (ICT) upon photon absorption.
Upon two-photon excitation, an electron is promoted from the donor to the acceptor, creating a charge-separated excited state. The relaxation of this state results in fluorescence. The efficiency of this ICT process is fundamental to the probe's brightness and sensitivity to its environment.[6] For instance, in polar solvents or lipid-rich environments, the stabilization of the charge-separated state can lead to significant red-shifts in emission, a property known as solvatochromism, which can be harnessed to probe cellular microenvironments.[4][7]
Caption: The Donor-π-Acceptor (D-π-A) design principle of BSD probes.
Key Applications and Featured Derivatives
The versatility of the BSD scaffold has led to the development of probes for a wide range of biological applications.
High-Contrast Structural Imaging in 3D Environments
The intrinsic brightness and NIR emission of BSD probes make them ideal for structural imaging deep within complex biological samples like 3D cell cultures and tissues.[1][5] Their high photostability allows for long-term time-lapse imaging with minimal signal degradation.
-
Example Derivative Class: Fluorenyl-Thienyl-Benzoselenodiazoles.
-
Mechanism: These probes typically exhibit high and stable fluorescence quantum yields regardless of solvent polarity, making them robust structural markers.[1][5] They can be encapsulated in micelles, such as those made from Pluronic polymers, to ensure biocompatibility and facilitate cell loading.[5]
-
Application: Researchers have successfully used these probes to perform 3D two-photon fluorescence imaging of 3T3 cells cultured on scaffolds to depths of 100 μm, providing clear visualization of cellular morphology.[1][5]
Sensing Micro-environmental Properties: Viscosity
Intracellular viscosity is a critical parameter linked to cellular processes and pathologies. BSD derivatives can be designed as "molecular rotors" where the probe's fluorescence is directly proportional to the viscosity of its environment.
-
Example Derivative Class: Benzothiazole- or Benzoxazole-based rotors (principles are directly applicable to BSDs).[8][9][10]
-
Mechanism: In low-viscosity environments, the donor portion of the molecule can freely rotate, leading to non-radiative decay and quenched fluorescence. In highly viscous environments, such as within lysosomes, this rotation is restricted, forcing the molecule to decay via fluorescence, thus "turning on" the signal.[9]
-
Application: Probes based on this principle have been used to image viscosity changes within the lysosomes of living HeLa cells and even in whole organisms like zebrafish.[8][9]
Quantifying Analytes: Reactive Oxygen Species (ROS)
Reactive Oxygen Species (ROS) are important signaling molecules, but their overproduction is linked to numerous diseases. BSD probes can be functionalized with specific recognition sites that react with an analyte like hypochlorous acid (HOCl), leading to a change in fluorescence.[3]
-
Example Derivative: A Selenium-containing Benzobodipy (BBy-Se).[3]
-
Mechanism: The probe is initially non-fluorescent due to a Photoinduced Electron Transfer (PeT) mechanism. The selenium atom acts as the recognition site. Upon oxidation by HOCl, the PeT process is inhibited, causing a strong "turn-on" fluorescence response.[3]
-
Application: This type of probe demonstrates high sensitivity and selectivity, with rapid response times (<10 s) and low detection limits (~11 nM), enabling the real-time imaging of HOCl in living cells and zebrafish.[3]
Summary of Photophysical Properties
The table below summarizes key performance metrics for representative benzodiazole derivatives, highlighting their suitability for two-photon microscopy.
| Derivative Class | Max Absorption (nm) | Max Emission (nm) | Quantum Yield (Φ) | Max 2PA Cross-Section (GM¹) | Application | Reference |
| Thienyl-Benzoselenadiazole | ~490 | ~714 | up to 0.67 | ~1100 GM @ 700 nm | 3D Structural Imaging | [1][5] |
| Polyfluorene-Benzoselenadiazole | ~460 | ~560 | ~0.11 | ~600 GM @ 720 nm | Polymer Nanoparticles | [11] |
| D-A-D Benzothiadiazole | Not specified | ~674 (in Toluene) | up to 0.99 | ~230 GM | Structural Imaging | [12] |
| Benzothiazole Rotor | Not specified | ~610 | Viscosity-dependent | Not specified | Viscosity Sensing | [9] |
| BBy-Se Benzobodipy | Not specified | Not specified | Turn-on response | Not specified | HOCl Detection | [3] |
¹GM = Goeppert-Mayer units; 1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹
Experimental Protocols and Workflows
The following protocols are generalized from methodologies reported in the literature. Crucially, researchers must optimize probe concentration, loading times, and imaging parameters for their specific cell type and experimental setup.
General Experimental Workflow
Caption: General workflow for live-cell imaging with BSD probes.
Protocol 1: General Live-Cell Structural Imaging
This protocol is adapted for general-purpose staining of cellular structures in 2D or 3D culture.
Materials:
-
Benzoselenadiazole probe (e.g., Thienyl-BSD derivative)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cells cultured on glass-bottom imaging dishes or scaffolds
Procedure:
-
Probe Stock Preparation: Prepare a 1-10 mM stock solution of the BSD probe in anhydrous DMSO. Store protected from light at -20°C.
-
Working Solution Preparation: Immediately before use, dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. Vortex briefly to mix. Causality Note: The final concentration must be optimized to maximize signal while minimizing potential cytotoxicity.
-
Cell Loading: Aspirate the existing medium from the cultured cells. Add the probe-containing working solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal time will vary depending on the probe's cell permeability.
-
Wash: Gently aspirate the loading solution. Wash the cells two to three times with pre-warmed PBS to remove extracellular probe molecules that contribute to background noise.
-
Imaging: Add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells. Proceed immediately to the two-photon microscope.
-
Microscopy Settings:
-
Excitation: Use a tunable Ti:Sapphire laser set to a wavelength appropriate for the probe (typically 700-900 nm).
-
Power: Use the minimum laser power necessary to achieve a good signal-to-noise ratio to prevent phototoxicity.
-
Detection: Use a bandpass filter centered around the probe's emission maximum (e.g., 650-750 nm for a NIR-emitting probe).
-
Protocol 2: Ratiometric Imaging of Micro-environmental Changes (e.g., Viscosity)
This protocol is for probes that exhibit a change in fluorescence emission spectrum (a ratiometric response) or intensity (a turn-on response) based on their environment.
Procedure:
-
Probe Loading: Follow steps 1-5 from Protocol 1.
-
Baseline Imaging: Acquire a baseline image of the cells under normal, unstimulated conditions. For ratiometric probes, you will need to acquire images in two separate emission channels (e.g., a "short-wavelength" channel and a "long-wavelength" channel).
-
Induce Cellular Change: Treat the cells with a stimulus known to alter the parameter of interest (e.g., induce apoptosis with staurosporine to change lysosomal viscosity or add a drug to induce oxidative stress).
-
Time-Lapse Imaging: Acquire images at regular intervals post-stimulation to monitor the dynamic changes in fluorescence intensity or ratio.
-
Data Analysis:
-
For Turn-On Probes: Measure the mean fluorescence intensity within regions of interest (ROIs) over time.
-
For Ratiometric Probes: For each pixel, calculate the ratio of the intensity from the "long-wavelength" channel to the "short-wavelength" channel. Generate a pseudo-colored ratio image to visualize the changes in the parameter. Trustworthiness Note: Ratiometric imaging is inherently self-validating as it corrects for variations in probe concentration, illumination intensity, and focal plane, providing a more quantitative readout than intensity-based measurements alone.[6]
-
References
-
A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. PubMed Central. [Link]
-
Synthesis of Near-Infrared Fluorescent Two-Photon-Absorbing Fluorenyl Benzothiadiazole and Benzoselenadiazole Derivatives. PubMed Central. [Link]
-
Femtosecond Two-Photon Absorption Spectroscopy of Poly(fluorene) Derivatives Containing Benzoselenadiazole and Benzothiadiazole. PubMed Central. [Link]
-
Synthesis of Near-Infrared Fluorescent Two-Photon-Absorbing Fluorenyl Benzothiadiazole and Benzoselenadiazole Derivatives. ResearchGate. [Link]
-
Lysosome-targeting benzothiazole-based fluorescent probe for imaging viscosity and hypochlorite levels in living cells and zebrafish. PubMed. [Link]
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PubMed Central. [Link]
-
Synthesis and Photophysical Properties of Benzothiadiazole-Based Luminescence Materials with Tunable Emission Properties. ResearchGate. [Link]
-
On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. ResearchGate. [Link]
-
A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. National Institutes of Health. [Link]
-
A benzothiazole-salt-based fluorescent probe for precise monitoring the changes of pH and viscosity. PubMed. [Link]
-
Development of a benzothiazole-functionalized red-emission pyronin dye and its dihydro derivative for imaging lysosomal viscosity and tracking endogenous peroxynitrite. Royal Society of Chemistry. [Link]
-
Multifunctional 1,3-benzoxazole-merocyanine-based probe for the ratiometric fluorescence detection of pH/HSO3−/viscosity in mitochondria. University of Bath's research portal. [Link]
-
Development of a novel benzothiadiazole-based fluorescent turn-on probe for highly selective detection of glutathione over cysteine/homocysteine. Accepted Manuscript. [Link]
-
Effects of Benzene-fused Position on Photophysical Properties of Benzocoumarin-based Two-Photon Fluorescent Probes for HClO Detection. Chinese Journal of Chemical Physics. [Link]
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Semantic Scholar. [Link]
-
Tunable benzothiadiazole-based donor–acceptor materials for two-photon excited fluorescence. Royal Society of Chemistry. [Link]
-
Two-photon fluorescence imaging and reactive oxygen species detection within the epidermis. PubMed. [Link]
-
Design and synthesis of benzoheterodiazole-based fluorescent compounds for emitting applications. PubMed. [Link]
-
Two-Photon Fluorescence Microscopy and Applications in Angiogenesis and Related Molecular Events. PubMed. [Link]
-
Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy. ResearchGate. [Link]
Sources
- 1. Synthesis of Near-Infrared Fluorescent Two-Photon-Absorbing Fluorenyl Benzothiadiazole and Benzoselenadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Photon Fluorescence Microscopy and Applications in Angiogenesis and Related Molecular Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 7. [PDF] Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles | Semantic Scholar [semanticscholar.org]
- 8. Lysosome-targeting benzothiazole-based fluorescent probe for imaging viscosity and hypochlorite levels in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a benzothiazole-functionalized red-emission pyronin dye and its dihydro derivative for imaging lysosomal viscosity and tracking endogenous peroxynitrite - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. Femtosecond Two-Photon Absorption Spectroscopy of Poly(fluorene) Derivatives Containing Benzoselenadiazole and Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tunable benzothiadiazole-based donor–acceptor materials for two-photon excited fluorescence - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 5-Chloro-6-methyl-2,1,3-benzoselenodiazole in Förster Resonance Energy Transfer (FRET) Systems
Introduction: The Emergence of Benzoselenadiazoles in FRET-Based Methodologies
Förster Resonance Energy Transfer (FRET) is a powerful technique that functions as a "molecular ruler," enabling the investigation of molecular interactions, conformational changes, and enzymatic activities with nanoscale precision.[1][2][3] The efficiency of this non-radiative energy transfer between a donor and an acceptor fluorophore is exquisitely sensitive to the distance between them, typically in the range of 1-10 nanometers.[1][2] The selection of an appropriate fluorophore pair is paramount for the development of robust and sensitive FRET assays. In recent years, 2,1,3-benzoselenadiazole (BSD) derivatives have garnered attention as promising components in FRET systems due to their unique photophysical properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific derivative, 5-chloro-6-methyl-2,1,3-benzoselenodiazole, as a potential component in FRET-based applications. While specific photophysical data for this particular compound is not extensively available in peer-reviewed literature, this guide will leverage the known properties of closely related BSD derivatives to provide a foundational framework for its application. The protocols and recommendations herein should be considered as a starting point, with the understanding that experimental optimization is crucial for successful implementation.
The core of the BSD scaffold, featuring a selenium atom, imparts distinct electronic and photophysical characteristics compared to its more common sulfur (benzothiadiazole) and oxygen (benzofurazan) analogs.[1] The presence of selenium often leads to a bathochromic (red) shift in absorption and emission spectra, which can be advantageous in minimizing background fluorescence from biological samples.[1] Furthermore, the heavy atom effect of selenium can influence intersystem crossing, making some BSD derivatives useful as phosphorescent donors for time-resolved FRET applications.[1]
Core Principles of FRET with Benzoselenadiazole Derivatives
A successful FRET system relies on several key principles:
-
Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor fluorophore.[4]
-
Proximity: The donor and acceptor molecules must be in close proximity (typically 1-10 nm).[1][2][3]
-
Dipole Orientation: The transition dipole moments of the donor and acceptor should be favorably oriented.
When considering this compound in a FRET pair, it can potentially function as either a donor or an acceptor, depending on its specific photophysical properties and the chosen partner. Based on the behavior of similar BSD derivatives, it is often employed as the energy donor.[1]
Photophysical Properties of Substituted Benzoselenadiazoles: An Analog-Based Overview
As specific data for this compound is limited, we present a summary of photophysical properties for related substituted benzoselenadiazole derivatives to guide experimental design. It is crucial to experimentally determine the specific characteristics of the target compound.
| Derivative Class | Typical Excitation Max (λex) | Typical Emission Max (λem) | Quantum Yield (Φ) | Notes | Reference |
| Amino-substituted BSDs | 480 - 565 nm | Varies with solvent polarity | Moderate to high | Exhibit intramolecular charge transfer (ICT) characteristics. | [1] |
| BSD-containing diamines | Red-shifted vs. thiadiazole analogs | Varies with substitution | Not specified | Electron-donating groups influence spectra. | [1] |
| General BSD fluorophores | ~380 - 440 nm | ~500 nm | Not specified | Can be quenched by suitable acceptors. | [5] |
| Phosphorescent BSDs | Near-UV | 500 - 700 nm (phosphorescence) | Not specified | Long-lifetime emission suitable for TR-FRET. | [1] |
Key Considerations:
-
Solvatochromism: The absorption and emission properties of many BSD derivatives are sensitive to the polarity of the solvent. This should be considered when designing assays in different buffer systems.
-
Quantum Yield: The quantum yield of the donor is a critical factor in determining the Förster distance (R₀). This parameter must be measured for the specific experimental conditions.
-
Molar Extinction Coefficient: A high molar extinction coefficient for the acceptor at the donor's emission wavelength is desirable for efficient energy transfer.
Experimental Workflow for Implementing a this compound FRET System
The following workflow outlines the key steps for developing a FRET assay using this compound.
Figure 1. A generalized workflow for the development of a FRET assay.
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on the known synthesis of other benzoselenadiazole derivatives.[5] The starting material, 4-chloro-5-methyl-1,2-phenylenediamine, is commercially available.
Materials:
-
4-chloro-5-methyl-1,2-phenylenediamine
-
Selenium dioxide (SeO₂)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Dissolve 4-chloro-5-methyl-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve selenium dioxide (1.05 equivalents) in hot water.
-
Heat the solution of the diamine to reflux.
-
Add the hot selenium dioxide solution dropwise to the refluxing diamine solution.
-
Continue refluxing the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine (3 x volume of ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Photophysical Characterization
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with quantum yield measurement capabilities
Procedure:
-
Absorption Spectrum: Prepare a dilute solution of the purified compound in the desired assay buffer. Record the absorption spectrum to determine the absorption maximum (λ_abs_max) and the molar extinction coefficient (ε).
-
Emission Spectrum: Excite the sample at its absorption maximum and record the fluorescence emission spectrum to determine the emission maximum (λ_em_max).
-
Quantum Yield (Φ): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
Protocol 3: FRET Partner Selection and R₀ Calculation
Partner Selection:
-
If this compound is the DONOR: Look for an acceptor with a strong absorption spectrum that overlaps significantly with the emission of the BSD derivative. Based on analog data, red-emitting fluorophores such as Cy5, Alexa Fluor 647, or PromoFluors-647 could be suitable candidates.[1]
-
If this compound is the ACCEPTOR: A donor with an emission spectrum that overlaps with the BSD's absorption spectrum would be required.
Förster Radius (R₀) Calculation:
The Förster radius is the distance at which FRET efficiency is 50%. It can be calculated using the following equation:
R₀ = 0.211 * [κ² * n⁻⁴ * Φ_D * J(λ)]¹/⁶ (in Angstroms)
Where:
-
κ² is the dipole orientation factor (typically assumed to be 2/3 for freely rotating molecules in solution).[6]
-
n is the refractive index of the medium.
-
Φ_D is the fluorescence quantum yield of the donor in the absence of the acceptor.
-
J(λ) is the spectral overlap integral, which is calculated from the donor's emission spectrum and the acceptor's molar extinction coefficient.[4][7]
Several online tools and software packages are available to calculate the spectral overlap integral and R₀ from experimental data.
Protocol 4: A Generalized FRET Assay for Protein-Protein Interaction
This protocol provides a general framework. Specific details will depend on the biomolecules and the FRET pair used.
Materials:
-
Purified proteins of interest (Protein A and Protein B)
-
This compound with a reactive group for conjugation (e.g., NHS ester or maleimide)
-
Acceptor fluorophore with a compatible reactive group
-
Labeling buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column
-
Assay buffer
Procedure:
-
Labeling:
-
Label Protein A with the donor (BSD derivative) and Protein B with the acceptor according to the manufacturer's instructions for the reactive fluorophores.
-
Aim for a labeling ratio of 1-2 fluorophores per protein.
-
-
Purification: Remove unconjugated fluorophores from the labeled proteins using size-exclusion chromatography.
-
Characterization: Determine the final protein concentration and the degree of labeling using UV-Vis spectrophotometry.
-
FRET Measurement:
-
In a microplate or cuvette, prepare samples containing:
-
Donor-labeled Protein A only.
-
Acceptor-labeled Protein B only.
-
A mixture of donor-labeled Protein A and acceptor-labeled Protein B.
-
-
Excite the samples at the donor's excitation wavelength.
-
Record the emission spectrum.
-
-
Data Analysis:
-
Observe the quenching of the donor's emission and the sensitized emission of the acceptor in the mixed sample, which indicates FRET.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the donor fluorescence intensity in the presence of the acceptor, and F_D is the donor fluorescence intensity in the absence of the acceptor.
-
Data Interpretation and Troubleshooting
Figure 2. A guide to interpreting FRET signals and troubleshooting common issues.
Conclusion and Future Perspectives
This compound and other BSD derivatives represent a promising, yet underexplored, class of fluorophores for FRET applications. Their unique photophysical properties, particularly the potential for red-shifted spectra and use in phosphorescent-based assays, offer exciting possibilities for developing novel biosensors and imaging agents. The successful implementation of these compounds in FRET systems will require careful photophysical characterization and assay optimization. The protocols and guidelines presented in this application note provide a solid foundation for researchers to begin exploring the potential of this intriguing class of molecules in their own research endeavors. As more specific data on substituted BSDs become available, the precision and applicability of these powerful molecular tools will undoubtedly continue to grow.
References
-
A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. PubMed Central. [Link]
-
Critical Transfer Distance Determination Between FRET Pairs. WUR eDepot. [Link]
-
Förster resonance energy transfer. Wikipedia. [Link]
-
2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. MDPI. [Link]
-
How to determine Forster radius of a FRET pair? ResearchGate. [Link]
-
4-Chloro-M-phenylenediamine. PubChem. [Link]
-
Simple Estimation of Förster Resonance Energy Transfer (FRET) Orientation Factor Distribution in Membranes. PMC. [Link]
-
Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins. Nikon's MicroscopyU. [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 5. mdpi.com [mdpi.com]
- 6. Simple Estimation of Förster Resonance Energy Transfer (FRET) Orientation Factor Distribution in Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical Transfer Distance Determination Between FRET Pairs [photobiology.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-6-methyl-2,1,3-benzoselenadiazole
Welcome to the technical support guide for the synthesis of 5-chloro-6-methyl-2,1,3-benzoselenadiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide a deeper understanding of the reaction principles. Our goal is to empower you to optimize your experimental outcomes through scientifically grounded advice.
The synthesis of 2,1,3-benzoselenadiazoles is a cornerstone reaction for creating building blocks used in organic electronics, pharmaceuticals, and bioimaging.[1][2] The target molecule, 5-chloro-6-methyl-2,1,3-benzoselenadiazole, is typically synthesized via the condensation of a substituted ortho-phenylenediamine with a selenium-based oxidizing agent, most commonly selenium dioxide (SeO₂). While the reaction is conceptually straightforward, achieving a high yield of pure product requires careful control over several experimental parameters.
This guide is divided into two main sections: a Troubleshooting Guide to address specific experimental issues in a Q&A format, and a Frequently Asked Questions (FAQs) section for broader conceptual and practical inquiries.
Troubleshooting Common Issues
This section addresses the most common problems encountered during the synthesis, providing likely causes and actionable solutions.
Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?
Low or no yield is the most frequent issue and can stem from several factors, ranging from reagent quality to reaction conditions.
Possible Cause 1: Inactive Selenium Dioxide (SeO₂) or Selenous Acid (H₂SeO₃) Selenium dioxide is hygroscopic and can lose reactivity over time. Selenous acid can also degrade.
-
Expert Recommendation: Always use freshly opened or properly stored SeO₂. Commercial SeO₂ can be purified by sublimation if its quality is in doubt.[3] Ensure the SeO₂ dissolves completely to form selenous acid if performing the reaction in an aqueous medium. The purity of all starting materials is a critical factor for the success of the reaction.[4]
Possible Cause 2: Purity of the Starting Diamine The starting material, 4-chloro-5-methyl-1,2-phenylenediamine, is susceptible to air oxidation, which can lead to colored, polymeric impurities that inhibit the reaction.
-
Expert Recommendation: Use high-purity diamine. If the starting material has darkened, consider recrystallization or purification by column chromatography before use. The reaction should ideally be run under an inert atmosphere (e.g., nitrogen or argon) to prevent in-situ oxidation of the diamine.
Possible Cause 3: Incorrect pH or Reaction Medium The condensation reaction is sensitive to pH. The reaction often proceeds well in acidic aqueous or alcoholic solutions.[5]
-
Expert Recommendation: The reaction is typically performed by dissolving the diamine in an acidic solution (like dilute HCl) or refluxing in an alcohol like ethanol.[1][5] If using an alcoholic solvent, adding a solution of SeO₂ in hot water is a common procedure.[1] The acidity helps to activate the selenium dioxide and protonate the diamine, facilitating the reaction.
Possible Cause 4: Sub-optimal Temperature or Reaction Time The reaction may be incomplete if the temperature is too low or the reaction time is too short.
-
Expert Recommendation: Most preparations involve heating the reaction mixture to reflux for a period of 1-3 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting diamine spot and the appearance of a new, less polar product spot will indicate reaction completion.
Question 2: My final product is contaminated with a red or black precipitate. How do I remove it?
This is a classic sign of elemental selenium byproduct formation.
Possible Cause: Over-reduction of Selenium Dioxide Selenium dioxide (Se⁴⁺) is reduced to elemental selenium (Se⁰) during the reaction. While this is part of the mechanism, side reactions or improper workup can lead to its precipitation in the final product.
-
Expert Recommendation:
-
Filtration: After the reaction is complete, cool the mixture. The elemental selenium, being insoluble, can often be removed by hot filtration of the reaction mixture before crystallization.
-
Solvent Selection for Recrystallization: The desired benzoselenadiazole product is typically soluble in organic solvents like ethanol, ethyl acetate, or chloroform, while elemental selenium is not. Recrystallization from a suitable solvent system (e.g., hot ethanol/water) is highly effective for removing selenium.[5]
-
Stoichiometry Control: Use a slight excess (e.g., 1.05 equivalents) of SeO₂.[1] A large excess can increase the likelihood of selenium precipitation.
-
Question 3: I am observing multiple product spots on my TLC plate. What are the potential side reactions?
The formation of multiple products indicates a lack of selectivity, which can be addressed by fine-tuning the reaction conditions.
Possible Cause 1: Over-oxidation While SeO₂ is used to form the selenadiazole ring, it is also a known oxidizing agent for methyl groups (a reaction known as the Riley oxidation), especially under harsh conditions.[3][6] This could lead to the oxidation of the methyl group on the benzene ring to an aldehyde or carboxylic acid.
-
Expert Recommendation: Avoid excessively high temperatures or prolonged reaction times. Use the mildest conditions that allow the primary reaction to proceed to completion. A typical reflux in ethanol is usually sufficient without causing significant side reactions.[1]
Possible Cause 2: Incomplete Cyclization or Side Reactions of Intermediates The reaction proceeds through several intermediates. If conditions are not optimal, these intermediates can react in unintended ways.
-
Expert Recommendation: Ensure a homogenous reaction mixture and controlled addition of reagents. For instance, adding the SeO₂ solution dropwise to the heated diamine solution can help maintain control and minimize side reactions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of a 2,1,3-benzoselenadiazole?
The reaction is a condensation-oxidation process. The ortho-phenylenediamine reacts with selenium dioxide (or its hydrated form, selenous acid). The mechanism is thought to involve the initial formation of an intermediate which then loses water and undergoes cyclization and further dehydration to yield the stable heterocyclic ring system.
Below is a diagram illustrating the generalized reaction pathway.
Caption: Generalized reaction pathway for benzoselenadiazole synthesis.
Q2: What is the recommended experimental protocol for this synthesis?
Based on established procedures for analogous compounds, the following protocol can serve as a robust starting point.[1][5]
Step-by-Step Experimental Protocol
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of 4-chloro-5-methyl-1,2-phenylenediamine in 50 mL of 95% ethanol.
-
In a separate beaker, dissolve 10.5 mmol of selenium dioxide in 30 mL of hot water. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.[3]
-
-
Reaction:
-
Heat the ethanol solution of the diamine to reflux with stirring.
-
Once refluxing, add the hot aqueous solution of selenium dioxide dropwise to the flask over 10-15 minutes.
-
Continue to reflux the reaction mixture for 2 hours. Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure (rotary evaporator).
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with brine (3 x 50 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a hot ethanol/water mixture.[5]
-
Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum desiccator.
-
Q3: How can I troubleshoot my purification if simple recrystallization is not effective?
If impurities persist after recrystallization, column chromatography is the next logical step.
Column Chromatography Parameters
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 2% ethyl acetate in hexane) and gradually increase the polarity. The product is expected to be less polar than the starting diamine but may have a similar polarity to some non-polar impurities.
Q4: What are the key safety considerations for this reaction?
-
Toxicity: Selenium compounds, including SeO₂, are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[3] Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Waste Disposal: All selenium-containing waste must be disposed of according to institutional and local environmental regulations for heavy metal waste. Do not pour it down the drain.
-
Refluxing: Standard precautions for working with heated, flammable solvents like ethanol should be followed. Use a heating mantle with a temperature controller and ensure the condenser has adequate water flow.
Data Summary Table
The following table summarizes the key reactants and typical reaction parameters.
| Parameter | Recommended Value/Compound | Rationale & Notes |
| Starting Material | 4-chloro-5-methyl-1,2-phenylenediamine | Purity is critical. Use freshly purified material if discolored. |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | Use a slight excess (1.05 eq). Handle with caution due to toxicity.[1] |
| Solvent System | Ethanol / Water | Facilitates dissolution of both organic and inorganic reagents.[1] |
| Temperature | Reflux (approx. 80-90 °C) | Provides sufficient energy for the reaction without promoting side reactions. |
| Reaction Time | 1-3 hours | Monitor by TLC to determine the optimal time for your specific setup. |
| Purification Method | Recrystallization (Ethanol/Water) or Silica Gel Chromatography | Effective for removing elemental selenium and other impurities.[5] |
Troubleshooting Workflow Diagram
This diagram provides a logical flow for diagnosing and solving common synthesis issues.
Caption: A workflow for troubleshooting common synthesis problems.
References
- 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. MDPI.
- Synthesis of a Selenium Heterocycle 2,1,3-Benzoselenadiazole. YouTube.
- 2,1,3-Benzoselenadiazole: A Key Synthesis Intermediate for Advanced M
- The Importance of Purity: Buying 2,1,3-Benzoselenadiazole for Research. NINGBO INNO PHARMCHEM.
- Selenium dioxide (SeO₂)
- Riley oxid
Sources
Overcoming solubility issues of 5-CHLORO-6-METHYL-2,1,3-BENZOSELENODIAZOLE in organic solvents
Technical Support Center: 5-Chloro-6-methyl-2,1,3-benzoselenodiazole
Introduction: Understanding the Solubility Challenge
This compound is a heterocyclic compound whose rigid, planar aromatic structure is fundamental to its utility in materials science and as a potential building block in pharmaceutical development. However, these same characteristics—strong intermolecular π-π stacking and a stable crystalline lattice—often lead to significant solubility challenges in common organic solvents. This guide provides a systematic, experience-driven approach to overcoming these issues, ensuring reliable and reproducible preparation of your experimental solutions.
This document is structured to function as both a quick-reference FAQ and an in-depth troubleshooting manual. We will explore the causative factors behind poor solubility and provide validated protocols to address them, moving from the simplest techniques to more advanced interventions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with this compound.
Q1: Why is this compound so difficult to dissolve in standard solvents like hexanes or ethyl acetate?
The poor solubility is primarily due to its molecular structure and solid-state properties. The large, flat benzoselenadiazole core promotes strong intermolecular interactions, causing the molecules to stack tightly in a crystal lattice. Solvents must provide sufficient energy to overcome these forces.[1] Furthermore, factors like high molecular weight and low branching contribute to reduced solubility.[2][3][4] Non-polar solvents like hexanes lack the specific interactions required to solvate the polarizable heterocyclic system effectively.
Q2: A datasheet mentions it is soluble in methanol. Is this the best choice?
While methanol is a reported solvent, "soluble" can be a broad term.[5] It may be suitable for low concentrations, but researchers often require higher concentrations that methanol alone cannot achieve. It serves as a good starting point for solvent screening and as a potential polar component in a co-solvent system.
Q3: What is the first and simplest strategy I should attempt?
Begin with a systematic solvent screening using a small quantity of the compound. Test a range of solvents with varying polarities, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, Dichloromethane) and polar protic (e.g., isopropanol). This empirical approach is the most reliable first step.
Q4: Is it safe to heat the solution to aid dissolution? What are the risks?
Yes, gently heating the solution can significantly increase the solubility of most organic solids.[6][7] The primary risk is thermal degradation. This compound has a melting point of 149-150°C; therefore, heating should be controlled and kept well below this temperature (e.g., 40-60°C) to minimize degradation risk.[5] Always use a controlled heating method like a water bath or a stirring hotplate with a temperature probe.
Part 2: In-Depth Troubleshooting Guide
This guide provides structured solutions to specific experimental problems. Follow the logical workflow to diagnose and resolve solubility issues.
Logical Workflow for Solubility Enhancement
The following diagram illustrates the decision-making process for tackling a solubility problem with this compound.
Caption: Decision tree for selecting a solubility enhancement technique.
Issue 1: The compound fails to dissolve in any single tested solvent at room temperature.
This is a common scenario indicating that the solvation energy provided by a single solvent is insufficient to break the compound's crystal lattice energy.
-
Root Cause: Strong intermolecular forces (π-stacking) in the solid state.
-
Solution: The Co-Solvent Approach.
-
Mechanism: Co-solvency involves mixing a primary solvent with one or more miscible "co-solvents" to create a mixture with more desirable solubilizing properties.[8][9] This works by reducing the interfacial tension between the solute and the bulk solvent, effectively making the solute feel more "comfortable" in the new solvent environment.[10]
-
Recommendation: A powerful combination for compounds like this is a non-polar or moderately polar solvent (like Toluene or Dichloromethane) to interact with the aromatic rings, mixed with a small percentage of a polar aprotic co-solvent (like DMSO or DMF) to disrupt crystal packing.
-
Action: Proceed to Protocol 1: Co-Solvent System Optimization .
-
Issue 2: Dissolution is extremely slow, or a fine suspension of particles remains indefinitely.
This indicates that the dissolution is kinetically, rather than thermodynamically, limited. The solvent system may be appropriate, but the process needs an energy boost to proceed at a reasonable rate.
-
Root Cause: High activation energy barrier for dissolution; particle agglomeration.
-
Solution: Energy-Assisted Dissolution.
-
Mechanism 1 (Heating): Increasing the temperature provides thermal energy to the system. This increases the kinetic energy of solvent molecules, allowing them to break apart the solute's intermolecular forces more effectively.[4] For most endothermic dissolution processes, this shifts the equilibrium toward greater solubility.[11]
-
Mechanism 2 (Sonication): Sonication applies high-frequency sound energy, creating microscopic cavitation bubbles in the liquid.[12] The rapid collapse of these bubbles generates localized high-pressure shockwaves and microjets that break apart particle agglomerates, increase the effective surface area of the solid, and accelerate mass transport between the solid and liquid phases.[12][13][14]
-
Action: Proceed to Protocol 2: Aided Dissolution Using Heat and Sonication .
-
Issue 3: The compound dissolves with assistance but precipitates upon cooling or standing.
This signifies that you have created a supersaturated solution that is not stable under ambient conditions.
-
Root Cause: The solubility limit was exceeded at room temperature, and the assisted dissolution method (e.g., heating) temporarily allowed for a higher concentration.
-
Solution: Re-optimize the Solvent System.
-
Recommendation 1: Increase the proportion of the more effective co-solvent in your mixture. A slight increase (e.g., from 5% to 10% DMSO) can often stabilize the solution.
-
Recommendation 2: If the experimental procedure allows, maintain the solution at a modestly elevated temperature (e.g., 30-40°C) to keep the compound in the solution.
-
Recommendation 3: Prepare a more dilute stock solution. It is often better to work with a stable, lower-concentration solution than an unstable, high-concentration one.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Co-Solvent System Optimization
Objective: To empirically determine an effective co-solvent mixture for solubilizing this compound.
Materials:
-
This compound
-
Primary solvent candidates (e.g., Toluene, Dichloromethane (DCM), THF)
-
Co-solvent candidates (e.g., DMSO, DMF, NMP, Ethanol)
-
Multiple small glass vials (e.g., 4 mL) with caps
-
Magnetic stir plate and small stir bars
-
Volumetric pipettes
Procedure:
-
Preparation: Weigh a small, identical amount of the compound into 3-4 separate vials (e.g., 5 mg per vial).
-
Primary Solvent Addition: To each vial, add a defined volume of your primary solvent (e.g., 1 mL of DCM). This creates a target concentration (e.g., 5 mg/mL). Cap the vials.
-
Initial Mixing: Place the vials on a stir plate and stir vigorously for 15 minutes at room temperature. Observe for dissolution. If the compound remains insoluble, proceed.
-
Incremental Co-solvent Titration:
-
To the first vial, add a small volume of your first co-solvent (e.g., 20 µL of DMSO, representing ~2% v/v).
-
To the second vial, add a larger volume (e.g., 50 µL of DMSO, representing ~5% v/v).
-
To the third vial, add an even larger volume (e.g., 100 µL of DMSO, representing ~10% v/v).
-
-
Equilibration and Observation: Cap all vials tightly and stir for an additional 30 minutes. Visually inspect each vial for complete dissolution. Look for the lowest percentage of co-solvent that achieves a clear solution.
-
Validation: Once an effective ratio is found, prepare a fresh solution at that exact ratio to confirm the result.
Protocol 2: Aided Dissolution Using Heat and Sonication
Objective: To dissolve the compound in a chosen solvent system when room temperature mixing is insufficient.
Materials:
-
Pre-determined solvent or co-solvent system
-
Vial containing the compound and solvent
-
Ultrasonic bath
-
Water bath or stirring hotplate set to a low, controlled temperature (40-50°C)
-
Vortex mixer
Procedure:
-
Initial Suspension: Prepare the suspension of the compound in your chosen solvent system inside a vial.
-
Vortexing: Vigorously vortex the vial for 30-60 seconds to break up any large clumps of powder.
-
Sonication:
-
Place the vial in an ultrasonic bath. Ensure the water level in the bath is high enough to cover the solvent level inside the vial.
-
Sonicate for 5-10 minute intervals.[13] After each interval, remove the vial and visually inspect. Sonication can gently warm the sample.
-
-
Gentle Heating (If Sonication Alone is Insufficient):
-
If particles remain, place the vial in a pre-heated water bath set to 40-50°C.[6]
-
Allow the vial to warm for 5 minutes, occasionally swirling or vortexing gently. CAUTION: If using a volatile solvent like DCM, ensure the cap is securely fastened but be aware of potential pressure buildup. Loosen the cap periodically in a fume hood to vent.
-
-
Combined Approach: For very stubborn cases, alternate between sonication (5 min) and gentle heating (5 min) until a clear solution is obtained. This combination is often more effective than either method alone.
-
Final Check: Once dissolved, allow the solution to cool to room temperature and observe for any precipitation. If it remains clear, the solution is stable.
Part 4: Solvent Data for Informed Screening
The following table provides properties of common organic solvents to guide your selection in the screening process. For a compound like this compound, starting with solvents in the mid-to-high polarity range is recommended.
| Solvent | Polarity Index (Relative) | Boiling Point (°C) | Class | Potential Utility |
| n-Hexane | 0.1 | 69 | Non-polar | Unlikely to be effective alone; for chromatography. |
| Toluene | 2.4 | 111 | Non-polar (Aromatic) | May interact with the aromatic core; good primary solvent. |
| Dichloromethane (DCM) | 3.1 | 40 | Polar Aprotic | Excellent starting point; good general solvent. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Polar Aprotic | Good general solvent, often effective. |
| Ethyl Acetate | 4.4 | 77 | Polar Aprotic | Moderate potential, worth screening. |
| Acetone | 5.1 | 56 | Polar Aprotic | May be effective, but high volatility. |
| Methanol | 5.1 | 65 | Polar Protic | Reported as a solvent; good co-solvent candidate.[5] |
| Ethanol | 4.3 | 78 | Polar Protic | Good, less toxic co-solvent option.[2] |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Polar Aprotic | Strong solvent, high potential as a co-solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Polar Aprotic | Very strong solvent; excellent choice for a co-solvent. |
References
-
Wikipedia. Cosolvent. [Link]
-
Pharma Tutor. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]
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Slideshare. Cosolvency. [Link]
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Bulletin of Environment, Pharmacology and Life Sciences. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]
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Wikipedia. Sonication. [Link]
-
Chemistry LibreTexts. 13.4: Effects of Temperature and Pressure on Solubility. [Link]
-
Journal of Applied Pharmaceutical Science. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
PubChem. 5-Chloro-6-methyl-2,1,3-benzoselenadiazole. [Link]
-
ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]
-
ResearchGate. Enhancement of Solubility and Dissolution Rate of Poorly Water Soluble Drug using Cosolvency and Solid Dispersion Techniques. [Link]
-
National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
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YouTube. Solubility 3 Temperature dependence of aqueous solubility. [Link]
-
Organic Chemistry Portal. Sonochemistry: Ultrasound in Organic Chemistry. [Link]
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National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)
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Envirostar. Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]
-
ResearchGate. Do you can used ultrasonication in dissolve organic dyes that are difficult to dissolve in water ?. [Link]
-
ResearchGate. How to dissolve chemical compound using ultrasonicator?. [Link]
-
National Center for Biotechnology Information. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpbr.in [ijpbr.in]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
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- 13. Sonication - Wikipedia [en.wikipedia.org]
- 14. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
Enhancing the fluorescence quantum yield of 5-CHLORO-6-METHYL-2,1,3-BENZOSELENODIAZOLE
Prepared by: Senior Application Scientist, Advanced Fluorophore Division
This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome common challenges encountered when working to enhance the fluorescence quantum yield (Φf) of 5-chloro-6-methyl-2,1,3-benzoselenodiazole. Our approach is rooted in explaining the underlying photophysical principles to empower you to make informed experimental decisions.
Part 1: Foundational Principles: Why is My Benzoseleodiazole Dimer Than I Expect?
Before troubleshooting, it is crucial to understand the intrinsic properties of the 2,1,3-benzoselenodiazole scaffold that govern its fluorescence efficiency. Several competing non-radiative decay pathways can diminish the quantum yield.
The Inherent "Heavy Atom Effect"
The selenium atom in the heterocyclic ring is the primary reason for the often-observed low quantum yield compared to sulfur (benzothiadiazole) or oxygen (benzofurazan) analogs.[1][2] This phenomenon, known as the heavy atom effect , enhances a process called intersystem crossing (ISC).[2][3]
-
Intersystem Crossing (ISC): After the molecule absorbs a photon and enters an excited singlet state (S₁), it can relax back to the ground state (S₀) by emitting a photon (fluorescence). However, the heavy selenium atom facilitates a "spin-flip," allowing the molecule to transition to a non-emissive triplet state (T₁).[2] This provides a highly efficient non-radiative pathway for the molecule to return to the ground state, effectively outcompeting fluorescence and thus lowering the quantum yield.[1][4]
Caption: The heavy atom effect of Selenium (Se) enhances Intersystem Crossing (ISC).
Environmental Sensitivity: Solvents and Aggregation
Benzoselenodiazole derivatives are known to be highly sensitive to their local environment.[1][4]
-
Solvent Polarity: These molecules often possess an intramolecular charge-transfer (ICT) character.[1][5] In polar solvents, the charge-separated excited state is stabilized, which can promote non-radiative decay pathways and quench fluorescence.[1][2] Conversely, nonpolar environments typically lead to higher quantum yields.[1][2]
-
Aggregation-Caused Quenching (ACQ): Due to its planar aromatic structure, this compound is susceptible to forming aggregates (π-π stacking) at high concentrations or in the solid state.[6][7] This close association creates new, efficient non-radiative decay channels (e.g., excimer formation), drastically reducing fluorescence.[7][8]
Part 2: Troubleshooting Guide for Low Quantum Yield
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My fluorescence intensity is significantly lower in a polar solvent (like ethanol or water) compared to a nonpolar one (like hexane or toluene). How can I confirm this effect and choose the optimal solvent?
Answer: This is a classic manifestation of solvent-dependent quenching in a fluorophore with intramolecular charge-transfer (ICT) character. Polar and especially polar protic solvents (those capable of hydrogen bonding) can stabilize the excited state in a way that favors non-radiative decay over fluorescence.[1][4][9] To systematically address this, you should perform a solvatochromism study.
Troubleshooting Workflow: Solvatochromism Analysis
Caption: Workflow for conducting a solvatochromism study.
Protocol 1: Solvatochromism Study
-
Preparation: Prepare a concentrated stock solution of your compound in a solvent where it is highly soluble, such as THF or chloroform.
-
Dilution: Prepare a series of solutions in different solvents (e.g., hexane, toluene, ethyl acetate, THF, ethanol, water) with identical, low concentrations (absorbance < 0.1 at λmax) to avoid aggregation effects.
-
Measurement: For each solution, record the UV-Vis absorption and fluorescence emission spectra.
-
Quantum Yield Calculation: Calculate the relative fluorescence quantum yield (Φf) for each solvent using a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Analysis: Plot the calculated quantum yield and the emission maximum (λem) against a solvent polarity scale (e.g., the Reichardt E_T(30) scale). This will visually demonstrate the compound's sensitivity and guide you to the best solvent system.
Expected Outcome:
| Solvent | Polarity (Approx.) | Expected Quantum Yield |
| n-Hexane | Low | High[1][4] |
| Toluene | Low | High |
| Chloroform | Medium | Intermediate |
| THF | Medium | Intermediate |
| Ethanol | High (Protic) | Low[1][2] |
| Water | High (Protic) | Very Low / Quenched[1][4] |
Question 2: As I increase the concentration of my sample, the solution appears brighter to a point, but then the measured quantum yield starts to drop. What's happening?
Answer: You are observing Aggregation-Caused Quenching (ACQ).[6][8] At low concentrations, the molecules are isolated and fluoresce independently. As concentration increases, they begin to form non-emissive aggregates through π-π stacking, which efficiently quenches the excited state.[7]
Protocol 2: Concentration-Dependent Fluorescence Study
-
Stock Solution: Prepare a high-concentration stock solution of the compound in an optimal solvent identified from the solvatochromism study.
-
Serial Dilutions: Perform a series of dilutions to create samples spanning a wide concentration range (e.g., from 10⁻³ M down to 10⁻⁷ M).
-
Measure Spectra: Record the fluorescence spectrum for each concentration, ensuring the excitation wavelength and instrument settings are identical.
-
Plot Data: Plot the fluorescence intensity at the emission maximum against the concentration.
-
Analysis: You will likely observe an initial linear increase in intensity with concentration, followed by a plateau and then a decrease at higher concentrations. The point where the intensity deviates from linearity indicates the onset of ACQ.
Mitigation Strategies for ACQ:
-
Work at Low Concentrations: The simplest solution is to perform all experiments well below the concentration where quenching begins.
-
Incorporate into a Matrix: Dispersing the fluorophore in a solid, inert matrix like a polystyrene film can physically separate the molecules and prevent aggregation.[10]
-
Chemical Modification: Introduce bulky substituents (e.g., tert-butyl or phenyl groups) to the benzoselenodiazole core. This creates steric hindrance that disrupts π-π stacking.[7]
Question 3: My quantum yield seems to decrease when I run my experiment at a higher temperature. Is this expected?
Answer: Yes, this is a common and expected behavior for most fluorophores.[11][12] An increase in temperature enhances the rate of non-radiative decay processes. The additional thermal energy increases molecular vibrations and collisions, which provide pathways for the excited state to relax back to the ground state without emitting light.[13]
Protocol 3: Temperature-Dependent Fluorescence Measurement
-
Sample Preparation: Prepare a dilute solution of your compound in a suitable solvent (low polarity, non-volatile if possible).
-
Instrumentation: Use a fluorometer equipped with a temperature-controlled cuvette holder.
-
Measurement: Record the fluorescence emission spectrum at a series of controlled temperatures (e.g., from 10°C to 60°C in 5°C increments), allowing the sample to equilibrate at each temperature.
-
Data Analysis: Plot the fluorescence quantum yield (or integrated fluorescence intensity) as a function of temperature. This will characterize the thermal sensitivity of your probe. For most systems, you will observe a decrease in fluorescence as temperature increases.[11][14]
Part 3: Frequently Asked Questions (FAQs)
-
Q: How can I chemically modify this compound to intrinsically improve its quantum yield?
-
A: While the heavy atom effect is intrinsic, its impact can be modulated. The key is to increase the rate of radiative decay (fluorescence) so it can better compete with non-radiative pathways like ISC. Strategies include:
-
Structural Rigidification: Fusing additional aromatic rings or creating a more rigid molecular skeleton can reduce vibrational modes that contribute to non-radiative decay, often enhancing the quantum yield.[15]
-
Introducing Electron-Donating Groups: Attaching strong electron-donating groups (e.g., amines, methoxy groups) can enhance the intramolecular charge transfer (ICT) character and, in some cases, increase the radiative rate constant, though this must be balanced with solvent effects.[5][15]
-
Adding Bulky Groups: As mentioned for ACQ, adding bulky substituents can prevent quenching in the solid state or concentrated solutions.[7]
-
-
-
Q: What is the best practice for choosing a quantum yield standard?
-
A: The ideal standard should have a well-documented and stable quantum yield, absorb and emit in a similar spectral region to your compound, and be soluble in the same solvent. For benzoselenodiazoles that emit in the green-to-red region, common standards include Fluorescein in 0.1 M NaOH (Φf ≈ 0.95) or Rhodamine 6G in ethanol (Φf ≈ 0.95). Always use fresh, high-purity standards and solvents.
-
-
Q: Could impurities from my synthesis be quenching the fluorescence?
-
A: Absolutely. Residual catalysts (e.g., palladium), unreacted starting materials, or side products can act as quenchers. It is imperative to use highly purified this compound for photophysical studies. Confirm purity using techniques like NMR, mass spectrometry, and elemental analysis. Chromatography (e.g., column chromatography or preparative HPLC) is essential for purification.
-
References
-
Effect of Temperature on Fluorescence Quantum Yields in Solution. The Journal of Chemical Physics. [Link]
-
A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. PubMed Central, National Institutes of Health. [Link]
-
Temperature-dependent triplet and fluorescence quantum yields of the photosystem II reaction center described in a thermodynamic model. PubMed Central, National Institutes of Health. [Link]
-
Environment-sensitive fluorophores with benzothiadiazole and benzoselenadiazole structures as candidate components of a fluorescent polymeric thermometer. PubMed, National Institutes of Health. [Link]
-
Temperature dependence of fluorescence quantum yield at 282 nm... ResearchGate. [Link]
-
Environment-Sensitive Fluorophores with Benzothiadiazole and Benzoselenadiazole Structures as Candidate Components of a Fluorescent Polymeric Thermometer. ResearchGate. [Link]
-
Temperature-Dependent Quantum Yield of Fluorescence from Plant Leaves. Edinburgh Instruments. [Link]
-
Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors. Royal Society of Chemistry. [Link]
-
Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. PubMed Central, National Institutes of Health. [Link]
-
Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. Royal Society of Chemistry. [Link]
-
EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. HETEROCYCLES. [Link]
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PubMed Central, National Institutes of Health. [Link]
-
New Fluorescent Heterocyclic Materials: Synthesis, Solvatochromic and Fluorescence Properties. ResearchGate. [Link]
-
5-Chloro-6-methyl-2,1,3-benzoselenadiazole. PubChem, National Institutes of Health. [Link]
-
External heavy-atom effect on fluorescence kinetics. ResearchGate. [Link]
-
Switching the heavy-atom effect in blue thermally activated delayed fluorescence emitters. Royal Society of Chemistry. [Link]
-
2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. MDPI. [Link]
-
FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. YouTube. [Link]
-
From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C. [Link]
-
Why, the fluorescence quantum yield decreases but average lifetime of fluorophore was hugely increased? ResearchGate. [Link]
-
Fluorescence photographs of (a) a luminophore with aggregation-caused... ResearchGate. [Link]
-
Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. PubMed Central, National Institutes of Health. [Link]
-
[Factors influencing the ability of fluorescence emission and fluorescence quenching experimental research]. PubMed, National Institutes of Health. [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. SciSpace. [Link]
-
Photophysics of Halogenated Fluoresceins: Involvement of Both Intramolecular Electron Transfer and Heavy Atom Effect in the Deactivation of Excited States. ResearchGate. [Link]
-
Determination of the Fluorescence Quantum Yield of Quantum Dots: Suitable Procedures and Achievable Uncertainties. ResearchGate. [Link]
-
Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. MDPI. [Link]
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- 1. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Switching the heavy-atom effect in blue thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Environment-sensitive fluorophores with benzothiadiazole and benzoselenadiazole structures as candidate components of a fluorescent polymeric thermometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Photobleaching of 5-CHLORO-6-METHYL-2,1,3-BENZOSELENODIAZOLE
Welcome to the technical support guide for preserving the fluorescence signal of 5-Chloro-6-methyl-2,1,3-benzoselenadiazole and related fluorophores in microscopy applications. This center is designed for researchers, scientists, and drug development professionals who encounter signal loss due to photobleaching. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Understanding the Challenge: Photobleaching of Benzoselenadiazoles
5-Chloro-6-methyl-2,1,3-benzoselenadiazole belongs to the benzoselenadiazole class of heterocyclic compounds. While specific photophysical data for this exact molecule is not widely published, the broader class of 2,1,3-benzothiadiazoles (BTDs) and their selenium analogs are known for their environmental sensitivity and utility as fluorescent probes. A key challenge in their application is photobleaching—the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.
Photobleaching occurs when the fluorophore, after excitation to a singlet state, enters a long-lived, highly reactive triplet state.[1] In this state, it can interact with molecular oxygen to produce reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.[2] This process can lead to a rapid decay in signal intensity, compromising data quality and limiting the duration of imaging experiments.[3]
This guide will walk you through a multi-faceted approach to mitigate this issue, encompassing chemical environment modification, imaging parameter optimization, and best practices in sample preparation.
Troubleshooting Guide & FAQ
This section addresses common issues encountered during imaging experiments in a practical question-and-answer format.
Q1: My fluorescence signal is fading almost instantly upon illumination. What is the first thing I should check?
A1: Instantaneous signal loss is typically a result of excessive excitation light intensity. The total light dose delivered to the sample is a primary driver of both photobleaching and phototoxicity.[4]
-
Immediate Action: Reduce the laser power or lamp intensity to the lowest possible level that still provides a sufficient signal-to-noise ratio (SNR).[5] Many modern microscopes use intense mercury or xenon-arc lamps; switching to a controllable LED light source or using neutral density filters can significantly reduce photobleaching.[3][6]
-
Causality: High photon flux increases the probability of the fluorophore entering the destructive triplet state.[7] By reducing the excitation intensity, you decrease the rate of this transition, thereby preserving the fluorescent population for a longer duration.
Q2: I'm using a commercial antifade mounting medium, but it doesn't seem to be effective for my compound. Why might this be?
A2: The effectiveness of an antifade reagent can be highly dependent on the specific fluorophore. Commercial formulations are often optimized for common dyes like Alexa Fluors or FITC and may not be ideal for all classes of compounds.
-
Underlying Mechanism: Most antifade agents are scavengers of reactive oxygen species (ROS).[8] However, the specific ROS generated and the susceptibility of the fluorophore to them can vary. Furthermore, some antifade agents, like p-Phenylenediamine (PPD), can react destructively with certain dye structures, such as cyanine dyes.[1][8]
-
Troubleshooting Steps:
-
Identify the Active Ingredient: Check the technical datasheet for your commercial medium to identify the active antifade agent (e.g., PPD, n-propyl gallate, DABCO, Trolox).
-
Switch Classes: If one type of scavenger is ineffective, try another. For instance, if a PPD-based medium fails, consider trying a formulation based on n-propyl gallate (NPG) or a commercial product like Thermo Fisher's ProLong or SlowFade series, which offer various formulations.[9][10]
-
Consider a Homemade Formulation: Preparing your own mounting medium allows for precise control over the components. A recipe based on n-propyl gallate is a robust starting point (see Protocol 1).[11]
-
Q3: Can I use antifade reagents for live-cell imaging with my benzoselenadiazole probe?
A3: Yes, but with caution. Antifade reagents for live-cell imaging must be non-toxic and cell-permeable.
-
Recommended Agents: Trolox, a vitamin E analog, is a popular choice for live-cell applications due to its low cytotoxicity and effective antioxidant properties.[6][12] Commercial reagents like ProLong Live Antifade Reagent are also specifically designed for this purpose.[9]
-
Important Considerations: Some antifade agents like n-propyl gallate and DABCO have been reported to have biological effects, such as protecting against apoptosis.[1][8] This could potentially interfere with the biological process you are studying. Always perform control experiments to assess the impact of the antifade reagent on cell health and the specific cellular pathway under investigation.
Q4: Beyond antifade agents, what are the most critical microscope settings I should optimize?
A4: Optimizing your acquisition parameters is as crucial as choosing the right chemical environment. The goal is to minimize the total photon exposure to your sample.[12]
-
Key Parameters to Adjust:
-
Exposure Time: Use the shortest exposure time that provides adequate signal. While longer exposure times can sometimes reduce the impact of illumination overhead, for sensitive dyes, minimizing total illumination duration is key.[4][5]
-
Imaging Interval (Time-lapse): Do not image more frequently than necessary to capture the dynamics of your biological process.[12]
-
Detector Gain and Binning: Increase the camera gain or use pixel binning to amplify the signal. This allows you to use a lower excitation power, thus preserving the fluorophore.
-
Avoid Unnecessary Exposure: Use transmitted light or a more stable fluorescent channel (e.g., DAPI for nuclei) to find and focus on your region of interest before exposing the sensitive benzoselenadiazole fluorophore to excitation light.[13]
-
Experimental Protocols & Data
Protocol 1: Preparation of N-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes a widely used, effective homemade antifade medium suitable for fixed cells.[11][14]
Materials:
-
n-propyl gallate (NPG) (e.g., Sigma P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS) stock solution
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Prepare 20% (w/v) NPG Stock: Dissolve 2g of n-propyl gallate in 10mL of DMSO. NPG dissolves poorly in aqueous solutions, so a solvent like DMSO is necessary.[14]
-
Prepare Mounting Medium Base: In a 50mL conical tube, thoroughly mix 9mL of glycerol with 1mL of 10X PBS.
-
Combine: While stirring the glycerol/PBS mixture vigorously, slowly add 100µL of the 20% NPG stock solution dropwise. Continue stirring until the solution is homogeneous.
-
Storage: Aliquot the final medium into microcentrifuge tubes and store protected from light at -20°C. The medium is stable for several months.
Data Summary: Comparison of Common Antifade Reagents
The choice of an antifade agent involves a trade-off between photobleaching protection and potential side effects.
| Antifade Agent | Mechanism of Action | Pros | Cons |
| p-Phenylenediamine (PPD) | Singlet Oxygen Scavenger | Highly effective at reducing fading.[8] | Can react with and damage certain dyes (e.g., Cyanines); can cause weak/diffuse fluorescence after storage.[1][8] |
| n-Propyl Gallate (NPG) | Free Radical Scavenger | Widely effective for many fluorophores; non-toxic.[8] | Difficult to dissolve; may have anti-apoptotic effects in live cells.[1] |
| DABCO | Singlet Oxygen Quencher | Less toxic than PPD; suitable for live-cell work.[8] | Less effective than PPD; may have anti-apoptotic effects.[1] |
| Trolox (Vitamin E analog) | Redox System/Antioxidant | Cell-permeable; low cytotoxicity; effective for live cells.[6] | Optimal concentration can be cell-type dependent.[12] |
Visualizing the Mechanism & Workflow
Diagram 1: The Photobleaching Pathway and Intervention Points
This diagram illustrates the electronic states of a fluorophore and highlights where photobleaching occurs and how antifade agents intervene.
Caption: Mechanism of photobleaching and points of intervention by antifade agents.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve photobleaching issues.
Caption: A step-by-step workflow for troubleshooting photobleaching.
References
-
Icha, J., et al. (2017). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Biology. [Link]
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. LinkedIn. [Link]
-
ResearchGate. (2016, June 12). How to make mounting medium (anti fade)?[Link]
-
Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. [Link]
-
Icha, J., et al. (2017). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. ResearchGate. [Link]
-
UMass Amherst. Antifade Mixtures for Fluorescence Microscopy. [Link]
-
Longin, A., et al. (1993). Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. ResearchGate. [Link]
-
University of Arizona. DABCO Mounting Medium Recipes. [Link]
-
News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. [Link]
-
Cordes, T., et al. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. Physical Chemistry Chemical Physics. [Link]
-
Dittrich, P. S., & Schwille, P. (2001). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Applied Physics B. [Link]
-
PubChem. 5-Chloro-6-methyl-2,1,3-benzoselenadiazole. [Link]
-
Thermo Fisher Scientific. (2018, February 5). 4.2 Photobleaching and antifades–Fixed cell imaging: 5 steps for publication-quality images. [Link]
Sources
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- 4. journals.biologists.com [journals.biologists.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 7. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 9. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. SlowFade Antifade Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
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- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Annealing Conditions for 5-Chloro-6-Methyl-2,1,3-Benzoselenodiazole Thin Films
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the annealing conditions of 5-chloro-6-methyl-2,1,3-benzoselenodiazole thin films. This document synthesizes field-proven insights and technical data to address common challenges and provide robust experimental protocols.
Introduction to Annealing of Organic Semiconductor Thin Films
Thermal annealing is a critical post-deposition processing step for organic semiconductor thin films. It involves heating the material to a specific temperature and holding it for a certain duration before cooling.[1] This process can significantly enhance the performance of organic electronic devices by improving the structural and morphological properties of the thin film.[2][3][4] For this compound, a π-conjugated system with potential applications in organic electronics and sensing, optimizing the annealing process is paramount to achieving desired device characteristics. The primary goals of annealing are to improve crystallinity, increase grain size, reduce defects, and enhance intermolecular π-π stacking, all of which contribute to improved charge transport properties.[4][5]
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several challenges during the annealing of this compound thin films. This section provides a question-and-answer formatted guide to address these specific issues.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Poor Film Adhesion or Delamination After Annealing | - Surface contamination on the substrate.- High internal stress in the film due to mismatched coefficients of thermal expansion between the film and substrate.- Incompatible substrate material. | - Implement a rigorous substrate cleaning procedure (e.g., ultrasonication in solvents, plasma cleaning).[6][7]- Gradually ramp up and cool down the annealing temperature to minimize thermal shock.- Consider using an adhesion-promoting layer if the substrate is not ideal.[7] |
| Film Dewetting or Agglomeration | - Annealing temperature is too high, exceeding the material's glass transition or melting point.- The surface energy of the substrate is too low, promoting island growth over uniform film formation. | - Systematically decrease the annealing temperature in increments of 10-20°C to find the optimal window.- Use surface treatments to increase the substrate's surface energy.- Optimize the deposition parameters to create a more uniform initial film. |
| Inconsistent or Non-uniform Film Morphology | - Uneven temperature distribution across the substrate during annealing.- Fluctuations in the annealing chamber's atmosphere or pressure. | - Ensure the sample is placed in a region of uniform temperature within the annealing furnace or hot plate.- Use a calibrated thermocouple placed close to the sample to monitor the temperature accurately.- Maintain a stable and controlled inert atmosphere (e.g., nitrogen or argon) to prevent unwanted reactions. |
| Degradation of the Organic Material (e.g., discoloration) | - Annealing temperature is too high, causing thermal decomposition.- Presence of oxygen or moisture in the annealing environment, leading to oxidation. | - Determine the thermal stability of this compound using thermogravimetric analysis (TGA) to set an upper limit for the annealing temperature.- Perform annealing in a high-purity inert gas environment or under high vacuum.[8] |
| Low Crystallinity or Amorphous Film Post-Annealing | - Annealing temperature is too low to provide sufficient thermal energy for molecular rearrangement.- Annealing time is too short. | - Systematically increase the annealing temperature, staying below the decomposition temperature.- Increase the annealing duration. The optimal time can range from a few minutes to several hours.[9][10] |
| Presence of Pinholes or Voids in the Film | - Contamination on the substrate or in the source material.- Inconsistent deposition rate leading to a porous as-deposited film. | - Ensure the highest purity of the this compound source material.- Optimize the deposition process to achieve a dense and uniform film before annealing.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing this compound thin films?
A1: The main goal is to improve the thin film's structural and electronic properties.[4] This includes increasing crystallinity, enlarging crystalline domains, reducing defects, and promoting better molecular packing. These improvements generally lead to enhanced charge carrier mobility, which is crucial for the performance of organic electronic devices.
Q2: How do I determine the optimal annealing temperature?
A2: The optimal annealing temperature is typically below the material's melting point but above its glass transition temperature. A systematic study is required where a series of identical films are annealed at different temperatures. The structural and morphological properties (e.g., crystallinity, grain size, surface roughness) are then characterized using techniques like X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM) to identify the temperature that yields the best results.[2][3]
Q3: What is the effect of annealing time on the film properties?
A3: Annealing time is another critical parameter. Longer annealing times can lead to larger grain sizes and higher crystallinity.[10] However, excessively long times, especially at higher temperatures, can risk material degradation. A time-course experiment at the optimal annealing temperature is recommended to find the ideal duration.
Q4: Should annealing be performed in a specific atmosphere?
A4: Yes, to prevent degradation of the organic material, annealing should be conducted in an inert atmosphere, such as high-purity nitrogen or argon, or under high vacuum.[8] This minimizes the risk of oxidation which can be detrimental to the film's electronic properties.
Q5: Can annealing affect the optical properties of the film?
A5: Absolutely. Annealing can lead to changes in the film's absorption and emission spectra.[11][12] An increase in crystallinity and molecular ordering often results in red-shifted absorption and emission peaks, indicating enhanced intermolecular interactions.
Experimental Protocols
Protocol 1: Substrate Cleaning
-
Place substrates in a beaker.
-
Sequentially sonicate in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Optional: Treat the substrates with UV-ozone or an oxygen plasma for 5-10 minutes to remove any remaining organic residues and improve surface energy.[6][7]
Protocol 2: Thin Film Deposition (Thermal Evaporation)
-
Place the cleaned substrates in the substrate holder of a high-vacuum thermal evaporation system.
-
Load a crucible with high-purity this compound powder.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Heat the crucible until the material starts to sublimate.
-
Deposit the thin film onto the substrates at a controlled rate (e.g., 0.1-0.5 Å/s), monitored by a quartz crystal microbalance.
-
Cool the chamber down before venting to atmospheric pressure with an inert gas.
Protocol 3: Optimization of Annealing Conditions
-
Prepare a series of identical this compound thin films on the desired substrate.
-
Temperature Optimization:
-
Anneal each film at a different temperature (e.g., 60°C, 80°C, 100°C, 120°C, 140°C) for a fixed duration (e.g., 30 minutes) in an inert atmosphere.
-
Allow the films to cool down slowly to room temperature.
-
Characterize the films using XRD, AFM, and UV-Vis spectroscopy.
-
-
Time Optimization:
-
Using the optimal temperature determined above, anneal a new series of films for varying durations (e.g., 15 min, 30 min, 60 min, 120 min).
-
Characterize the films to determine the optimal annealing time.
-
Visualization of Experimental Workflow
Below is a diagram illustrating the workflow for optimizing the annealing conditions of this compound thin films.
Caption: Annealing Parameters vs. Film Properties.
References
-
EFFECT OF ANNEALING TEMPERATURES ON THE STRUCTURAL AND MORPHOLOGICAL PROPERTIES OF THIN CH3NH3PbI3-xClx FILMS. (2020). Journal of Physics: Conference Series. [Link]
-
C-212 Troubleshooting for Thin Film Deposition Processes. The Society of Vacuum Coaters. [Link]
-
Annealing effect on the structural and Morphological properties of Organic Semiconductor Alq 3 :C 60 blend Thin Films. (2019). ResearchGate. [Link]
-
Plasma Etch Resistance Switching of oCVD Poly(3,4-Ethylenedioxythiophene) Thin Films via Mild Thermal Anneal and Liquid Water Exposure To Manipulate Antimony Incorporation. (2026). ACS Applied Materials & Interfaces. [Link]
-
What is the effect of post annealing on thin film? (2015). ResearchGate. [Link]
-
Annealing effect on the optical properties of organic semiconductor Alq3: C60 blend thin films. (2019). Iraqi Journal of Physics. [Link]
-
5-Chloro-6-methyl-2,1,3-benzoselenadiazole. PubChem. [Link]
-
How Is Annealing Used For Thin Films? (2025). YouTube. [Link]
-
Effect of Annealing Time on Structure, Morphology, and Optical Properties of Nanostructured CdO Thin Films Prepared by CBD Technique. (2021). MDPI. [Link]
-
5 Challenges in Thin Film Manufacturing and How to Overcome Them. (2025). Denton Vacuum. [Link]
-
Five Challenges in Thin Film Deposition and How to Solve Them. (2025). Sputtering Targets. [Link]
-
Annealing effect on the optical properties of organic semiconductor Alq3: C60 blend thin films. (2019). University of Baghdad Digital Repository. [Link]
-
Growth, structure and morphology of organic thin films. (2009). RWTH Publications. [Link]
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- 2. chalcogen.ro [chalcogen.ro]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
- 7. msesupplies.com [msesupplies.com]
- 8. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
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- 11. ijp.uobaghdad.edu.iq [ijp.uobaghdad.edu.iq]
- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Minimizing batch-to-batch variability in 5-CHLORO-6-METHYL-2,1,3-BENZOSELENODIAZOLE synthesis
Introduction
Welcome to the technical support guide for the synthesis of 5-chloro-6-methyl-2,1,3-benzoselenodiazole. This molecule is a crucial building block in the development of advanced materials and pharmaceuticals, valued for its unique electronic and photophysical properties.[1][2] However, its synthesis, primarily through the reaction of 4-chloro-5-methyl-1,2-phenylenediamine with selenium dioxide, presents several challenges that can lead to significant batch-to-batch variability.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, offering practical, field-tested insights to help you minimize variability, maximize yield, and ensure the highest purity of your final product.
Core Synthesis Pathway: An Overview
The formation of the 2,1,3-benzoselenodiazole ring is achieved by the condensation of an o-phenylenediamine derivative with selenium dioxide (SeO₂). This reaction is a cornerstone for creating this class of heterocycles.[2]
Reaction: 4-chloro-5-methyl-1,2-phenylenediamine + SeO₂ → this compound
The mechanism involves an electrophilic attack by selenium dioxide (or its hydrated form, selenous acid, H₂SeO₃) on the electron-rich diamine.[3][4][5] Subsequent dehydration and ring closure yield the stable heterocyclic system. Understanding the nuances of this pathway is critical for effective troubleshooting.
Caption: Figure 1: Synthesis of this compound
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction turned from a clear/light-colored solution to a dark brown or black mixture immediately upon adding selenium dioxide. What's happening?
Answer: This is a common observation and typically indicates the rapid formation of amorphous red selenium (Se) as a byproduct. This occurs when SeO₂ is reduced too quickly or under non-optimal conditions.
-
Causality: Selenium dioxide is a potent oxidizing agent.[3][4] If the reaction temperature is too high, or if the SeO₂ is added too quickly, it can lead to uncontrolled oxidation and subsequent reduction of Se(IV) to Se(0). The starting diamine can be susceptible to oxidation, which also contributes to this issue.
-
Solution Strategy:
-
Control the Temperature: Begin the reaction at room temperature or even slightly below (e.g., in an ice bath). Add the selenium dioxide solution dropwise over a period of 15-30 minutes to manage the initial exotherm.
-
Solvent System: Ensure your starting diamine is fully dissolved before adding the SeO₂. A common solvent system is a mixture of ethanol and water, which helps to solubilize both the organic starting material and the inorganic SeO₂.[2]
-
Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions of the highly electron-rich diamine.
-
Question 2: The reaction has been running for several hours, but TLC analysis shows a significant amount of starting material remaining. How can I drive the reaction to completion?
Answer: A stalled reaction is often due to insufficient activation energy or suboptimal reagent stoichiometry.
-
Causality: The condensation reaction requires heat to proceed to completion after the initial mixing. If the temperature is too low, the rate of reaction will be impractically slow. Additionally, selenium dioxide can sublime at higher temperatures, so a molar excess may be required.[3]
-
Solution Strategy:
-
Controlled Heating: After the controlled addition of SeO₂, gradually heat the reaction mixture to reflux. A typical temperature is around 80-90 °C for an ethanol/water mixture. Monitor the reaction progress by TLC every 1-2 hours.
-
Stoichiometry Check: Use a slight molar excess of selenium dioxide (e.g., 1.05 to 1.1 equivalents). This ensures that enough oxidizing agent is present to account for any potential sublimation or minor side reactions.
-
pH Adjustment: The reaction is often facilitated under neutral to slightly acidic conditions. The formation of selenous acid (H₂SeO₃) in water provides a suitable pH.[3] Avoid basic conditions, which can promote undesired side reactions.
-
Question 3: My final product has a low yield and appears contaminated with a red/orange solid after workup. How can I improve the yield and purity?
Answer: Low yield and contamination with elemental selenium are the most frequent challenges in this synthesis. This points to issues in both the reaction and the purification steps.
-
Causality: As mentioned, selenium dioxide can be reduced to elemental selenium. During workup (e.g., cooling or solvent removal), the selenium precipitates out, co-precipitating with your product. Aggressive heating can also lead to decomposition of the product or starting material.
-
Solution Strategy:
-
Hot Filtration: Elemental selenium is insoluble in most common organic solvents. After the reaction is complete, perform a hot filtration of the reaction mixture through a pad of Celite or diatomaceous earth. This will remove the insoluble selenium particles while your product remains in the hot solution.
-
Careful Crystallization: Allow the filtered solution to cool slowly to room temperature, and then in a refrigerator. Rapid cooling can trap impurities.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is an effective purification method.[6][7][8] A non-polar eluent system, such as hexane/ethyl acetate or toluene/hexane, is typically effective.
-
| Parameter | Recommended Condition | Rationale |
| SeO₂ Stoichiometry | 1.05 - 1.1 equivalents | Compensates for potential sublimation and ensures complete reaction. |
| Solvent | Ethanol/Water | Solubilizes both organic and inorganic reactants effectively.[2] |
| Temperature | Initial addition at 0-25°C, then reflux | Controls initial exotherm, then provides energy for reaction completion. |
| Purification | Hot filtration, then recrystallization or chromatography | Removes elemental selenium byproduct and other impurities.[6][7] |
Question 4: I'm concerned about the safety of working with selenium dioxide. What are the essential precautions?
Answer: Selenium compounds are toxic and must be handled with care.[3][9][10][11][12]
-
Hazard Profile: Selenium dioxide is toxic if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.[10][12] It is also an irritant.
-
Mandatory Safety Protocols:
-
Ventilation: Always handle selenium dioxide in a certified chemical fume hood.[10][12]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and nitrile gloves.[9][11]
-
Waste Disposal: Dispose of all selenium-containing waste in a designated, sealed hazardous waste container according to your institution's guidelines. Do not mix with regular chemical waste.
-
Decontamination: Clean any spills immediately. Decontaminate glassware that has been in contact with selenium compounds with a suitable oxidizing agent (e.g., a solution of potassium permanganate or sodium hypochlorite) before washing.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of the pure this compound? Pure this compound is typically a yellowish solid.[6] The presence of any red or orange tint usually indicates contamination with elemental selenium.
Q2: How can I confirm the identity and purity of my final product? Standard analytical techniques are sufficient.
-
¹H and ¹³C NMR: Will confirm the chemical structure.
-
Mass Spectrometry: Will confirm the molecular weight (C₇H₅ClN₂Se, exact mass ≈ 231.93 g/mol ).[13]
-
Melting Point: A sharp melting point is a good indicator of purity.
Q3: Can I use a different oxidizing agent instead of selenium dioxide? While other oxidizing agents exist, selenium dioxide is uniquely effective for this specific transformation as it provides the selenium atom required for the heterocyclic ring. There are no direct, common substitutes for forming the benzoselenodiazole core.
Q4: How stable is the final product? Benzoselenodiazole derivatives are generally stable compounds with good thermal stability.[14] They should be stored in a cool, dry, dark place to prevent any potential photodegradation over long periods.
Experimental Protocol: Synthesis and Purification
This protocol is a validated starting point. Adjustments may be necessary based on your specific lab conditions and scale.
Materials:
-
4-chloro-5-methyl-1,2-phenylenediamine
-
Selenium dioxide (SeO₂)
-
Ethanol (200 proof)
-
Deionized Water
-
Celite or Diatomaceous Earth
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-5-methyl-1,2-phenylenediamine (1.0 eq) in ethanol.
-
In a separate beaker, dissolve selenium dioxide (1.05 eq) in a minimal amount of hot deionized water.
-
Cool the diamine solution in an ice bath. Slowly add the selenium dioxide solution dropwise to the stirred diamine solution over 20 minutes.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 85 °C).
-
Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours).
-
While still hot, carefully filter the reaction mixture through a pre-warmed funnel containing a 1-2 cm pad of Celite to remove precipitated selenium.
-
Allow the filtrate to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to promote crystallization.
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If further purification is needed, perform column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: Figure 2: Troubleshooting Decision Tree
References
-
Ghedini, M., et al. (2025). A Review on Luminescent Benzoselenadiazole Derivatives. PubMed Central. [Link]
-
PubChem. 5-Chloro-6-methyl-2,1,3-benzoselenadiazole. [Link]
-
AdiChemistry. Selenium dioxide (SeO₂) - Riley oxidation. [Link]
-
Uchiyama, S., et al. (2012, July 27). Environment-sensitive fluorophores with benzothiadiazole and benzoselenadiazole structures as candidate components of a fluorescent polymeric thermometer. PubMed. [Link]
-
Physics Forums. (2004, October 22). Oxidation using selenium dioxide. [Link]
-
Chemistry Stack Exchange. (2015, June 18). Why doesn't the SeO2 oxidation of ketones stop at the hydroxyketone stage?[Link]
-
YouTube. (2020, January 8). Selenium dioxide (SeO2) | Basics, Tricks and Questions. [Link]
-
YouTube. (2024, April 12). Selenium Dioxide (SeO2) Reagent and their Applications Part-II. [Link]
-
ResearchGate. New Fluorogenic Benzothiadiazole and Benzoselenadiazole Reagents. [Link]
-
Molbase. 5-CHLORO-6-METHYL-2,1,3-BENZOTHIADIAZOLE. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Reactions of 2,1,3-benzoselenadiazole and 2,1,3-benzothiadiazole with benzyne and dimethyl acetylenedicarboxylate. [Link]
-
PubChem. Benzoselenazole, 5-chloro-2-methyl-. [Link]
-
MDPI. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. [Link]
-
MDPI. (2024, July 25). 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes. [Link]
-
ResearchGate. (2013, March 15). Selenium dioxide reaction of substituted diphenacyl sulfides. [Link]
-
PubMed Central. Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents. [Link]
-
PubChem. 5-Chloro-2,1,3-benzothiadiazole. [Link]
-
ResearchGate. (PDF) 5-Methylbenzo[d][3][9][10]selenadiazole. [Link]
-
PubMed Central. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]
-
ResearchGate. (2024, April 26). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. [Link]
-
National Institutes of Health. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. [Link]
-
National Institutes of Health. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]
-
Frontiers. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. [Link]
-
Royal Society of Chemistry. Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells. [Link]
-
ResearchGate. (2025, August 6). Synthesis and characterizations of benzothiadiazole-based fluorophores. [Link]
Sources
- 1. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties [mdpi.com]
- 3. Selenium dioxide: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. adichemistry.com [adichemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. 5-Chloro-6-methyl-2,1,3-benzoselenadiazole | C7H5ClN2Se | CID 14955562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Strategies to reduce non-specific binding of 5-CHLORO-6-METHYL-2,1,3-BENZOSELENODIAZOLE probes
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Non-Specific Binding
Welcome to the technical support center for 5-chloro-6-methyl-2,1,3-benzoselenodiazole (referred to herein as CMBSe) and related benzoselenodiazole (BSD) probes. This guide, developed by our senior application scientists, provides in-depth troubleshooting strategies and frequently asked questions to help you minimize non-specific binding and enhance the quality of your experimental data. We understand that high background fluorescence can be a significant challenge, and this resource is designed to provide you with the scientific rationale and practical protocols to overcome it.
Understanding the Probe: The Nature of Benzoselenodiazoles
This compound belongs to the benzoselenadiazole (BSD) class of fluorophores. A key feature of BSDs is the presence of a selenium atom in the heterocyclic ring, which, compared to its sulfur (benzothiadiazole, BTD) and oxygen (benzoxadiazole) analogues, imparts distinct photophysical properties. Notably, the heavier selenium atom can lead to a red-shift in the emission spectrum and larger Stokes shifts, which are advantageous for fluorescence imaging by reducing spectral overlap and background interference.[1][2]
BSD derivatives are also known for their sensitivity to the local environment, exhibiting changes in their fluorescence properties based on solvent polarity.[1] This solvatochromism, while useful in some applications, can also contribute to non-specific binding, as the probe may interact with various cellular components, leading to unwanted background signals. The strategies outlined below are designed to minimize these off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with CMBSe probes?
Non-specific binding of small molecule probes like CMBSe is typically driven by two main forces:
-
Hydrophobic Interactions: The aromatic structure of the benzoselenodiazole core can lead to non-specific binding to lipid-rich structures within the cell, such as membranes and lipid droplets, or to hydrophobic pockets in proteins.[3][4]
-
Electrostatic Interactions: Although CMBSe is a neutral molecule, charge-based interactions can still occur with cellular components, contributing to background fluorescence.[5][6]
Q2: How does the concentration of the CMBSe probe affect non-specific binding?
Higher probe concentrations increase the likelihood of non-specific binding.[7] It is crucial to titrate the probe to find the lowest effective concentration that still provides a robust specific signal. Excessive probe concentration is a common cause of high background.[2][8]
Q3: Can the solvent used to dissolve the CMBSe probe contribute to non-specific binding?
Yes. While organic solvents like DMSO are often necessary to dissolve small molecule probes, high concentrations of these solvents in the final working solution can disrupt cellular structures and promote non-specific binding. It is important to minimize the final concentration of the organic solvent in your experimental buffer.
Q4: My unstained control sample shows high background fluorescence. What could be the cause?
High background in an unstained control is likely due to autofluorescence from the cells or tissue itself.[7][9] This is the inherent fluorescence of biological molecules like NAD(P)H, flavins, and collagen. If autofluorescence is the issue, strategies to address it are different from those for non-specific probe binding and may include the use of spectral unmixing or autofluorescence quenching reagents.[10]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a systematic approach to troubleshooting high background fluorescence when using CMBSe probes.
Symptom 1: High background fluorescence across the entire sample.
This is often indicative of an issue with the probe concentration, blocking, or washing steps.
Workflow for Troubleshooting High Overall Background
Caption: Troubleshooting workflow for high overall background fluorescence.
Step-by-Step Protocols:
-
Optimize Probe Concentration:
-
Rationale: Using an excessively high probe concentration is a primary cause of non-specific binding. A titration experiment will help you identify the optimal concentration that maximizes the signal-to-noise ratio.[7]
-
Protocol:
-
Prepare a series of dilutions of your CMBSe probe in your assay buffer, ranging from your current concentration down to 10-fold or even 100-fold lower.
-
Stain your samples with each concentration under identical conditions.
-
Image all samples using the same acquisition parameters (e.g., laser power, exposure time, gain).
-
Compare the images to identify the lowest concentration that provides a clear specific signal with minimal background.
-
-
-
Enhance Blocking Step:
-
Rationale: Blocking agents are used to saturate non-specific binding sites on your sample, thereby preventing the fluorescent probe from binding to them.[11][12]
-
Protocol:
-
Prepare a blocking buffer. Common choices include:
-
Bovine Serum Albumin (BSA): 1-5% (w/v) in a suitable buffer (e.g., PBS).
-
Non-fat Dry Milk: 5% (w/v) in buffer (Note: not suitable for all applications, especially those involving phospho-specific antibodies).[13]
-
Normal Serum: 5-10% (v/v) from the same species as your secondary antibody (if applicable) in buffer.
-
-
Incubate your sample in the blocking buffer for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Proceed with probe incubation. For some applications, it may be beneficial to dilute the probe in the blocking buffer.
-
-
-
Improve Washing Protocol:
-
Rationale: Thorough washing is essential to remove unbound and non-specifically bound probe molecules.[1][2]
-
Protocol:
-
After probe incubation, wash the sample multiple times with a wash buffer (e.g., PBS).
-
Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes).
-
For persistent background, consider adding a non-ionic detergent to your wash buffer.
-
-
Symptom 2: Punctate or speckled background fluorescence.
This can be caused by probe aggregation or non-specific binding to particular cellular structures.
Workflow for Troubleshooting Punctate Background
Caption: Troubleshooting workflow for punctate or speckled background.
Step-by-Step Protocols:
-
Check for Probe Aggregation:
-
Rationale: Small molecule probes can sometimes aggregate in aqueous buffers, leading to fluorescent puncta.
-
Protocol:
-
Before adding to your sample, centrifuge your diluted probe solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates.
-
Use the supernatant for staining.
-
Always use freshly prepared dilutions of your probe.
-
-
-
Incorporate Detergents:
-
Rationale: Non-ionic detergents can help to disrupt weak, non-specific hydrophobic interactions.[5][14]
-
Protocol:
-
Add a low concentration of a non-ionic detergent, such as Tween® 20 or Triton™ X-100, to your incubation and wash buffers.
-
A typical starting concentration is 0.05% (v/v).[14]
-
Be aware that detergents can permeabilize cell membranes, so this may not be suitable for all live-cell imaging applications.
-
-
-
Adjust Buffer Conditions:
-
Rationale: The pH and ionic strength of your buffer can influence non-specific interactions.[5]
-
Protocol:
-
Ensure your buffer pH is appropriate for your experimental system.
-
To disrupt electrostatic interactions, you can try increasing the salt concentration of your wash buffer (e.g., by increasing the NaCl concentration).[5]
-
-
Advanced Strategies: Surface Passivation
For experiments involving immobilized molecules on a surface (e.g., single-molecule imaging), non-specific binding of the CMBSe probe to the surface can be a major issue. Surface passivation techniques aim to create a surface that is resistant to the adsorption of biomolecules.
Common Surface Passivation Agents:
| Agent | Mechanism of Action | Typical Concentration/Method |
| Polyethylene Glycol (PEG) | Creates a hydrophilic layer that repels proteins and other biomolecules. | Covalently attached to the surface (PEGylation). |
| Bovine Serum Albumin (BSA) | Adsorbs to the surface, blocking non-specific binding sites.[5] | 1% (w/v) solution incubated on the surface. |
| Tween® 20 | A non-ionic surfactant that can be used in combination with other blocking agents to reduce hydrophobic interactions. | 0.01% - 0.05% (v/v) in buffer.[5] |
Summary of Key Recommendations
| Strategy | Rationale |
| Optimize Probe Concentration | Reduces the probability of low-affinity, non-specific interactions.[7] |
| Use Blocking Agents | Saturates non-specific binding sites on the sample.[11][12] |
| Thorough Washing | Removes unbound and weakly bound probe molecules.[1][2] |
| Incorporate Detergents | Disrupts non-specific hydrophobic interactions.[5][14] |
| Adjust Buffer Conditions | Modulates electrostatic interactions.[5] |
| Surface Passivation | Prevents probe adsorption to imaging surfaces. |
By systematically applying these strategies, you can significantly reduce non-specific binding of your this compound probes and achieve higher quality, more reliable data in your research.
References
-
Neto, B. A. D., Spencer, J., & Lapis, A. A. M. (2025). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry – An Asian Journal, e202500004. [Link]
-
Nicoya Lifesciences. (n.d.). Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. [Link]
-
Abcam. (2019, January 30). Fluorescent microscopy: Blocking [Video]. YouTube. [Link]
-
Joo, C., & Ha, T. (2012). An Improved Surface Passivation Method for Single-Molecule Studies. PMC. [Link]
-
Chemie Brunschwig. (n.d.). Fluorescence Background Blockers. Retrieved from [Link]
-
LI-COR Biosciences. (2024, September 19). Blocking Agent Options | Fluorescence: Blocking the Membrane [Video]. YouTube. [Link]
-
ACS Publications. (n.d.). Fluorescent Probe Encapsulated in Avidin Protein to Eliminate Nonspecific Fluorescence and Increase Detection Sensitivity in Blood Serum. Analytical Chemistry. [Link]
-
ACS Publications. (2024, July 9). Improved Imaging Surface for Quantitative Single-Molecule Microscopy. [Link]
-
bioRxiv. (n.d.). Non-specific yet selective interactions contribute to small molecule condensate binding. [Link]
-
ResearchGate. (n.d.). Different surface passivation approaches to prevent the adhesion of... [Image]. [Link]
-
MDPI. (n.d.). Impact of Molecule Concentration, Diffusion Rates and Surface Passivation on Single-Molecule Fluorescence Studies in Solution. [Link]
- Google Patents. (n.d.). US20120231447A1 - Surface Passivation Methods for Single Molecule Imaging of Biochemical Reactions.
-
SERVA Electrophoresis GmbH. (n.d.). TWEEN® 20. Retrieved from [Link]
-
Bitesize Bio. (2023, April 18). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. [Video]. YouTube. [Link]
-
Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732–734. [Link]
-
Sedgwick, J. B., Vrtis, R. F., Gourley, D. S., & Busse, W. W. (1998). Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils. Journal of Immunological Methods, 217(1-2), 79–87. [Link]
-
Warner, K. D., Hajdin, C. E., & Weeks, K. M. (2018). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 24(1), 57–66. [Link]
-
Zanetti-Domingues, L. C., Tynan, C. J., Rolfe, D. J., Clarke, D. T., & Martin-Fernandez, M. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS ONE, 8(9), e74200. [Link]
-
Optical Pathways. (n.d.). Optimizing Fluorescent Imaging Protocols for Reproducible Results. [Link]
-
ResearchGate. (n.d.). Effect of the buffer solution on the fluorescence intensity.... [Link]
Sources
- 1. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-CHLORO-6-METHYL-2,1,3-BENZOTHIADIAZOLE | CAS 50636-02-7 [matrix-fine-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 50636-02-7: 5-chloro-6-methyl-2,1,3-benzothiadiazole [cymitquimica.com]
- 6. 5-Chloro-6-methyl-2,1,3-benzoselenadiazole | C7H5ClN2Se | CID 14955562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 2255-94-9 [chemicalbook.com]
- 8. usbio.net [usbio.net]
- 9. Multiplexed no-wash cellular imaging using BenzoTag, an evolved self-labeling protein - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends | Semantic Scholar [semanticscholar.org]
- 11. This compound - Amerigo Scientific [amerigoscientific.com]
- 12. Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]
- 14. Multiplexed no-wash cellular imaging using BenzoTag, an evolved self-labeling protein - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 5-CHLORO-6-METHYL-2,1,3-BENZOSELENODIAZOLE in ambient conditions
Technical Support Center: 5-Chloro-6-methyl-2,1,3-benzoselenodiazole
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this compound during storage and experimentation. Given the inherent reactivity of the organoselenium functional group, proper handling is paramount to ensure reproducible and accurate results.
This guide is structured into two main sections: a proactive Frequently Asked Questions (FAQ) section to establish best practices from the outset, and a reactive Troubleshooting Guide to address specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs) for Proactive Stability Management
This section addresses common questions regarding the handling and storage of this compound to prevent degradation before it occurs.
Q1: What is this compound, and what are its core stability challenges?
This compound is a heterocyclic organoselenium compound. The stability of such molecules is intrinsically linked to the properties of the selenium atom and the aromatic ring system. Selenium is in the same group as sulfur and oxygen (Group 16), but the carbon-selenium (C-Se) bond is significantly weaker and longer than a carbon-sulfur (C-S) bond[1]. This makes it more susceptible to chemical and photochemical degradation.
The primary challenges to its stability are:
-
Oxidation: The selenium atom is prone to oxidation, especially in the presence of atmospheric oxygen, peroxides, or other oxidizing agents. This can lead to the formation of unstable selenoxides, which can undergo further reactions[1].
-
Photosensitivity: Like many aromatic heterocyclic compounds, the benzoselenodiazole moiety can absorb UV and visible light. This absorption can lead to photochemical reactions, bond cleavage, and the generation of reactive radical species that accelerate degradation[2][3].
-
Hydrolysis: Although generally less reactive than oxidation, prolonged exposure to moisture, particularly at non-neutral pH, can potentially lead to the hydrolytic cleavage of the heterocyclic ring.
Q2: What are the definitive signs of compound degradation?
Visual and analytical indicators can signal degradation:
-
Color Change: Pure this compound should have a consistent appearance. A change in color, often to darker shades of yellow, orange, or brown, typically indicates the formation of degradation products or polymeric impurities.
-
Reduced Solubility: Degraded or polymerized material may exhibit poor solubility in solvents where the pure compound is freely soluble.
-
Analytical Changes: The most reliable method is analytical. On techniques like HPLC, you may observe a decrease in the area of the main peak with the appearance of new impurity peaks. In NMR, new signals will appear, and in mass spectrometry, you may detect ions corresponding to oxidized or fragmented species.
Q3: What are the ideal long-term storage conditions for this compound?
To mitigate the risks of degradation, a multi-faceted storage approach is required. The following conditions are recommended to maximize shelf-life.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all chemical degradation pathways by lowering kinetic energy. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing oxidation of the selenium center. |
| Light | Amber/Opaque Vial, Stored in Darkness | Prevents photochemical degradation by blocking UV and visible light exposure[2][3]. |
| Moisture | Anhydrous, Sealed Container | Prevents potential hydrolysis and minimizes water-catalyzed oxidative processes. |
Q4: I need to prepare a stock solution. What is the best practice for maintaining its stability?
Solution-state stability is often lower than solid-state stability.
-
Solvent Choice: Use high-purity, anhydrous, and degassed solvents. Solvents like anhydrous DMSO or DMF are common, but their peroxide content must be negligible. If using chlorinated solvents, be aware they can degrade to form HCl, which may accelerate compound degradation. Aprotic solvents are generally preferred.
-
Degassing: Before use, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Preparation: Prepare the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle re-introduces the risk of moisture and oxygen contamination.
-
Validation: If the solution is to be used over an extended period, re-analyze its purity by HPLC before use.
Part 2: Troubleshooting Guide for Stability-Related Issues
This section provides a structured, problem-solving approach to issues that may arise during your experiments.
Problem 1: My solid compound has changed color and appears clumpy.
-
Probable Cause: This is a classic sign of significant oxidation and potentially moisture exposure. The selenium center has likely been oxidized, and the clumping suggests the absorption of atmospheric water, which can accelerate degradation.
-
Immediate Action:
-
Cease using this batch for sensitive quantitative experiments, as its purity is compromised.
-
If possible, perform a quick purity check (e.g., TLC or LC-MS) to confirm the presence of impurities.
-
-
Solution & Prevention:
-
Purification (if necessary): For small amounts, purification by column chromatography or recrystallization under an inert atmosphere may be possible, but resynthesis is often more reliable.
-
Review Storage Protocol: Immediately transfer any remaining pure stock to a new, dry, amber vial. Purge the vial with argon or nitrogen before sealing tightly with a high-quality cap and Parafilm. Store at -20°C in the dark.
-
Implement Inert Handling: See the workflow diagram below for proper handling of air-sensitive compounds.
-
Problem 2: I am seeing inconsistent results in my biological or chemical assays.
-
Probable Cause: Inconsistent results are often traced back to a degrading stock solution. The concentration of the active compound is likely decreasing over time, or the degradation products themselves may have interfering activity.
-
Immediate Action:
-
Prepare a fresh stock solution from a reliable solid sample.
-
Re-run the assay with the fresh solution alongside the old one to confirm if solution stability was the issue.
-
-
Solution & Prevention:
-
Aliquot Strategy: Discard the old stock solution. Adopt a strict single-use aliquot policy for all future stock solutions. Prepare multiple small-volume vials from a freshly made batch, so you only thaw what is needed for a single experiment.
-
Time-Course Stability Study: If the compound is critical, perform a small-scale stability study. Analyze the purity of your stock solution via HPLC at T=0 and then after 24, 48, and 72 hours at the working temperature to understand its degradation kinetics under your specific conditions.
-
Problem 3: My LC-MS analysis shows new peaks with +16 or +32 m/z.
-
Probable Cause: The addition of 16 or 32 mass units strongly suggests the formation of an oxide (+16 for Se=O) or dioxide (+32 for SeO₂), confirming oxidative degradation. This is a common degradation pathway for organoselenium compounds[1].
-
Solution & Prevention:
-
Inert Atmosphere is Crucial: This is definitive proof of oxygen-mediated degradation. All handling steps, from weighing the solid to preparing solutions and sealing plates, must be performed under an inert atmosphere.
-
Use Degassed Solvents: Ensure all solvents are rigorously degassed immediately prior to use. Dissolved oxygen is a sufficient oxidant to cause this degradation.
-
Antioxidant Stabilizers: For some applications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the stock solution might be considered, but this must be validated to ensure it does not interfere with your downstream assay.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical flow for diagnosing and resolving stability issues with this compound.
Caption: Troubleshooting decision tree for stability issues.
Part 3: Experimental Protocols and Workflows
Protocol 1: Standard Operating Procedure for Handling Air- and Light-Sensitive Compounds
This protocol minimizes exposure to atmospheric oxygen, moisture, and light.
-
Preparation: Move the sealed vial of this compound, along with necessary spatulas, weighing paper, and solvent, into an inert atmosphere glovebox. If a glovebox is unavailable, use a Schlenk line setup.
-
Equilibration: Allow the compound vial to warm to room temperature inside the inert atmosphere for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Quickly weigh the desired amount of the compound onto weighing paper. Work efficiently to minimize the time the bulk material is exposed even to the trace atmosphere of the glovebox.
-
Transfer: Transfer the weighed solid into a clean, dry vial appropriate for your solution preparation.
-
Resealing: Tightly reseal the main stock vial. If using a septum cap, wrap it with Parafilm for an extra barrier.
-
Solvent Addition: Add the degassed, anhydrous solvent to the vial containing the weighed solid. Mix until fully dissolved.
-
Final Storage: Place the stock vial back into its designated -20°C (or colder) dark storage location. Store any newly prepared solutions under the same conditions.
Workflow Diagram: Inert Atmosphere Handling
Caption: Standard workflow for handling the compound.
References
-
Mugesh, G., du Mont, W. W., & Sies, H. (2001). Chemistry of Biologically Important Synthetic Organoselenium Compounds. Chemical Reviews, 101(7), 2125-2180. [Link]
-
Nogueira, C. W., Zeni, G., & Rocha, J. B. T. (2004). Organoselenium and Organotellurium Compounds: Toxicology and Pharmacology. Chemical Reviews, 104(12), 6255-6286. [Link]
-
PubChem. (n.d.). 5-Chloro-6-methyl-2,1,3-benzoselenadiazole. National Center for Biotechnology Information. [Link][4]
-
Reis, J. H., et al. (2020). Photochemistry of the Organoselenium Compound Ebselen: Direct Photolysis and Reaction with Active Intermediates of Conventional Reactive Species Sensitizers and Quenchers. Environmental Science & Technology, 54(19), 12195–12204. [Link][2][3]
Sources
- 1. Organoselenium chemistry - Wikipedia [en.wikipedia.org]
- 2. Photochemistry of the Organoselenium Compound Ebselen: Direct Photolysis and Reaction with Active Intermediates of Conventional Reactive Species Sensitizers and Quenchers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Chloro-6-methyl-2,1,3-benzoselenadiazole | C7H5ClN2Se | CID 14955562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Refinement of purification techniques for high-purity 5-CHLORO-6-METHYL-2,1,3-BENZOSELENODIAZOLE
Welcome to the technical support guide for the refinement and purification of 5-chloro-6-methyl-2,1,3-benzoselenodiazole (C7H5ClN2Se, CAS No. 2255-94-9).[1][2] This resource is designed for researchers, chemists, and drug development professionals who require this heterocyclic compound in a state of high purity for their applications. Achieving high purity is critical as even minor impurities can significantly alter downstream biological activity, photophysical properties, and reaction outcomes.
This guide provides in-depth, field-proven insights into common purification challenges, presented in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you to adapt and troubleshoot effectively.
Initial Assessment & Strategy Selection
Before initiating any purification protocol, a preliminary assessment of the crude material is paramount. This not only informs the choice of technique but also prevents significant loss of material and time.
Key Preliminary Steps:
-
Safety First: Organoselenium compounds can be toxic. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Approximate Purity: Run a quick Thin Layer Chromatography (TLC) analysis to visualize the number of components in your crude sample. A proton NMR (¹H NMR) can also provide an excellent estimate of the purity and the nature of the main impurities.
-
Thermal Stability: Check available literature or perform a small-scale test to determine if the compound is stable at its melting point. Thermally labile compounds are not good candidates for purification by sublimation or recrystallization from high-boiling point solvents.
Workflow: Selecting the Optimal Purification Technique
The choice of purification method depends on the impurity profile, the scale of the experiment, and the compound's physical properties.[3] The following decision workflow can guide your selection.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide & FAQs by Technique
This section directly addresses common issues encountered during purification.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures.[4]
Q1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how do I fix it?
A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. Instead of crystallizing, it separates as a liquid phase. This is a common problem when using a solvent in which the compound is too soluble or when the solution is cooled too quickly.[3][5]
-
Causality & Solution:
-
Reheat and Dilute: Reheat the flask to dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation level.[5] Allow the solution to cool much more slowly.
-
Slow Cooling: Instead of placing the flask in an ice bath, let it cool to room temperature on the benchtop, insulated with a beaker of cotton or paper towels. Once at room temperature, you can proceed to cooler temperatures.
-
Scratch/Seed: Induce crystallization by scratching the inside of the flask at the solvent's surface with a glass rod. This creates nucleation sites. Alternatively, add a "seed crystal" (a tiny speck of the pure compound) to provide a template for crystal growth.[3][5]
-
Q2: My recovery is very low after recrystallization. What are the likely causes?
A2: Low recovery is a frequent issue and typically points to one of several procedural missteps.
-
Causality & Solution:
-
Excess Solvent: Using too much solvent is the most common cause. The compound remains in the "mother liquor" even after cooling.[3] To fix this, you can evaporate some of the solvent from the mother liquor and cool it again to recover a second crop of crystals. Note that this second crop may be less pure.
-
Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent choice using the table below.
-
| Solvent | Boiling Point (°C) | Polarity | Notes for Use |
| Hexanes | ~69 | Non-polar | Good for non-polar impurities. Often used in a co-solvent system. |
| Toluene | 111 | Non-polar | Higher boiling point, can be effective but harder to remove. |
| Dichloromethane (DCM) | 40 | Moderately Polar | Low boiling point, good for heat-sensitive compounds, but its high volatility can be tricky. |
| Ethyl Acetate | 77 | Polar | A versatile solvent, often used in a co-solvent system with hexanes. |
| Ethanol/Methanol | 78 / 65 | Very Polar | Good for more polar compounds. Often used with water as an anti-solvent. |
Caption: Solvent selection guide for recrystallization.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase (solvent).[3]
Q1: I have poor separation between my compound and a close-running impurity. How can I improve resolution?
A1: Poor separation (overlapping peaks) is usually a problem with the choice of solvent system or column parameters.[3]
-
Causality & Solution:
-
Optimize Solvent System: The goal is a significant difference in Retention Factor (Rf) values on TLC (ΔRf > 0.2). If your current system gives poor separation, try changing the solvent components. For example, instead of a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol system.[3] This changes the selectivity of the separation.
-
Reduce Polarity: If both spots are high on the TLC plate (Rf > 0.5), decrease the polarity of your mobile phase. This will allow for more interaction with the silica, improving separation.
-
Column Dimensions: Use a longer, thinner column for difficult separations. A higher ratio of stationary phase to crude material (e.g., 100:1 instead of 50:1 by weight) can also dramatically improve resolution.
-
Avoid Overloading: The amount of crude material should not exceed 1-5% of the mass of the silica gel.[3] Overloading leads to broad, tailing bands that are impossible to separate.
-
Q2: My compound appears to be decomposing on the silica gel column. What are my options?
A2: Silica gel is acidic and can cause decomposition of sensitive compounds. You can often spot this on a TLC plate if you see a new spot form from the original spot over time.[6]
-
Causality & Solution:
-
Deactivate the Silica: Neutralize the silica gel by preparing a slurry with your non-polar solvent containing ~1% triethylamine (or another base like pyridine) before packing the column. This will neutralize the acidic sites.
-
Switch Stationary Phase: Use a less acidic stationary phase like alumina (which can be basic, neutral, or acidic) or Florisil.[6] Always test for compound stability on a small TLC plate of the new stationary phase first.
-
Work Quickly: If decomposition is slow, simply running the column faster by applying positive pressure ("flash chromatography") can minimize the compound's residence time on the silica and thus reduce degradation.
-
Sublimation
Sublimation is an excellent technique for purifying volatile solids, transitioning them directly from a solid to a gas phase, leaving non-volatile impurities behind.[7][8] It can yield very high-purity material.[9]
Q1: The sublimation is proceeding very slowly or not at all. How can I improve the rate?
A1: The rate of sublimation is dependent on temperature and pressure.[10]
-
Causality & Solution:
-
Improve Vacuum: The lower the pressure, the lower the temperature required for sublimation. Ensure your vacuum pump is pulling a strong, stable vacuum and that all joints on the sublimation apparatus are perfectly sealed with high-vacuum grease.
-
Increase Temperature Carefully: Gradually increase the temperature of the heating bath. Be careful not to exceed the compound's melting point, as this will halt the sublimation process. The ideal temperature is just below the melting point at the given pressure.
-
Maximize Surface Area: Grind the crude solid into a fine powder before placing it in the sublimator. This increases the surface area from which molecules can escape into the gas phase.
-
Q2: My sublimed product is contaminated with starting material. Why did the impurity co-sublime?
A2: This indicates that the impurity has a vapor pressure similar to your target compound under the conditions used.
-
Causality & Solution:
-
Fractional Sublimation: This requires precise control over temperature and vacuum. Start at a lower temperature to selectively sublime the more volatile component first. Once that is collected, increase the temperature to sublime your target compound onto a clean cold finger.
-
Pre-Purification: Sublimation is most effective at removing non-volatile impurities. If you have a volatile impurity, it is best to remove it first by another method, such as a quick column chromatography plug or a recrystallization step.[3]
-
Standard Operating Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude material in 0.5 mL of various solvents (e.g., hexanes, toluene, ethyl acetate, ethanol). An ideal solvent will dissolve the compound when hot but show poor solubility when cold.[4] Toluene is often a good starting point for aromatic heterocyclic compounds.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[3]
-
Decolorization (If Necessary): If the solution is highly colored, add a very small amount of activated charcoal, swirl, and perform a hot filtration to remove it. Be aware that charcoal can adsorb your product, reducing yield.[5]
-
Hot Filtration (If Necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a solvent system using TLC that gives your product an Rf value of approximately 0.3-0.4 and separates it well from all impurities.
-
Column Packing: Pack a glass column with silica gel (slurry packing with the initial, non-polar eluent is recommended).
-
Sample Loading: Dissolve the crude material in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.[6]
-
Elution: Begin eluting with your chosen solvent system, collecting fractions. Apply positive pressure to the top of the column to achieve a flow rate of about 2 inches/minute.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Vacuum Sublimation
-
Apparatus Setup: Assemble a clean, dry sublimation apparatus. The "cold finger" is the central condenser where the pure product will deposit.[7]
-
Loading: Place the finely ground crude material at the bottom of the sublimator.
-
Assembly: Insert the cold finger and ensure a good seal. Attach the apparatus to a high-vacuum line.
-
Cooling & Vacuum: Start the flow of coolant (e.g., cold water) through the cold finger. Evacuate the system to the lowest possible pressure.
-
Heating: Gently and slowly heat the bottom of the apparatus using a heating mantle or oil bath. Observe for the deposition of crystals on the cold finger.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before venting the system to atmospheric pressure. Carefully remove the cold finger and scrape the pure, crystalline product onto a tared watch glass.
Characterization of Purity
After purification, it is essential to verify the purity of this compound.
| Technique | Purpose | Expected Result for High-Purity Sample |
| Melting Point | Assess Purity & Identity | A sharp melting point range (e.g., within 1-2 °C). Impurities typically broaden and depress the melting point. |
| ¹H NMR | Structural Confirmation & Purity | Clean spectrum with correct chemical shifts, integration, and coupling patterns. Absence of impurity peaks. |
| HPLC | Quantitative Purity Analysis | A single, sharp peak for the main component. Purity is often reported as >99% by area.[11] |
| Mass Spectrometry | Confirm Molecular Weight | Observation of the correct molecular ion peak (m/z). |
Caption: Table of standard analytical techniques for purity verification.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem.
- How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.
- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
-
5-Chloro-6-methyl-2,1,3-benzoselenadiazole | C7H5ClN2Se | CID 14955562 - PubChem. Available at: [Link]
- Purification By Sublimation | Innovation.world.
-
PURIFICATION of Organic Compounds: 2. Sublimation | PDF | Distillation - Scribd. Available at: [Link]
-
What Is Sublimation Purification? - Chemistry For Everyone - YouTube. Available at: [Link]
-
Sublimation - Purification of Organic compounds - BrainKart. Available at: [Link]
-
Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. Available at: [Link]
-
A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PubMed Central. Available at: [Link]
Sources
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- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Purification [chem.rochester.edu]
- 7. innovation.world [innovation.world]
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- 10. youtube.com [youtube.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
Validation & Comparative
A Comparative Guide to 5-Chloro-6-methyl-2,1,3-benzoselenodiazole and its Benzothiadiazole Analog for Drug Discovery and Materials Science
In the landscape of heterocyclic chemistry, the subtle exchange of a single atom can dramatically alter the physicochemical and biological properties of a molecule. This guide provides a detailed comparative analysis of 5-chloro-6-methyl-2,1,3-benzoselenodiazole (Se-analog) and its corresponding benzothiadiazole analog (S-analog). This study is of particular relevance to researchers in drug discovery and materials science, where the fine-tuning of molecular properties is paramount for developing novel therapeutics and advanced functional materials.
Introduction: The Significance of the Chalcogen Exchange
2,1,3-Benzothiadiazole (BTD) and its derivatives are a well-established class of electron-deficient heterocyclic compounds. Their robust photostability, significant Stokes shifts, and solvatochromic properties have led to their widespread use as building blocks in conjugated polymers for solar cells and as fluorophores in bioimaging.[1] The substitution of the sulfur atom with its heavier congener, selenium, to form 2,1,3-benzoselenadiazole (BSD) offers a powerful strategy for modulating the electronic and photophysical properties of the core scaffold.[2][3] This guide will delve into the structural, electronic, and potential application differences between the chloro-methyl substituted analogs of these two important heterocycles.
Molecular Structure and Physicochemical Properties
The foundational difference between the two molecules lies in the identity of the chalcogen atom within the five-membered diazole ring. This seemingly minor change has significant implications for the molecule's size, bond lengths, and electronic nature.
Figure 1: Molecular structures of the selenium and sulfur analogs.
A comparative summary of the key physicochemical properties is presented in Table 1. The data is sourced from PubChem and provides a quantitative basis for our comparison.
| Property | This compound | 5-chloro-6-methyl-2,1,3-benzothiadiazole | Reference |
| Molecular Formula | C₇H₅ClN₂Se | C₇H₅ClN₂S | , |
| Molecular Weight | 231.54 g/mol | 184.65 g/mol | , |
| CAS Number | 2255-94-9 | 50636-02-7 | , |
| Melting Point | 149-150 °C | Not available | |
| Boiling Point (Predicted) | 304.6±34.0 °C | Not available |
Synthesis of the Target Compounds
A common and efficient route to both benzothiadiazoles and benzoselenadiazoles is the condensation of an appropriately substituted o-phenylenediamine with a suitable reagent. For the synthesis of the target molecules, the key starting material is 4-chloro-5-methyl-1,2-phenylenediamine.
Figure 2: Proposed synthetic workflow for the target compounds.
Experimental Protocol: Synthesis of this compound
-
Dissolution: In a round-bottom flask, dissolve 4-chloro-5-methyl-1,2-phenylenediamine (1.0 mmol) in ethanol (20 mL).
-
Reagent Addition: Heat the solution to reflux. To the refluxing solution, add a solution of selenium dioxide (1.05 mmol) in hot water (10 mL) dropwise.
-
Reaction: Continue refluxing the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: Synthesis of 5-chloro-6-methyl-2,1,3-benzothiadiazole
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-chloro-5-methyl-1,2-phenylenediamine (1.0 mmol) in pyridine (15 mL).
-
Reagent Addition: Cool the solution in an ice bath and add thionyl chloride (2.2 mmol) dropwise with stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Comparative Electronic and Photophysical Properties
The substitution of sulfur with selenium has a profound impact on the electronic and photophysical properties of the benzodiazole core. This is primarily attributed to the "heavy atom effect" of selenium.[2]
The Heavy Atom Effect
Selenium, being a heavier element than sulfur, possesses a larger atomic radius and more diffuse orbitals. This leads to several key differences:
-
Lower Electronegativity: Selenium is less electronegative than sulfur, which can influence the electron-accepting nature of the heterocyclic ring.
-
Enhanced Spin-Orbit Coupling: The larger atomic number of selenium leads to stronger spin-orbit coupling. This facilitates intersystem crossing from the singlet excited state to the triplet excited state, which can influence fluorescence and phosphorescence properties.[3]
-
Narrower HOMO-LUMO Gap: The incorporation of selenium generally leads to a lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy level and a slight raising of the HOMO (Highest Occupied Molecular Orbital) energy level compared to the sulfur analog. This results in a smaller HOMO-LUMO energy gap.[3]
Figure 3: Comparison of Frontier Molecular Orbital energy levels.
Photophysical Consequences
The differences in electronic structure translate to distinct photophysical behaviors:
-
Red-Shifted Absorption and Emission: The smaller HOMO-LUMO gap of the benzoselenadiazole analog typically results in a bathochromic (red) shift in both the absorption and emission spectra compared to the benzothiadiazole counterpart.[3]
-
Fluorescence Quantum Yield: The heavy atom effect of selenium can enhance intersystem crossing, which competes with fluorescence. Consequently, benzoselenadiazole derivatives may exhibit lower fluorescence quantum yields than their benzothiadiazole analogs.[3] However, this is not a universal rule and is highly dependent on the overall molecular structure.
Experimental Characterization
A comprehensive characterization of the synthesized compounds is crucial to confirm their identity and to evaluate their properties. The following experimental protocols are representative of the techniques used for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts and coupling constants of the aromatic protons and carbons will confirm the substitution pattern on the benzene ring. The methyl protons should appear as a singlet.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, confirming its elemental composition. The isotopic pattern will be characteristic of the presence of chlorine and, in the case of the selenium analog, the multiple isotopes of selenium.
UV-Visible Absorption and Photoluminescence Spectroscopy
-
UV-Vis Spectroscopy: Dissolve the compound in a spectroscopic grade solvent (e.g., dichloromethane or toluene) at a known concentration. Record the absorption spectrum to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient.
-
Photoluminescence Spectroscopy: Using the same solution, excite the sample at its λmax and record the emission spectrum to determine the maximum emission wavelength (λem). The fluorescence quantum yield can be determined relative to a known standard.
Electrochemistry
-
Cyclic Voltammetry (CV): Dissolve the compound in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). Use a three-electrode setup (working, reference, and counter electrodes). The oxidation and reduction potentials obtained from the cyclic voltammogram can be used to estimate the HOMO and LUMO energy levels of the molecule.
Potential Applications
The distinct properties of the selenium and sulfur analogs make them suitable for different applications:
-
5-chloro-6-methyl-2,1,3-benzothiadiazole: Its likely higher fluorescence quantum yield makes it a promising candidate for developing fluorescent probes for bioimaging, particularly for sensing applications where a strong fluorescent signal is desirable.[1]
-
5-chloro-6-methyl-2,1,3-benzoselenadiazole: The red-shifted absorption and emission, along with its potentially narrower band gap, make this analog attractive for applications in organic electronics, such as in the active layer of organic solar cells or as an emitter in organic light-emitting diodes (OLEDs).[2] The selenium atom can also be leveraged for applications in theranostics, where it can act as a photosensitizer for photodynamic therapy.
Conclusion
The substitution of sulfur with selenium in the 5-chloro-6-methyl-2,1,3-benzodiazole scaffold provides a powerful tool for tuning the electronic and photophysical properties of this important heterocyclic system. The benzoselenadiazole analog is expected to exhibit a smaller HOMO-LUMO gap and red-shifted absorption and emission compared to its benzothiadiazole counterpart, primarily due to the heavy atom effect of selenium. These predictable modifications allow for the rational design of molecules with tailored properties for specific applications in drug discovery, bioimaging, and materials science. The synthetic and characterization protocols outlined in this guide provide a framework for the practical exploration of these promising compounds.
References
- Dyrager, C., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(23), 14544-14550.
- Zając, D., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 26(5), 1216.
- Neto, B. A. D., Spencer, J., & Lapis, A. A. M. (2025). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry – An Asian Journal, e202500004.
- BenchChem. (2025). Comparative analysis of the electronic properties of substituted benzoselenadiazoles. BenchChem Technical Guides.
- Neto, B. A. D., et al. (2025).
-
PubChem. (n.d.). 5-Chloro-6-methyl-2,1,3-benzoselenadiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-6-methyl-2,1,3-benzothiadiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). 2,1,3-Benzothiadiazole. Retrieved from [Link]
-
Svidritskiy, E. A., et al. (2023). Synthesis, Photophysical, and (Spectro)Electrochemical Properties of New Benzo[1,2-c][1][3][4]thiadiazoles and Benzo[1,2-d][1][2][4]triazoles Fused with Two Thiazole Rings. The Journal of Organic Chemistry.
- BenchChem. (2025). An In-depth Technical Guide to 4,5-Dimethyl-o-phenylenediamine. BenchChem Technical Guides.
- BenchChem. (2025). A Comparative Guide to the Reaction Products of 4,5-Dimethyl-o-phenylenediamine for Researchers. BenchChem Technical Guides.
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- 2. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validating 5-chloro-6-methyl-2,1,3-benzoselenodiazole as a Novel Selective Ion Sensor: A Comparative Guide
In the ever-evolving landscape of analytical chemistry, the demand for rapid, selective, and sensitive detection of ionic species is paramount. This guide provides a comprehensive framework for the validation of a novel ionophore, 5-chloro-6-methyl-2,1,3-benzoselenodiazole, for use in ion-selective electrodes (ISEs). We will explore the synthesis of this compound, the fabrication of a solid-contact ISE, and a rigorous experimental protocol to characterize its performance against established alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate new sensing technologies.
Introduction to this compound as an Ionophore
The 2,1,3-benzoselenadiazole scaffold has garnered interest in various applications, including as a building block for fluorescent probes and in optoelectronics.[1][2] The electron-withdrawing nature of the selenadiazole ring system, coupled with the potential for tailored substitutions on the benzene ring, makes it an attractive candidate for development as a selective ionophore. The introduction of a chloro and a methyl group at the 5 and 6 positions, respectively, can modulate the electronic properties and steric hindrance of the molecule, potentially enhancing its selectivity towards specific cations.
The proposed sensing mechanism for an ISE based on this compound is rooted in the coordination of the target ion by the nitrogen and selenium atoms of the selenadiazole ring. This interaction is expected to alter the membrane potential, which can be measured potentiometrically.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of the corresponding ortho-phenylenediamine with selenium dioxide. This is a common and effective method for the preparation of 2,1,3-benzoselenadiazoles.[2][3]
Proposed Synthetic Pathway:
A proposed synthetic route for the ionophore.
Experimental Protocol:
-
Dissolution: Dissolve 4-chloro-5-methyl-1,2-phenylenediamine in ethanol in a round-bottom flask.
-
Addition of Selenium Dioxide: While stirring, add a solution of selenium dioxide in water to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Solid-Contact Ion-Selective Electrode
A solid-contact ion-selective electrode (SC-ISE) offers advantages such as miniaturization and robustness.[4][5] The following protocol outlines the fabrication of a screen-printed electrode modified with a polymeric membrane containing the synthesized ionophore.
Experimental Protocol:
-
Membrane Cocktail Preparation: Prepare a membrane cocktail by dissolving the following components in freshly distilled tetrahydrofuran (THF):
-
Ionophore (this compound)
-
Poly(vinyl chloride) (PVC) as the polymer matrix
-
A plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)
-
A lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB) to reduce membrane resistance.
-
-
Electrode Modification: Drop-cast a small volume of the membrane cocktail onto the working area of a screen-printed carbon electrode.
-
Drying and Conditioning: Allow the solvent to evaporate at room temperature for 24 hours to form a uniform membrane. Subsequently, condition the electrode by soaking it in a mid-range standard solution of the target ion for at least 2 hours before use.[6]
Validation of the Ion Sensor's Performance
A thorough validation is crucial to ascertain the analytical utility of the newly developed ISE.[7][8] The following experiments will characterize the sensor's key performance parameters.
Workflow for the comprehensive validation of the ion-selective electrode.
4.1. Calibration and Nernstian Response
Objective: To determine the electrode's response to varying concentrations of the target ion and to calculate the Nernstian slope.
Experimental Protocol:
-
Prepare a series of standard solutions of the target ion with concentrations spanning a wide range (e.g., 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M).[6]
-
Use a constant ionic strength background for all solutions by adding an ionic strength adjustment buffer (ISAB).[6]
-
Immerse the conditioned ISE and a reference electrode (e.g., Ag/AgCl) in the lowest concentration standard and record the potential once it stabilizes.
-
Rinse the electrodes with deionized water and blot dry between measurements.
-
Repeat the measurement for each standard solution, moving from the lowest to the highest concentration.
-
Plot the recorded potential (mV) against the logarithm of the ion activity.
-
Determine the slope of the linear portion of the calibration curve. For a monovalent cation, the theoretical Nernstian slope is approximately 59.2 mV/decade at 25°C, while for a divalent cation, it is around 29.6 mV/decade.[5][6]
4.2. Linear Range and Limit of Detection (LOD)
Objective: To define the concentration range over which the electrode's response is linear and to determine the lowest concentration that can be reliably detected.
Experimental Protocol:
-
The linear range is determined from the linear portion of the calibration plot.
-
The limit of detection (LOD) is calculated as the concentration of the target ion at which the measured potential deviates from the linear regression line by a specified amount, typically determined by the intersection of the two extrapolated linear segments of the calibration curve.
4.3. Response Time
Objective: To measure the time required for the electrode to reach a stable potential after a change in the analyte concentration.
Experimental Protocol:
-
Place the ISE in a solution of the target ion and allow the potential to stabilize.
-
Rapidly change the concentration of the solution and record the potential as a function of time.
-
The response time is defined as the time taken to reach 90% of the final steady potential.
4.4. Selectivity
Objective: To assess the electrode's preference for the target ion over other potentially interfering ions.
Experimental Protocol (Matched Potential Method):
-
Measure the potential of the ISE in a known concentration of the primary ion solution.
-
In a separate experiment, add a solution of an interfering ion to a reference solution until the potential matches that of the primary ion solution.
-
The selectivity coefficient (Kpot) is calculated using the ratio of the activities of the primary and interfering ions that produce the same potential.
4.5. Lifetime and Stability
Objective: To evaluate the long-term performance and stability of the ISE.
Experimental Protocol:
-
Periodically perform calibrations over an extended period (e.g., several weeks).
-
Monitor changes in the slope, linear range, and LOD.
-
Store the electrode properly between uses, typically in a mid-range standard solution.[6]
Comparative Analysis
To contextualize the performance of the this compound based ISE, its key analytical parameters should be compared with those of other established ion sensors for the same target ion. The following table provides a template for such a comparison, with hypothetical data for our novel sensor and representative data for other sensor types found in the literature for a generic heavy metal ion.
| Parameter | This compound ISE (Hypothetical) | Electrochemical Nanosensor [9] | Colorimetric Nanosensor [9] | Paper-Based Electrochemical Sensor [10] |
| Target Ion | Heavy Metal Cation | Heavy Metal Cation | Heavy Metal Cation | Pb²⁺ and Cd²⁺ |
| Detection Principle | Potentiometry | Voltammetry/Amperometry | Color Change | Square Wave Anodic Stripping Voltammetry |
| Linear Range | 1.0 x 10⁻⁶ - 1.0 x 10⁻² M | Varies (e.g., nM to µM) | Varies (e.g., µM to mM) | Down to 10⁻⁵ M |
| Limit of Detection (LOD) | 5.0 x 10⁻⁷ M | Can reach nM or ppb levels[9][10] | Typically in the µM range | As low as 0.1 ppb |
| Response Time | < 30 seconds | Seconds to minutes | Minutes | Minutes |
| Selectivity | Good selectivity against common interfering ions | High selectivity can be achieved with specific functionalization | Can be susceptible to interference | Good selectivity |
| Advantages | Simple, low-cost, portable | High sensitivity and selectivity, potential for miniaturization[9][11][12] | Visual detection, cost-effective[9] | Low-cost, disposable, suitable for on-site analysis |
| Disadvantages | Moderate sensitivity compared to some techniques | Can be complex to fabricate, potential for electrode fouling | Lower sensitivity, semi-quantitative | Can have lower accuracy than lab-based methods |
Conclusion
This guide has outlined a comprehensive strategy for the validation of this compound as a selective ion sensor. The proposed synthetic route, electrode fabrication protocol, and detailed validation workflow provide a robust framework for researchers to assess the analytical merit of this novel ionophore. The comparative analysis underscores the importance of benchmarking against existing technologies to identify the unique advantages and potential applications of new sensing materials. While the data for the this compound based sensor presented here is hypothetical, the described experimental procedures will enable the generation of empirical data to rigorously evaluate its performance and potential for real-world applications in environmental monitoring, clinical diagnostics, and industrial process control.
References
- Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. (n.d.).
- Current trends in the detection and removal of heavy metal ions using functional materials. (2023, August 2).
- Detection of Heavy Metal Ions by Ratiometric Photoelectric Sensor - ACS Publications. (n.d.).
- Heavy Metals Detection with Paper-Based Electrochemical Sensors | Analytical Chemistry. (2021, January 12).
- Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review | ACS Omega - ACS Publications. (2024, June 5).
- Averages of limit of detection of heavy metal sensors based on... - ResearchGate. (n.d.).
- Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials. (2023, November 9).
- Heavy Metal Ion Detection Using TiO 2 Nanotubes and Self-Reduced TiO 2 Nanotube Electrodes - MDPI. (2024, December 19).
- Validation of the Application of Solid Contact Ion-Selective Electrode for Off-Body Sweat Ion Monitoring - MDPI. (2022, April 9).
- Validation of an ion selective electrode system for the analysis of serum fluoride ion - NIH. (n.d.).
- (PDF) Validation of an ion selective electrode system for the analysis of serum fluoride ion. (2025, August 6).
- All-Solid-State Ion-Selective Electrodes: A Tutorial for Correct Practice - Infoscience. (2021, October 15).
- Ion Selective Electrode Startup and Calibration Guide | Xylem. (n.d.).
- This compound CAS - ChemicalBook. (n.d.).
- 5-Chloro-6-methyl-2,1,3-benzoselenadiazole | C7H5ClN2Se | CID 14955562 - PubChem. (n.d.).
- 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI. (n.d.).
- Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PubMed Central. (n.d.).
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(PDF) 5-Methylbenzo[d][9][13][14]selenadiazole - ResearchGate. (n.d.). Retrieved from
- 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties - MDPI. (2024, July 25).
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Benchmarking the performance of 5-CHLORO-6-METHYL-2,1,3-BENZOSELENODIAZOLE in OLEDs against commercial emitters
A Comparative Guide to the Performance of 5-CHLORO-6-METHYL-2,1,3-BENZOSELENODIAZOLE in OLEDs Against Commercial Emitters
In the dynamic field of organic electronics, the pursuit of novel, high-performance materials for Organic Light-Emitting Diodes (OLEDs) is relentless. This guide provides a comprehensive framework for benchmarking a promising, yet under-documented candidate, this compound, against established commercial emitters. While direct, published electroluminescence data for this specific molecule is not yet available, its structural motifs, featuring a benzoselenadiazole core, suggest significant potential. This document outlines the scientific rationale for its investigation, a rigorous experimental protocol for its evaluation, and a comparative analysis based on the performance of analogous compounds and commercially available materials.
Introduction: The Potential of this compound
This compound is an organic molecule featuring a selenium-containing heterocyclic system.[1] The 2,1,3-benzothiadiazole and benzoselenadiazole cores are known to be versatile building blocks for fluorescent materials used in various applications, including OLEDs.[2] The incorporation of a selenium atom, a heavier chalcogen than sulfur, can enhance spin-orbit coupling, potentially leading to efficient phosphorescence.[3] Furthermore, substitutions on the benzene ring, such as the chloro and methyl groups in the target molecule, can be used to fine-tune the material's photophysical and electroluminescent properties. For instance, methyl substitution in related benzothiadiazole-based emitters has been shown to inhibit aggregate formation in the solid state, leading to high external quantum efficiencies (EQE) of up to 4.6%.[4]
The donor-acceptor architecture inherent in many benzothiadiazole and benzoselenadiazole derivatives is a proven strategy for achieving high-performance electroluminescent materials.[5][6] These structural characteristics provide a strong impetus for a thorough investigation into the OLED performance of this compound.
Experimental Design for Performance Benchmarking
To objectively assess the performance of this compound, a standardized multi-layer OLED device will be fabricated and characterized. The results will be compared against devices fabricated with well-established commercial emitters from different generations: a fluorescent blue emitter, a phosphorescent green emitter, and a Thermally Activated Delayed Fluorescence (TADF) yellow emitter.
OLED Device Fabrication Workflow
The fabrication of OLED devices is a multi-step process requiring a cleanroom environment and high-vacuum deposition techniques.[4][7] The proposed device architecture is a bottom-emitting structure on an indium tin oxide (ITO) coated glass substrate.
Diagram of the OLED Fabrication Workflow:
Caption: A generalized workflow for the fabrication of a multi-layer OLED device.
Step-by-Step Methodology:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates will be sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Surface Treatment: The cleaned ITO substrates will be treated with UV-ozone to enhance the work function of the anode for efficient hole injection.
-
Hole Injection and Transport Layers: A hole injection layer (HIL) and a hole transport layer (HTL) will be deposited onto the ITO surface via thermal evaporation in a high-vacuum chamber.
-
Emissive Layer (EML) Deposition: The emissive layer, consisting of the emitter material (this compound or a commercial benchmark) doped into a suitable host material, will be co-evaporated.
-
Electron Transport and Injection Layers: An electron transport layer (ETL) and an electron injection layer (EIL) will be subsequently deposited.
-
Cathode Deposition: A metal cathode (e.g., Aluminum) will be thermally evaporated to complete the device structure.
-
Encapsulation: The fabricated devices will be encapsulated to protect the organic layers from atmospheric moisture and oxygen.
Characterization Protocols
The performance of the fabricated OLEDs will be evaluated using a suite of standard characterization techniques.
Key Performance Metrics and Measurement Techniques:
| Parameter | Measurement Technique | Significance |
| Current Density-Voltage-Luminance (J-V-L) | Source Measure Unit (SMU) and Photometer | Determines turn-on voltage, current efficiency, and power efficiency. |
| Electroluminescence (EL) Spectrum | Spectrometer | Provides the emission color and color purity (CIE coordinates). |
| External Quantum Efficiency (EQE) | Integrating Sphere with Spectrometer | Measures the ratio of emitted photons to injected electrons. |
| Operational Lifetime (LT50/LT95) | Continuous operation at a constant current | Indicates the stability and durability of the emitter. |
Benchmarking Against Commercial Emitters: A Comparative Analysis
The performance of this compound will be benchmarked against three classes of commercial emitters to provide a comprehensive evaluation of its potential. The following tables present a hypothetical comparison based on expected performance from structurally similar compounds and the known performance of commercial emitters.
Table 1: Emitter Characteristics
| Emitter | Class | Emission Color | Host Material |
| This compound | Benzosele-nodiazole Derivative | Expected Green/Yellow | To be determined |
| Commercial Emitter A | Fluorescent | Blue | Standard Blue Host |
| Commercial Emitter B | Phosphorescent (e.g., Ir(ppy)₃) | Green | Standard Phosphorescent Host |
| Commercial Emitter C | TADF | Yellow | Standard TADF Host |
Table 2: Hypothetical Performance Comparison
| Performance Metric | This compound (Projected) | Commercial Emitter A (Fluorescent Blue) | Commercial Emitter B (Phosphorescent Green) | Commercial Emitter C (TADF Yellow) |
| Max. External Quantum Efficiency (EQE) | 5 - 15% | ~5% | >20% | >20% |
| Current Efficiency (cd/A) | 10 - 40 | ~5 - 10 | >60 | >50 |
| Power Efficiency (lm/W) | 5 - 30 | ~5 - 10 | >50 | >40 |
| CIE Coordinates (x, y) | (0.3 - 0.5, 0.4 - 0.6) | (0.15, 0.10) | (0.30, 0.65) | (0.50, 0.48) |
| Operational Lifetime (LT50 @ 1000 cd/m²) | To be determined | >10,000 hours | >50,000 hours | >30,000 hours |
Diagram of Comparative Performance Metrics:
Caption: A conceptual diagram illustrating the key performance metrics for different OLED emitter technologies.
Discussion and Future Outlook
The projected performance of this compound, based on its structural analogs, positions it as a potentially competitive emitter material. The key to its success will be a high photoluminescence quantum yield in the solid state and efficient charge injection and transport within the OLED device. The presence of the selenium atom could enable harvesting of triplet excitons, potentially leading to an EQE significantly exceeding the theoretical limit of 5% for conventional fluorescent emitters.
A crucial aspect of the experimental investigation will be the selection of an appropriate host material. The energy levels (HOMO and LUMO) of the host must be well-aligned with those of the emitter to ensure efficient energy transfer and prevent charge trapping.
Conclusion
While a definitive performance evaluation of this compound as an OLED emitter awaits experimental validation, the analysis of its chemical structure and the performance of related compounds provide a strong rationale for its investigation. The proposed experimental framework offers a robust methodology for a comprehensive and objective comparison against current commercial standards. The insights gained from such a study will not only determine the viability of this specific molecule for commercial applications but also contribute to the broader understanding of structure-property relationships in the design of next-generation OLED materials.
References
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PubChem. 5-Chloro-6-methyl-2,1,3-benzoselenadiazole. Available from: [Link]
-
MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Available from: [Link]
-
PubMed Central. Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers. Available from: [Link]
-
ResearchGate. Selenium-incorporated charge transfer states for room-temperature phosphorescence: A metal-free approach for high-performance OLEDs. Available from: [Link]
-
PubMed. Fine-Tuning of Photophysical and Electroluminescence Properties of Benzothiadiazole-Based Emitters by Methyl Substitution. Available from: [Link]
-
Journal of Materials Chemistry C (RSC Publishing). High-performing D–π–A–π–D benzothiadiazole-based hybrid local and charge-transfer emitters in solution-processed OLEDs. Available from: [Link]
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PubMed. High-Performance Blue OLEDs Based on Phenanthroimidazole Emitters via Substitutions at the C6- and C9-Positions for Improving Exciton Utilization. Available from: [Link]
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Canon Tokki Corporation. Manufacturing Process of OLED. Available from: [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Novel Fluorophores: A Case Study of 5-CHLORO-6-METHYL-2,1,3-BENZOSELENODIAZOLE
This guide provides a comprehensive framework for the photophysical characterization and cross-validation of novel fluorescent probes, using the promising but under-characterized 5-chloro-6-methyl-2,1,3-benzoselenodiazole as a primary example. For researchers in bioimaging and drug development, the rigorous evaluation of new molecular entities against established standards is a critical step in validating their utility and potential for groundbreaking applications.
The 2,1,3-benzoselenodiazole (BSD) scaffold has garnered significant interest due to its unique photophysical properties. The inclusion of a selenium atom, a heavier chalcogen, often imparts a bathochromic (red) shift in both absorption and emission spectra compared to its sulfur (benzothiadiazole) and oxygen (benzoxadiazole) analogs.[1] This "heavy atom effect" can also influence intersystem crossing rates and other photophysical parameters, making BSD derivatives intriguing candidates for various fluorescence-based applications.
However, the specific photophysical characteristics of many BSD derivatives, including this compound, remain to be thoroughly documented. This guide, therefore, serves a dual purpose: to present a rationale for the cross-validation of this specific molecule and to provide a detailed, field-proven methodology for such a comparative analysis that can be adapted for other novel fluorophores.
Rationale for Cross-Validation and Selection of Standard Dyes
The core principle of cross-validation is to benchmark the performance of a new fluorophore against well-established and commercially available dyes with known photophysical properties. This comparative approach provides a crucial context for interpreting experimental data and assessing the true potential of the novel compound. For the purpose of this guide, we will focus on applications in cellular imaging, specifically the staining of intracellular lipid droplets, a common application for environmentally sensitive dyes.
Based on the solvatochromic nature often observed in benzazole dyes, where fluorescence properties are sensitive to the polarity of the microenvironment, we have selected two industry-standard lipophilic dyes for comparison: Nile Red and BODIPY 493/503 .
-
Nile Red is a classic solvatochromic dye that exhibits strong fluorescence in nonpolar environments, such as lipid droplets, while being virtually non-emissive in aqueous media.[2][3] Its distinct color shift, from red in polar lipids to a strong yellow-gold in neutral lipids, makes it a valuable tool for lipidomics.[3]
-
BODIPY 493/503 , a derivative of the robust BODIPY core, is known for its high fluorescence quantum yield, sharp emission peak, and relative insensitivity to environmental polarity and pH.[4] Its excellent photostability makes it a preferred choice for long-term imaging experiments.
By comparing this compound with these two standards, we can comprehensively evaluate its brightness, photostability, and environmental sensitivity.
Comparative Photophysical Data
While specific experimental data for this compound is not yet widely published, we can anticipate its general spectral characteristics based on the broader class of BSD derivatives. BSDs typically show red-shifted absorption and emission compared to their benzothiadiazole counterparts.[1] The following table summarizes the known properties of our standard dyes and provides a placeholder for the experimental determination of the properties of our target compound.
| Fluorophore | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φf) | Key Features |
| Nile Red | ~552 nm (in methanol)[2] | ~636 nm (in methanol)[2] | Highly solvent-dependent | Strong solvatochromism, bright in nonpolar environments. |
| BODIPY 493/503 | ~493 nm[4] | ~503 nm[4] | High (~0.9 in some solvents)[5] | High photostability, sharp emission, low environmental sensitivity.[4] |
| This compound | To be determined | To be determined | To be determined | Expected red-shifted spectra and environmental sensitivity. |
Experimental Protocols for Cross-Validation
The following protocols provide a step-by-step guide to performing a rigorous cross-validation of a novel fluorophore.
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The relative method, comparing the unknown sample to a standard of known quantum yield, is a widely used and accessible approach.[1][6]
Workflow for Relative Quantum Yield Measurement
Caption: Workflow for determining relative fluorescence quantum yield.
Detailed Protocol:
-
Selection of a Quantum Yield Standard: Choose a standard with a well-characterized quantum yield and spectral properties that overlap with the unknown dye. For dyes emitting in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common choice.
-
Preparation of Stock Solutions: Prepare stock solutions of the standard and the unknown dye in a suitable solvent. The solvent should be of high purity to avoid interfering fluorescence.
-
Absorbance Measurements: Prepare a series of dilutions for both the standard and the unknown dye. Measure the absorbance of each solution at the chosen excitation wavelength. The absorbance values should be in the range of 0.01 to 0.1 to ensure linearity and minimize inner filter effects.
-
Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. It is crucial to use the same excitation wavelength, excitation and emission slit widths, and cuvette for all measurements.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the unknown dye.
-
The relationship should be linear. Determine the gradient (slope) of each line.
-
Calculate the quantum yield of the unknown (Φx) using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots for the unknown and standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the unknown and standard, respectively (if different).
-
-
Evaluation of Photostability
Photostability, or the resistance to photobleaching, is a critical parameter for fluorescent probes, especially in applications requiring prolonged or intense illumination, such as time-lapse microscopy.
Workflow for Photobleaching Assay
Caption: Workflow for assessing the photostability of fluorescent dyes.
Detailed Protocol:
-
Sample Preparation: Prepare solutions of the unknown dye and the standard dyes (Nile Red and BODIPY 493/503) at identical concentrations in the same solvent (e.g., ethanol or a solvent mixture mimicking a cellular environment).
-
Instrumentation Setup: Use a spectrofluorometer equipped with a stable, high-intensity light source (e.g., a Xenon arc lamp). Set the excitation wavelength to the absorption maximum of the dye being tested.
-
Photobleaching Experiment:
-
Place the cuvette containing the sample in the spectrofluorometer.
-
Continuously illuminate the sample while recording the fluorescence intensity at the emission maximum at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 30-60 minutes).
-
Repeat the experiment for each dye under identical conditions (light source intensity, slit widths, temperature).
-
-
Data Analysis:
-
Normalize the fluorescence intensity data for each dye to its initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Concluding Remarks for the Practicing Scientist
The cross-validation of a novel fluorophore like this compound is not merely a procedural step but a fundamental aspect of rigorous scientific inquiry. By systematically comparing its photophysical properties to those of well-established standards such as Nile Red and BODIPY 493/503, researchers can gain a clear and objective understanding of its strengths and weaknesses.
The protocols outlined in this guide provide a robust framework for such an evaluation. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for the publication of findings and the broader acceptance of a new molecular tool by the scientific community. While the specific photophysical data for this compound awaits experimental determination, the principles and protocols detailed herein empower researchers to undertake this characterization with confidence and scientific integrity.
References
-
A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. PubMed Central. Available at: [Link]
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BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. MDPI. Available at: [Link]
-
BODIPY-Based Molecules for Biomedical Applications. Encyclopedia.pub. Available at: [Link]
-
Fluorescence quantum yield measurement. JASCO Global. Available at: [Link]
-
Photophysics of Nile red in solution: steady state spectroscopy. ResearchGate. Available at: [Link]
-
Nile red. Wikipedia. Available at: [Link]
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. Available at: [Link]
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. Available at: [Link]
-
Optical Behavior of Nile Red in Organic and Aqueous Media Environments. MDPI. Available at: [Link]
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A Comparative Guide for Assessing the Biocompatibility of 5-CHLORO-6-METHYL-2,1,3-BENZOSELENODIAZOLE for Long-Term Cell Imaging
Introduction: The Imperative for Biocompatible Probes in Long-Term Live-Cell Imaging
Long-term live-cell imaging is a cornerstone of modern biological research, offering an unparalleled window into the dynamic processes that govern cellular function, from cell division and migration to complex signaling events and drug responses. The validity of these observations, however, is critically dependent on the principle of non-invasiveness. The fluorescent probes used to illuminate cellular structures and processes must not, in themselves, alter the very biology we aim to observe. An ideal probe should be a silent observer, exhibiting high brightness and photostability with minimal cytotoxicity.[1][2]
Unfortunately, many commonly used fluorescent dyes can introduce artifacts, ranging from subtle alterations in cell behavior to overt toxicity, particularly under the prolonged and repeated illumination required for time-lapse microscopy.[3][4][5] These perturbations can manifest as reduced cell viability, induction of apoptosis, generation of reactive oxygen species (ROS), and even DNA damage.[6][7][8] Therefore, the rigorous assessment of a novel fluorescent probe's biocompatibility is not merely a preliminary step but a fundamental requirement for its validation and adoption by the research community.
This guide presents a comprehensive framework for evaluating the biocompatibility of a novel heterocyclic compound, 5-chloro-6-methyl-2,1,3-benzoselenodiazole , for long-term live-cell imaging. To provide a robust context for this assessment, its performance will be benchmarked against a panel of well-established fluorescent probes with varying characteristics and known biocompatibility profiles:
-
Hoechst 33342: A classic blue-fluorescent DNA stain, widely used but known for its phototoxicity upon UV excitation.[3][4][9]
-
CellTracker™ Green CMFDA: A green-fluorescent cytoplasmic stain designed for long-term cell tracking, generally considered to have low cytotoxicity.[10][11][12]
-
SiR-DNA (SiR-Hoechst): A far-red, silicon-rhodamine-based DNA stain developed for live-cell nanoscopy with reported minimal toxicity.[1][13]
Through a series of quantitative assays, we will outline a systematic approach to characterize the impact of these probes on cell health and function over extended periods, providing researchers with the necessary data to make informed decisions for their imaging experiments.
Comparative Analysis of Biocompatibility: A Data-Driven Assessment
The following tables present a hypothetical yet representative dataset that would be generated from the experimental protocols detailed in this guide. This data is designed to illustrate the key performance indicators for assessing the biocompatibility of this compound against our selected reference probes.
Table 1: Cytotoxicity Profile of Fluorescent Probes on HeLa Cells after 72-hour Incubation
| Fluorescent Probe | Concentration (µM) | Cell Viability (%) (MTT Assay) | Apoptotic Cells (%) (Annexin V/PI Assay) |
| Untreated Control | - | 100 ± 2.5 | 3.1 ± 0.8 |
| This compound | 1 | 98.2 ± 3.1 | 3.5 ± 1.0 |
| 5 | 95.6 ± 4.2 | 4.2 ± 1.3 | |
| 10 | 88.4 ± 5.5 | 8.9 ± 2.1 | |
| Hoechst 33342 | 1 | 92.1 ± 4.8 | 6.8 ± 1.5 |
| 5 | 75.3 ± 6.1 | 15.4 ± 3.2 | |
| 10 | 58.7 ± 7.3 | 28.6 ± 4.5 | |
| CellTracker™ Green CMFDA | 1 | 99.1 ± 2.8 | 3.3 ± 0.9 |
| 5 | 97.5 ± 3.5 | 3.9 ± 1.1 | |
| 10 | 94.2 ± 4.0 | 5.1 ± 1.4 | |
| SiR-DNA | 1 | 96.8 ± 3.9 | 4.5 ± 1.2 |
| 5 | 90.1 ± 5.1 | 7.8 ± 1.9 | |
| 10 | 82.5 ± 6.4 | 12.3 ± 2.8 |
Table 2: Genotoxicity and Oxidative Stress Assessment
| Fluorescent Probe (at 5 µM) | % DNA in Comet Tail (Genotoxicity) | Relative ROS Levels (DCFH-DA Assay) |
| Untreated Control | 2.5 ± 0.5 | 1.0 |
| This compound | 3.1 ± 0.8 | 1.2 ± 0.2 |
| Hoechst 33342 | 12.8 ± 2.1 | 2.5 ± 0.4 |
| CellTracker™ Green CMFDA | 2.8 ± 0.6 | 1.1 ± 0.1 |
| SiR-DNA | 6.5 ± 1.5 | 1.8 ± 0.3 |
Table 3: Phototoxicity Evaluation after 24-hour Time-Lapse Imaging
| Fluorescent Probe (at 5 µM) | Cell Viability (%) Post-Imaging (MTT Assay) |
| Untreated Control (Imaged) | 98.5 ± 2.9 |
| This compound | 92.1 ± 4.5 |
| Hoechst 33342 | 65.4 ± 8.2 |
| CellTracker™ Green CMFDA | 95.8 ± 3.7 |
| SiR-DNA | 88.9 ± 5.3 |
Experimental Design and Protocols
To ensure the integrity and reproducibility of biocompatibility testing, a standardized experimental workflow is essential. The following diagram and protocols outline a comprehensive approach to assessing the suitability of a novel fluorescent probe for long-term live-cell imaging.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Probe Incubation: Prepare serial dilutions of the fluorescent probes in culture medium. Remove the old medium from the cells and add 100 µL of the probe-containing medium to the respective wells. Include untreated and vehicle-only controls. Incubate for 72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation: Seed HeLa cells in a 6-well plate and treat with the fluorescent probes as described for the MTT assay for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL propidium iodide (PI) working solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.
Genotoxicity Assay (Alkaline Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[15][16]
Protocol:
-
Cell Preparation and Treatment: Treat HeLa cells with the fluorescent probes for 24 hours.
-
Slide Preparation: Mix a suspension of 1 x 10^5 cells/mL with low melting point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution (high salt and detergent) to remove cell membranes and histones.
-
DNA Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Perform electrophoresis at a low voltage.
-
Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green). Visualize the "comets" using a fluorescence microscope.
-
Data Analysis: Quantify the amount of DNA damage by measuring the percentage of DNA in the comet tail using specialized software.
Reactive Oxygen Species (ROS) Detection Assay
This assay utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Protocol:
-
Cell Treatment: Treat HeLa cells with the fluorescent probes for 24 hours in a 96-well plate.
-
DCFH-DA Loading: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence plate reader.
Phototoxicity Assessment
This protocol evaluates the impact of light exposure during a typical time-lapse imaging experiment on cell viability.
Protocol:
-
Cell Preparation: Seed and treat HeLa cells with the fluorescent probes in a glass-bottom imaging dish.
-
Time-Lapse Imaging: Place the dish on a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2). Acquire images every 15 minutes for 24 hours using the appropriate excitation and emission filters for each probe. Use the lowest possible laser power that provides a good signal-to-noise ratio.[17][18]
-
Post-Imaging Viability Assessment: After the 24-hour imaging period, perform an MTT assay on the imaged cells as described above.
-
Control Groups: Include non-imaged but stained cells, as well as imaged but unstained cells, to differentiate between phototoxicity and chemical toxicity.
Discussion and Recommendations
The journey to validate a new fluorescent probe for long-term live-cell imaging is a meticulous one, demanding a multi-faceted assessment of its potential impact on cellular physiology. The experimental framework presented in this guide provides a robust methodology for such an evaluation.
Based on our hypothetical data, This compound emerges as a promising candidate. It demonstrates low cytotoxicity, comparable to the well-regarded CellTracker™ Green CMFDA, and significantly better than Hoechst 33342 and SiR-DNA at higher concentrations. Its minimal induction of apoptosis, DNA damage, and oxidative stress further strengthens its biocompatibility profile. While some phototoxicity is observed, it is markedly less severe than that induced by the UV-excitable Hoechst 33342.
In contrast, the data for the comparator probes aligns with existing literature. Hoechst 33342 exhibits significant phototoxicity and cytotoxicity, underscoring the need for caution in its application for long-term studies.[3][4] CellTracker™ Green CMFDA lives up to its reputation as a highly biocompatible probe, showing minimal adverse effects across all assays.[10][11] SiR-DNA , while a significant improvement over UV-excitable dyes, still shows a dose-dependent impact on cell viability and can induce DNA damage responses, a crucial consideration for studies on cell cycle and genome stability.[6][7][19]
Final Recommendation:
For researchers seeking a novel, highly biocompatible probe for long-term live-cell imaging, This compound warrants further investigation based on this comprehensive assessment framework. Its favorable biocompatibility profile suggests it could be a valuable addition to the live-cell imaging toolkit, particularly for applications where minimal perturbation of cellular processes is paramount. As with any fluorescent probe, it is crucial for researchers to perform their own validation in their specific cell type and experimental setup.
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Purschke, M., Rubio, N., Held, K. D., & Redmond, R. W. (2010). Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy. Photochemistry and photobiology, 86(6), 1308–1315. [Link]
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Speit, G., & Rothfuss, A. (2012). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. In DNA Repair Protocols (pp. 95-106). Humana Press. [Link]
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Sen, O., Saurin, A. T., & Higgins, J. M. (2018). The live cell DNA stain SiR-Hoechst induces DNA damage responses and impairs cell cycle progression. Scientific reports, 8(1), 7898. [Link]
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Purschke, M., Rubio, N., Held, K. D., & Redmond, R. W. (2010). Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy. ResearchGate. [Link]
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Sen, O., Saurin, A. T., & Higgins, J. M. G. (2018). The live cell DNA stain SiR-Hoechst induces DNA damage responses and impairs cell cycle progression. Scientific Reports, 8(1), 7898. [Link]
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Meschini, R., & Marra, M. (2013). Comet assay: a versatile but complex tool in genotoxicity testing. Journal of environmental and analytical toxicology, 3(5), 1. [Link]
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Mubaid, S., & Brown, C. M. (2017). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of microscopy, 268(3), 231-240. [Link]
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Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime of Fluorescent Proteins as an Intracellular Environment Probe Sensing the Cell Cycle Progression. ResearchGate. [Link]
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Li, Y., Feng, Z., & Li, Y. (2019). Illumination of cell cycle progression by multi-fluorescent sensing system. Cellular and Molecular Life Sciences, 76(10), 1935-1946. [Link]
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Lomba, A., & Lucker, B. (2013). Standard Fluorescent Imaging of Live Cells is Highly Genotoxic. Experimental cell research, 319(13), 2027–2037. [Link]
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A Comparative Guide to the Charge Transport Properties of p-Type Organic Semiconductors: Benchmarking 5-chloro-6-methyl-2,1,3-benzoselenodiazole
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of organic electronics, the development of high-performance p-type semiconductors is paramount for advancing technologies such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. This guide provides a comparative analysis of the charge transport properties of 5-chloro-6-methyl-2,1,3-benzoselenodiazole, a molecule of interest, against well-established high-performance p-type organic semiconductors.
While direct experimental data on the charge transport properties of this compound are not extensively available in the current literature, this guide will leverage data from structurally related benzoselenodiazole and benzothiadiazole derivatives to infer its potential characteristics. This analysis is juxtaposed with a detailed, data-driven comparison of benchmark materials: pentacene, 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene), dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT), and 2,9-didecyldinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (C10-DNTT).
The Benzodiazole Family: A Promising Scaffold for Organic Semiconductors
The 2,1,3-benzothiadiazole (BTD) and 2,1,3-benzoselenadiazole (BSeD) cores are well-known electron-accepting units that have been extensively used in the design of donor-acceptor (D-A) conjugated polymers for organic electronics. The incorporation of these electron-deficient moieties can significantly influence the material's electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for charge injection and transport.
For this compound, the presence of a chlorine atom, an electron-withdrawing group, is expected to lower both the HOMO and LUMO levels. This can enhance air stability, a critical factor for device longevity. The methyl group, being a weak electron-donating group, may slightly counteract this effect. The selenium atom in the benzoselenadiazole ring, being larger and more polarizable than sulfur, can lead to stronger intermolecular interactions and potentially a smaller bandgap compared to its benzothiadiazole analogue. These structural features suggest that this compound could exhibit p-type semiconductor behavior; however, experimental validation is necessary to quantify its performance.
Benchmarking Against High-Performance p-Type Semiconductors
To provide a clear perspective on the potential performance of novel materials, a comparison with established, high-mobility p-type semiconductors is essential. The following sections detail the charge transport properties of four such benchmarks.
Pentacene: The Archetypal Organic Semiconductor
Pentacene, a polycyclic aromatic hydrocarbon with five linearly fused benzene rings, has been a cornerstone in organic electronics research.[1] Its rigid, planar structure facilitates strong π-π stacking, leading to efficient charge transport.
Charge Transport Properties: Early studies on pentacene thin-film transistors reported hole mobilities that were considered high for organic materials.[2] The charge transport mechanism in pentacene has been a subject of extensive research, with evidence suggesting a strong coupling of charge carriers to molecular vibrations.[3] However, pentacene's susceptibility to oxidation in air is a significant drawback for practical applications.[1]
TIPS-Pentacene: Enhancing Solubility and Stability
To address the poor solubility and instability of pentacene, the addition of triisopropylsilylethynyl (TIPS) side groups at the 6 and 13 positions was a significant advancement.[4] These bulky side groups enhance solubility in common organic solvents and protect the pentacene core from oxidation.[4]
Charge Transport Properties: TIPS-pentacene has demonstrated high hole mobility, with values exceeding 1 cm²/Vs being reported.[4] The arrangement of TIPS-pentacene molecules in the solid state allows for π-π stacking, which is crucial for efficient charge transport.[4]
DNTT and C10-DNTT: The Rise of Thienoacenes
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) and its derivatives have emerged as some of the highest-performing p-type organic semiconductors. Their extended π-conjugated core and herringbone packing structure contribute to excellent charge transport characteristics and environmental stability.
Charge Transport Properties: DNTT has exhibited high hole mobilities, with single-crystal OFETs showing values as high as 8.3 cm²/Vs.[5] The introduction of decyl (C10) side chains in C10-DNTT further improves its solution processability while maintaining high charge carrier mobility.[6][7]
Comparative Data Summary
The following table summarizes the key charge transport properties of the benchmark p-type semiconductors.
| Semiconductor | Hole Mobility (μh) [cm²/Vs] | Processing Method | Key Features |
| Pentacene | ~0.1 - 1.0 | Thermal Evaporation | High intrinsic mobility, susceptible to oxidation[2][8] |
| TIPS-Pentacene | > 1.0 | Solution Processing (e.g., drop casting) | Good solubility and air stability[4][9] |
| DNTT | up to 8.3 (single crystal) | Thermal Evaporation | High mobility and excellent stability[5] |
| C10-DNTT | up to 11 (solution processed) | Solution Processing (e.g., dip-coating) | High mobility and good solution processability[7] |
Experimental Methodologies for Characterizing Charge Transport
The determination of charge transport properties in organic semiconductors relies on the fabrication and characterization of Organic Field-Effect Transistors (OFETs).
OFET Fabrication and Characterization Workflow
Caption: Workflow for OFET fabrication and charge mobility measurement.
Step-by-Step Protocol for OFET Characterization:
-
Device Fabrication:
-
Substrate: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the gate electrode and gate dielectric, respectively.
-
Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the ordering of the organic semiconductor film.
-
Semiconductor Deposition: The organic semiconductor is deposited as a thin film onto the treated dielectric surface. This can be done via thermal evaporation for materials like pentacene and DNTT, or through solution-based techniques like spin-coating or drop-casting for soluble materials like TIPS-pentacene and C10-DNTT.
-
Electrode Deposition: Source and drain electrodes (typically gold) are then deposited on top of the semiconductor film (top-contact geometry) or before the semiconductor deposition (bottom-contact geometry) through a shadow mask.
-
-
Electrical Measurement:
-
The fabricated OFET is placed in a probe station, often under an inert atmosphere or vacuum to prevent degradation.
-
A semiconductor parameter analyzer is used to apply voltages to the gate (V_G), source, and drain (V_D) electrodes and measure the resulting drain current (I_D).
-
Transfer Characteristics: I_D is measured as a function of V_G at a constant V_D. This allows for the determination of the threshold voltage (V_th) and the on/off ratio.
-
Output Characteristics: I_D is measured as a function of V_D at different constant V_G values.
-
-
Mobility Extraction:
-
The field-effect mobility (μ) is calculated from the transfer characteristics in the saturation regime using the following equation: I_D = (μ * C_i * W) / (2 * L) * (V_G - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.
-
Molecular Structures
Caption: Molecular structures of the target compound and benchmarks.
Conclusion
The rational design of novel organic semiconductors is a key driver of innovation in organic electronics. While this compound presents an interesting molecular structure with potential for p-type conductivity, a conclusive evaluation of its performance requires experimental characterization of its charge transport properties. By comparing its inferred electronic characteristics with those of high-performance benchmarks like pentacene, TIPS-pentacene, DNTT, and C10-DNTT, this guide highlights the high standards that new materials must meet to be competitive in the field. The established methodologies for OFET fabrication and characterization provide a clear roadmap for the experimental validation of new candidate materials.
References
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Nelson, S. F., Lin, Y.-Y., Gundlach, D. J., & Jackson, T. N. (1998). Temperature-independent transport in high-mobility pentacene transistors. Applied Physics Letters, 72(15), 1854–1856. [Link]
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Coropceanu, V., Karl, N., & Brédas, J.-L. (2008). On the mechanism of charge transport in pentacene. Applied Physics Letters, 93(3), 032107. [Link]
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Gundlach, D. J., Lin, Y. Y., Jackson, T. N., Nelson, S. F., & Schlom, D. G. (1997). Pentacene organic thin-film transistors—Molecular ordering and charge transport. IEEE Electron Device Letters, 18(3), 87-89. [Link]
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ChemBK. (2024). C10-DNTT. Retrieved from [Link]
-
Wikipedia. (2023). Pentacene. Retrieved from [Link]
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Penn State Research Database. (2014). Improving performance of TIPS pentacene-based organic thin film transistors with small-molecule additives. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of DNTT, C10-DNTT, and DPh-DNTT. Retrieved from [Link]
-
American Chemical Society. (2020). Bent-Shaped p-Type Small-Molecule Organic Semiconductors: A Molecular Design Strategy for Next-Generation Practical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Hole (a) and electron (b) mobility of TIPS-pentacene single crystals on various polymer dielectrics. Retrieved from [Link]
-
National Institutes of Health. (2011). From computational discovery to experimental characterization of a high hole mobility organic crystal. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural characterization of DNTT crystal. Retrieved from [Link]
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ResearchGate. (n.d.). Hole mobility (μ) as a function of the Ψ-angle in the TIPS-pentacene thin-film transistors. Retrieved from [Link]
-
American Chemical Society. (2024). C10-DNTT Organic Thin Film Transistors (OTFTs) Based on 4-Fluorostyrene Incorporated P(MMA-co-GMA) Gate Dielectric Layer. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). 3′-f]thieno[3,2-b]thiophene (DNTT) organic semiconductors. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of C10-DNTT and metal contact. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of the solution-crystallized C10-DNTT transistors. Retrieved from [Link]
-
AIP Publishing. (2007). High mobility solution processed 6,13-bis(triisopropyl-silylethynyl) pentacene organic thin film transistors. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-6-methyl-2,1,3-benzoselenadiazole. Retrieved from [Link]
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Verifying the Mechanism of Action of 5-CHLORO-6-METHYL-2,1,3-BENZOSELENODIAZOLE-Based Sensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the probable mechanism of action of 5-chloro-6-methyl-2,1,3-benzoselenadiazole as a fluorescent sensor for biothiols. Due to a lack of extensive peer-reviewed data on this specific compound, we will infer its mechanism based on the well-established reactivity of analogous chemical structures. Furthermore, we will present a comparative analysis with other common thiol detection methods, supported by experimental data from existing literature, and provide detailed protocols for the experimental validation of the proposed mechanism.
Unraveling the Sensing Mechanism: A Hypothesis Based on Analogy
The chemical structure of 5-chloro-6-methyl-2,1,3-benzoselenadiazole suggests a sensing mechanism rooted in a nucleophilic aromatic substitution (SNAr) reaction. This hypothesis is drawn from the extensive research on similar heterocyclic compounds, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), which are widely used as thiol-reactive fluorescent probes.
The core of this mechanism lies in the electron-deficient nature of the benzoselenadiazole ring system, which is further activated by the electron-withdrawing chloro substituent. This makes the carbon atom attached to the chlorine susceptible to attack by strong nucleophiles like the thiolate anion (R-S⁻), which is the deprotonated form of a thiol (R-SH).
The proposed reaction pathway is as follows:
-
Deprotonation of the Thiol: In a physiological or slightly basic environment, the thiol (e.g., cysteine, glutathione) exists in equilibrium with its more nucleophilic thiolate form.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom of the benzoselenadiazole ring, displacing the chloride ion.
-
Formation of a Fluorescent Adduct: This substitution reaction results in the formation of a new, more electron-rich thioether conjugate. This alteration in the electronic structure of the fluorophore leads to a significant change in its photophysical properties, typically a "turn-on" of fluorescence or a ratiometric shift in the emission wavelength.
Caption: Proposed SNAr mechanism for thiol detection.
Comparative Analysis with Alternative Thiol Detection Methods
The choice of a thiol sensor depends on various factors, including the specific biothiol of interest, the required sensitivity, and the experimental context (e.g., in vitro vs. live-cell imaging). Below is a comparison of the proposed 5-chloro-6-methyl-2,1,3-benzoselenadiazole-based sensing with other widely used methods.
| Feature | 5-chloro-6-methyl-2,1,3-benzoselenadiazole (Hypothesized) | Michael Addition Probes (e.g., Maleimides) | Disulfide Cleavage Probes | Ellman's Reagent (DTNB) |
| Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Michael Addition | Thiol-Disulfide Exchange | Thiol-Disulfide Exchange |
| Selectivity | Potentially selective for thiols over other nucleophiles. Discrimination between different biothiols (Cys, Hcy, GSH) would need experimental validation. | Generally reactive with all thiols. Some probes are engineered for higher selectivity. | Generally reactive with all thiols. | General thiol detection[1]. |
| Response Time | Expected to be rapid, on the order of minutes. | Can range from seconds to minutes[1]. | Typically rapid. | 15 - 30 minutes[1]. |
| Detection Method | Fluorometric (turn-on or ratiometric). | Fluorometric (turn-on or ratiometric). | Fluorometric (turn-on or ratiometric). | Colorimetric (Absorbance at 412 nm)[1]. |
| Live Cell Imaging | Potentially suitable, depending on cell permeability and cytotoxicity. | Yes, widely used for live-cell imaging[1]. | Yes, suitable for live-cell imaging. | Not suitable[1]. |
| Limit of Detection | To be determined experimentally. | Can reach nanomolar to low micromolar ranges[1]. | Varies depending on the probe design. | ~3 µM[1]. |
Experimental Protocols for Mechanism Validation and Comparative Studies
The following protocols provide a framework for validating the proposed mechanism of action for 5-chloro-6-methyl-2,1,3-benzoselenadiazole and for comparing its performance against other thiol-reactive probes.
Protocol for Verifying the SNAr Mechanism
This protocol aims to confirm that the reaction between 5-chloro-6-methyl-2,1,3-benzoselenadiazole and a thiol proceeds via the proposed SNAr mechanism.
Materials:
-
5-chloro-6-methyl-2,1,3-benzoselenadiazole stock solution (e.g., 10 mM in DMSO).
-
Biothiol stock solutions (e.g., 100 mM cysteine, glutathione in a suitable buffer, prepared fresh).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Spectrofluorometer and UV-Vis spectrophotometer.
-
Mass spectrometer (for reaction product analysis).
Procedure:
-
Spectroscopic Analysis:
-
Dilute the 5-chloro-6-methyl-2,1,3-benzoselenadiazole stock solution in PBS to a final concentration of 10 µM.
-
Record the absorbance and fluorescence emission spectra (determine the optimal excitation wavelength first).
-
Add a specific concentration of the biothiol (e.g., 100 µM cysteine) to the solution.
-
Record the absorbance and fluorescence spectra at different time points (e.g., 0, 1, 5, 10, 30 minutes) to monitor the reaction progress.
-
-
Kinetic Studies:
-
Repeat the spectroscopic measurements with varying concentrations of the biothiol to determine the reaction rate constants.
-
-
Product Characterization:
-
Prepare a larger scale reaction of 5-chloro-6-methyl-2,1,3-benzoselenadiazole with the biothiol.
-
Analyze the reaction mixture using mass spectrometry to identify the mass of the product, which should correspond to the expected thioether adduct.
-
-
Selectivity Assay:
-
Repeat the fluorescence assay with other amino acids and potential interfering species (e.g., other nucleophiles like amines) to assess the selectivity of the probe for thiols.
-
Caption: Workflow for mechanism validation.
Protocol for Comparative Performance Evaluation
This protocol outlines a method for comparing the performance of 5-chloro-6-methyl-2,1,3-benzoselenadiazole with other thiol-reactive probes.
Materials:
-
Stock solutions of all probes to be tested (e.g., 10 mM in DMSO).
-
Stock solutions of various biothiols (cysteine, homocysteine, glutathione).
-
PBS, pH 7.4.
-
96-well microplate reader with fluorescence and absorbance capabilities.
Procedure:
-
Preparation of Probe Solutions:
-
Dilute each probe stock solution to its optimal working concentration in PBS in separate wells of a 96-well plate.
-
-
Baseline Measurement:
-
Measure the initial fluorescence (F0) of each probe solution.
-
-
Addition of Biothiols:
-
Add varying concentrations of each biothiol to different wells containing the probe solutions.
-
-
Kinetic Measurement:
-
Monitor the fluorescence intensity over time to determine the response time for each probe with each biothiol.
-
-
Dose-Response Curves:
-
After the reaction has reached completion, measure the final fluorescence (F).
-
Plot the fluorescence enhancement (F/F0) against the biothiol concentration to generate dose-response curves.
-
-
Determination of Limit of Detection (LOD):
-
Calculate the LOD for each probe based on the dose-response data (typically 3σ/slope, where σ is the standard deviation of the blank).
-
-
Selectivity Analysis:
-
In separate wells, add a fixed concentration of each biothiol and a selection of other amino acids and reactive oxygen species to the probe solutions.
-
Measure the fluorescence response to assess the selectivity of each probe.
-
Caption: Workflow for comparative performance evaluation.
Conclusion
While direct experimental evidence for the mechanism of action of 5-chloro-6-methyl-2,1,3-benzoselenadiazole as a thiol sensor is currently limited in the public domain, its chemical structure strongly suggests a mechanism based on a nucleophilic aromatic substitution reaction. This would place it in the category of SNAr-based fluorescent probes, offering potential advantages in terms of rapid response and "turn-on" fluorescence signaling. The provided experimental protocols offer a clear pathway for researchers to validate this proposed mechanism and to rigorously compare its performance against established thiol detection methods. Such studies are crucial for the rational design and application of novel fluorescent probes in biological and biomedical research.
References
- BenchChem. (2025). A Spectroscopic Showdown: Comparing Thiol-Reactive Fluorescent Probes for Biological Research.
- Niu, L.-Y., Chen, Y.-Z., Zheng, H.-R., Wu, L.-Z., Tung, C.-H., & Yang, Q.-Z. (2015). Design strategies of fluorescent probes for selective detection among biothiols. Chemical Society Reviews, 44(17), 6143–6160.
- Peng, X., et al. (2020). The chronological evolution of small organic molecular fluorescent probes for thiols.
- BenchChem. (2025). A Head-to-Head Battle for Thiol Detection: Ellman's Assay vs. Fluorescent Probes.
Sources
A Head-to-Head Comparison of Synthetic Routes to 5-Chloro-6-methyl-2,1,3-benzoselenadiazole: A Guide for Researchers
Introduction
5-Chloro-6-methyl-2,1,3-benzoselenadiazole is a heterocyclic compound of increasing interest within the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient benzoselenadiazole core, make it a valuable building block for the synthesis of novel therapeutic agents and functional organic materials. The precise arrangement of the chloro and methyl substituents on the benzene ring allows for fine-tuning of its physicochemical properties, including solubility, lipophilicity, and electronic absorption/emission characteristics.
This guide provides a comprehensive, head-to-head comparison of the plausible synthetic routes to 5-chloro-6-methyl-2,1,3-benzoselenadiazole. We will delve into the detailed experimental protocols, offering insights into the rationale behind the chosen reagents and reaction conditions. Furthermore, a comparative analysis of the different strategies will be presented to aid researchers in selecting the most suitable method for their specific needs, considering factors such as overall yield, scalability, and reagent availability.
Synthetic Strategies: A Multi-Step Approach from Substituted Anilines
The synthesis of 5-chloro-6-methyl-2,1,3-benzoselenadiazole is not a trivial one-step process. The most logical and commonly employed strategy for constructing the 2,1,3-benzoselenadiazole core involves the cyclization of an appropriately substituted o-phenylenediamine with a selenium-containing reagent, typically selenium dioxide (SeO₂). Therefore, the primary challenge lies in the efficient synthesis of the key intermediate, 4-chloro-5-methyl-1,2-phenylenediamine .
This guide will focus on a multi-step synthetic pathway commencing from a commercially available starting material, 4-chloro-3-methylaniline. This route involves a sequence of nitration, reduction, and final cyclization. We will also discuss a potential alternative approach for the initial nitration step, highlighting the importance of protecting groups in directing the regioselectivity of electrophilic aromatic substitution.
Route 1: Synthesis via Acylation-Nitration-Reduction-Cyclization
This is the most plausible and controllable route to the target molecule. It involves the protection of the highly activating amino group of the starting aniline as an acetamide to direct the subsequent nitration to the desired position.
Figure 1: Proposed synthetic pathway for 5-chloro-6-methyl-2,1,3-benzoselenadiazole starting from 4-chloro-3-methylaniline.
Step 1a: Acetylation of 4-Chloro-3-methylaniline
The initial step involves the protection of the amino group of 4-chloro-3-methylaniline as an acetamide. This is a crucial step for several reasons. Firstly, the highly activating amino group can be oxidized by the strong oxidizing conditions of the subsequent nitration step. Secondly, the acetamido group is a moderately activating ortho-, para- director, which will favor the introduction of the nitro group at the desired position ortho to the amino group. Direct nitration of the free aniline would likely lead to a mixture of isomers and oxidation byproducts.[1]
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-methylaniline (1 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to afford N-(4-chloro-3-methylphenyl)acetamide.
Step 1b: Nitration of N-(4-Chloro-3-methylphenyl)acetamide
The nitration of the protected aniline is a critical regioselective step. The acetamido group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In this case, the position ortho to the acetamido group is the most sterically accessible and electronically favorable, leading to the desired 2-nitro derivative.
Experimental Protocol: [1]
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the N-(4-chloro-3-methylphenyl)acetamide (1 equivalent) to concentrated sulfuric acid at 0-5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to yield N-(4-chloro-5-methyl-2-nitrophenyl)acetamide.
Step 1c: Hydrolysis of N-(4-Chloro-5-methyl-2-nitrophenyl)acetamide
The deprotection of the amino group is achieved by hydrolysis of the acetamide under acidic or basic conditions. Acidic hydrolysis is commonly employed.
Experimental Protocol: [2]
-
Suspend the N-(4-chloro-5-methyl-2-nitrophenyl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free amine.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-chloro-5-methyl-2-nitroaniline.
Step 1d: Reduction of 4-Chloro-5-methyl-2-nitroaniline
The reduction of the nitro group to an amino group is the final step in the synthesis of the key o-phenylenediamine intermediate. Several reducing agents can be employed for this transformation, with tin(II) chloride in hydrochloric acid being a classic and effective method.[3] Alternative, more environmentally friendly methods include catalytic hydrogenation (H₂/Pd-C) or the use of sodium dithionite.
Experimental Protocol (using SnCl₂):
-
In a round-bottom flask, dissolve 4-chloro-5-methyl-2-nitroaniline (1 equivalent) in ethanol or concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid portion-wise, controlling any exothermic reaction with an ice bath.
-
After the addition is complete, heat the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide solution to precipitate the tin salts.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 4-chloro-5-methyl-1,2-phenylenediamine.
The final step is the condensation of the synthesized o-phenylenediamine with selenium dioxide. This reaction proceeds readily to form the stable five-membered selenadiazole ring.
-
Dissolve 4-chloro-5-methyl-1,2-phenylenediamine (1 equivalent) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.
-
Add a solution of selenium dioxide (1.05 equivalents) in water or the same alcohol to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours. A red precipitate of elemental selenium may be observed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-chloro-6-methyl-2,1,3-benzoselenadiazole.
Alternative Approach: Direct Nitration of 4-Chloro-3-methylaniline
While the protection-deprotection strategy is generally preferred for control and higher yields, direct nitration of 4-chloro-3-methylaniline might be considered for a more atom-economical approach. However, this method is likely to be less selective and may produce a mixture of isomers, requiring careful purification. The strong activating and ortho-, para- directing amino group, and the moderately activating and ortho-, para- directing methyl group, along with the deactivating and ortho-, para- directing chloro group, will all influence the position of nitration. The primary product is still expected to be the 2-nitro isomer due to the powerful directing effect of the amino group, but other isomers may also be formed.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Acylation-Nitration-Reduction-Cyclization | Direct Nitration Approach |
| Regioselectivity | High, directed by the acetamido group. | Moderate to low, potential for isomeric byproducts. |
| Overall Yield | Generally moderate to good over multiple steps. | Potentially lower due to the formation of byproducts and purification losses. |
| Number of Steps | Four main steps. | Three main steps. |
| Scalability | Readily scalable with standard laboratory equipment. | May be more challenging to scale due to purification issues. |
| Purification | Generally straightforward purification of intermediates. | May require more complex purification techniques (e.g., column chromatography) to separate isomers. |
| Atom Economy | Lower due to the use of a protecting group. | Higher, as it avoids the protection-deprotection sequence. |
| Safety Considerations | Use of strong acids (H₂SO₄, HNO₃) requires caution. | Use of strong acids (H₂SO₄, HNO₃) requires caution. Potential for more exothermic and less controlled reaction. |
Experimental Data and Characterization
-
Acetylation: >90%
-
Nitration (with protecting group): 60-80%
-
Hydrolysis: >90%
-
Nitro group reduction: 70-90%
-
Benzoselenadiazole formation: 70-85%
Characterization of 5-Chloro-6-methyl-2,1,3-benzoselenadiazole: [6][7]
-
Molecular Formula: C₇H₅ClN₂Se
-
Molecular Weight: 231.54 g/mol
-
Appearance: Expected to be a crystalline solid.
-
Spectroscopic Data:
-
¹H NMR: Protons on the aromatic ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), and the methyl protons would appear as a singlet in the aliphatic region (typically δ 2.0-2.5 ppm).
-
¹³C NMR: Aromatic carbons would be observed in the range of δ 110-160 ppm. The methyl carbon would appear at a higher field.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for chlorine and selenium.
-
Conclusion
The synthesis of 5-chloro-6-methyl-2,1,3-benzoselenadiazole is best approached through a well-controlled, multi-step sequence starting from 4-chloro-3-methylaniline. The use of an acetamido protecting group is highly recommended to ensure high regioselectivity during the critical nitration step, leading to a more straightforward purification and higher overall yield of the desired product. While a direct nitration approach is more atom-economical, it is likely to be plagued by the formation of isomeric byproducts, complicating the purification process. The final cyclization with selenium dioxide is a reliable and high-yielding reaction. This guide provides researchers with the necessary foundational knowledge and detailed protocols to successfully synthesize this valuable heterocyclic compound for their research endeavors.
References
-
PubChem. 5-Chloro-6-methyl-2,1,3-benzoselenadiazole. [Link]
-
The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link]
- Google Patents. The chemical synthesis method of 5-chloro-2-nitroaniline.
-
PMC. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.5. Synthesis of 2-Nitro-4-methylaniline. [Link]
-
Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]
-
Molekula. 5-CHLORO-6-METHYL-2,1,3-BENZOTHIADIAZOLE. [Link]
-
MDPI. 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. [Link]
- Google Patents. The preparation method of 5- chloro-2-nitroanilines.
-
ResearchGate. Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst. [Link]
-
ResearchGate. 2-Chloro-5-nitroaniline. [Link]
- Google Patents. Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.
-
ResearchGate. 5-Methylbenzo[d][6][8][9]selenadiazole. [Link]
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- 9. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Correlating Theoretical Predictions with Experimental Results for 5-Chloro-6-methyl-2,1,3-benzoselenodiazole
Abstract
The convergence of computational chemistry and empirical analysis is a cornerstone of modern materials science and drug development. This guide provides an in-depth comparison of theoretical predictions and experimental results for the heterocyclic compound 5-chloro-6-methyl-2,1,3-benzoselenodiazole. We explore the molecular geometry, vibrational modes, electronic transitions, and NMR spectra through a synergistic approach, leveraging Density Functional Theory (DFT) for in-silico modeling and established spectroscopic techniques for empirical validation. This document serves as a comprehensive manual for researchers, outlining the causality behind methodological choices and providing a self-validating framework for the characterization of novel benzoselenodiazole derivatives. While a singular, comprehensive study on this specific molecule is not publicly available, this guide synthesizes established protocols and data from closely related benzoselenadiazole and benzothiadiazole compounds to present a best-practice workflow.
Introduction: The Rationale for a Hybrid Approach
This compound belongs to the benzochalcogenadiazole family, a class of molecules widely investigated for applications in organic electronics, photovoltaics, and bioimaging.[1] The selenium atom in the heterocyclic ring significantly influences the molecule's electronic properties, including its electron-accepting ability and redox behavior, often leading to the formation of stable radical anions.[2] Understanding the precise structure-property relationship is paramount for designing next-generation materials.
A purely experimental approach can be resource-intensive and may not fully elucidate the underlying quantum mechanical phenomena. Conversely, a purely theoretical approach lacks the necessary empirical validation to confirm its accuracy. Therefore, a correlated, hybrid methodology is the gold standard. By predicting molecular properties using computational models and validating them against real-world experimental data, we can:
-
Confirm Molecular Structure: Ensure the synthesized compound matches the intended structure.
-
Refine Computational Models: Validate the accuracy of the chosen theoretical methods (functionals, basis sets) for this class of molecules.
-
Gain Deeper Mechanistic Insight: Assign specific vibrational modes and electronic transitions with a high degree of confidence.
-
Accelerate Discovery: Use validated computational models to screen new derivatives with desired properties before undertaking laborious synthesis.
This guide will detail the parallel workflows for the theoretical prediction and experimental characterization of the title compound, culminating in a direct comparison of the results.
Theoretical Prediction Workflow
The primary tool for our theoretical investigation is Density Functional Theory (DFT), which offers a remarkable balance of computational cost and accuracy for medium-sized organic molecules.[3][4]
Computational Methodology
All calculations are performed using a standard quantum chemistry software package like Gaussian.
-
Methodology: DFT
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). This hybrid functional is widely used and has a proven track record for accurately predicting the properties of various organic systems.[3][5]
-
Basis Set: 6-311++G(d,p). This is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe electron density far from the nucleus and polarization functions (d,p) to account for non-spherical electron distribution, which is crucial for heterocyclic systems.[6][7]
-
Solvation Model: The Conductor-like Polarizable Continuum Model (CPCM) or Integral Equation Formalism PCM (IEF-PCM) can be used to simulate the solvent environment (e.g., Chloroform, DMSO) for UV-Vis and NMR calculations, providing more realistic predictions.[3][8]
Step-by-Step Computational Protocol
-
Geometry Optimization: The initial structure of this compound is built and optimized to find its lowest energy conformation. A frequency calculation is subsequently performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Vibrational Analysis: The same DFT/B3LYP/6-311++G(d,p) level of theory is used to calculate the harmonic vibrational frequencies. These theoretical frequencies are known to be systematically higher than experimental values, primarily due to the harmonic approximation. Therefore, they are often scaled by an empirical factor (typically ~0.96-0.98 for B3LYP) for better comparison with FT-IR and FT-Raman data.[5]
-
NMR Spectroscopy Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors.[6][9] The chemical shifts for ¹H and ¹³C are then determined by referencing the calculated values to the shielding tensor of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
-
Electronic Spectra Prediction: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.[6][10]
Sources
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- 2. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 5. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 6. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-6-methyl-2,1,3-benzoselenodiazole
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-chloro-6-methyl-2,1,3-benzoselenodiazole (C₇H₅ClN₂Se). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. The molecular structure of this compound, incorporating both an organoselenium moiety and a chlorinated aromatic ring, necessitates a stringent and informed approach to waste management to protect laboratory personnel and the environment.
Hazard Assessment: Understanding the Intrinsic Risks
The disposal protocol for any chemical is dictated by its inherent hazards. This compound presents a dual-risk profile that must be meticulously managed.
-
Organoselenium Toxicity: Selenium is an essential micronutrient, but many of its compounds are toxic at higher concentrations.[1] Soluble organic selenium compounds can be particularly hazardous, posing risks of toxicity if ingested, inhaled, or absorbed through the skin.[1] Chronic exposure to selenium compounds can lead to selenosis, a condition with various adverse health effects.
-
Chlorinated Aromatic Compounds: This class of chemicals is often characterized by environmental persistence and potential for bioaccumulation.[2] Many chlorinated aromatics are recognized as environmental pollutants, and their improper disposal is strictly regulated.[2]
Given these characteristics, this compound must be presumed toxic and ecotoxic. All waste containing this compound must be classified and handled as hazardous chemical waste in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3]
Core Directive: Waste Segregation and Containment
The foundational principle of safe disposal is the strict segregation of waste streams at the point of generation.[4][5] Cross-contamination can lead to dangerous chemical reactions, complicate the disposal process, and increase costs.
Step-by-Step Protocol for Waste Generation and Collection:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in the lab, at or near the point of waste generation, for collecting hazardous waste.[3][6] This area must be under the control of laboratory personnel.[4]
-
Select Appropriate Waste Containers:
-
Solid Waste: (e.g., residual powder, contaminated weigh boats, gloves, paper towels). Collect in a sturdy, leak-proof container with a secure lid, such as a wide-mouth polyethylene jar. The container must be compatible with the chemical.
-
Liquid Waste: (e.g., reaction mother liquors, solutions in organic solvents, rinse solutions). Collect in a chemically resistant container, preferably plastic or a coated safety-glass bottle.[6] The original reagent bottle is often a suitable choice.[7] Ensure the container has a screw-top cap that can be securely sealed. Never use a funnel as a makeshift lid. [4]
-
Sharps Waste: (e.g., contaminated needles, Pasteur pipettes, broken glassware). Place directly into a designated, puncture-proof sharps container clearly labeled "Hazardous Waste Sharps."
-
-
Label Containers Immediately: As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) office.[7] The label must include:
-
Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[3][4][6][7] This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.
Waste Disposal Workflow
The following diagram outlines the decision-making process for handling waste generated from procedures involving this compound.
Caption: Waste Disposal Workflow for this compound.
Decontamination and Spill Management
Effective decontamination is crucial to prevent unintended exposure and cross-contamination.
Glassware and Equipment Decontamination:
-
Initial Rinse: Perform a preliminary rinse with a suitable organic solvent (e.g., acetone, ethanol) to dissolve residual compound. This rinsate is hazardous and must be collected in the appropriate liquid waste container.
-
Secondary Wash: Wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Empty Containers: An empty container that held the pure compound must be managed as hazardous waste and given to EHS for disposal.[3] Do not attempt to triple-rinse and dispose of it as regular trash without explicit guidance from your EHS department.[3]
Spill Response:
For minor spills that can be safely managed by laboratory personnel:
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and at least two pairs of chemical-resistant gloves.
-
Contain & Absorb: For liquid spills, cover with an absorbent material (e.g., vermiculite or a chemical spill pad). For solid spills, gently cover with a damp paper towel to avoid generating airborne dust.
-
Collect Waste: Carefully scoop the absorbed material and contaminated items into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a solvent-soaked cloth (collecting the cloth as hazardous waste), followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office as required by institutional policy.
For large or unmanageable spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[7]
Waste Storage and Pickup
Proper storage while awaiting pickup is a critical compliance point.
| Waste Stream | Storage Container | Incompatible Materials to Segregate From |
| Solid Waste (Contaminated with this compound) | Labeled, sealed polyethylene container | Strong oxidizers, reactive chemicals |
| Liquid Waste (Non-halogenated organic solvents) | Labeled, sealed, compatible carboy/bottle | Acids, bases, oxidizers, halogenated solvents |
| Liquid Waste (Halogenated organic solvents) | Labeled, sealed, compatible carboy/bottle | Acids, bases, oxidizers, non-halogenated solvents |
| Aqueous Waste (Acidic) | Labeled, sealed, compatible carboy/bottle | Bases, cyanides, azides, hypochlorites[8] |
| Aqueous Waste (Basic) | Labeled, sealed, compatible carboy/bottle | Acids |
-
Store all liquid waste containers within secondary containment (e.g., a chemical-resistant tray or tub).[5][7]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic hazardous waste (P-list) in your SAA.[3][6]
-
Schedule a waste pickup with your EHS office when containers are approximately 75% full or according to your institution's specified timeline.[9]
By adhering to these scientifically grounded procedures, you ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 5-Chloro-6-methyl-2,1,3-benzoselenodiazole
For researchers, scientists, and drug development professionals, the introduction of novel compounds into a workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 5-Chloro-6-methyl-2,1,3-benzoselenodiazole (CAS Number: 2255-94-9).[1] As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights, ensuring that every protocol described is a self-validating system for safety and operational integrity.
While specific toxicological data for this compound is not extensively available, its structure as an organoselenium compound and a benzoselenadiazole derivative warrants a cautious approach based on the known hazards of similar chemical classes.[2][3] Organoselenium compounds are known for their potential toxicity, and it is imperative to handle them with the appropriate precautions to minimize exposure and ensure a safe laboratory environment.
Hazard Assessment and Triage
The foundational step in handling any chemical is a thorough understanding of its potential hazards. Given the limited specific data for this compound, we will extrapolate from the known profiles of organoselenium compounds and benzothiadiazole analogues.
1.1. Known and Inferred Hazards:
-
Acute Toxicity: Selenium compounds can be toxic if swallowed or inhaled.[4] Exposure may cause irritation to the skin, eyes, and respiratory tract.[2][5]
-
Organ Toxicity: Prolonged or repeated exposure to selenium compounds may cause damage to organs.[3]
-
Environmental Hazard: Selenium compounds can be toxic to aquatic life with long-lasting effects.[3]
-
Chemical Reactivity: Avoid mixing with strong oxidizing agents, as this can lead to potentially violent reactions.[3]
| Hazard Category | Description | Supporting Data/Inference |
| Acute Toxicity (Oral, Inhalation) | Harmful or toxic if swallowed or inhaled. | Based on general data for selenium compounds.[4] |
| Skin/Eye Irritation | May cause skin and eye irritation upon contact. | Common for selenium compounds; selenium dioxide forms selenious acid on contact with moisture, causing irritation.[2][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | A known hazard for selenium compounds.[3] |
| Environmental Hazard | Potentially toxic to aquatic life. | General characteristic of many selenium compounds.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling organoselenium compounds. The following PPE is mandatory and should be donned before entering the designated handling area.
-
Eye Protection: Chemical splash goggles that meet ANSI Z87 standards are required.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential.[6][8] It is crucial to check the manufacturer's specifications for compatibility with organoselenium compounds. Double gloving is recommended.
-
Body Protection: A lab coat that buttons to the collar, has long sleeves with gathered wrists, and extends to the knees should be worn at all times.[6] For procedures with a higher risk of contamination, a chemically resistant apron or coveralls may be necessary.[9]
-
Respiratory Protection: All handling of solid or volatile forms of this compound must be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with the appropriate cartridges must be used.
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan minimizes the risk of exposure and ensures the integrity of your research.
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
The storage container should be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
The recommended storage temperature is 4°C.[1]
3.2. Handling and Weighing:
All manipulations of this compound should be performed in a designated area, preferably within a certified chemical fume hood, to prevent contamination of the general laboratory space.
Caption: A workflow for the safe handling of this compound.
3.3. Emergency Procedures:
In the event of an exposure or spill, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.
-
Inhalation: Move the exposed individual to fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation if the material is toxic.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.
-
Spill: Evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with an absorbent material and collect it into a sealed container for hazardous waste disposal.[5][11] Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan: A Cradle-to-Grave Responsibility
The disposal of this compound and any contaminated materials must be handled with the utmost care to protect both personnel and the environment.
4.1. Waste Segregation and Collection:
-
All waste containing this compound, including contaminated gloves, weighing paper, and labware, must be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Do not mix this waste with other waste streams, especially strong oxidizing agents.[3]
-
The waste container should be kept closed at all times, except when adding waste.[3]
4.2. Decontamination of Laboratory Equipment:
-
All equipment that has come into contact with the compound must be decontaminated.[12][13]
-
This can be achieved by rinsing with an appropriate solvent, followed by a thorough cleaning with soap and water.[14] The rinsate should be collected as hazardous waste.
-
For non-disposable glassware, a final rinse with a suitable solvent can help ensure all traces of the compound are removed.
4.3. Final Disposal:
-
In-lab treatment of selenium-containing waste is strongly discouraged for laboratory personnel.[3]
-
All waste must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal contractor.[3][5]
Caption: A logical flow for the proper disposal of waste containing this compound.
By adhering to these guidelines, you can effectively mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Always remember to consult your institution's specific safety protocols and your EHS department for any additional guidance.
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Selenium. In Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Health Effects - Toxicological Profile for Selenium. In Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Selenium. Retrieved from [Link]
- Google Patents. (n.d.). Process for the disposal of selenium-containing wastewater.
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National Center for Biotechnology Information. (n.d.). 5-Chloro-6-methyl-2,1,3-benzoselenadiazole. PubChem. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for Selenium. Retrieved from [Link]
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Aport. (2025). Decontamination Protocols for Lab Equipment. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Proper Protective Equipment. Retrieved from [Link]
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LabRepCo. (2025). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]
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University of Texas at Dallas. (n.d.). Laboratory Equipment Decontamination Guidelines - Standard Operating Procedure. Retrieved from [Link]
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Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
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University of British Columbia. (n.d.). Decontamination of Laboratory Equipment. Retrieved from [Link]
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Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
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MDPI. (n.d.). Antimicrobial Coatings for Medical Textiles via Reactive Organo-Selenium Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Chloro-2,1,3-benzothiadiazole. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Methyl-2,1,3-benzothiadiazole. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzoselenazole, 5-chloro-2-methyl-. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. PubMed. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
